2-Fluoroethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoroethanol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FO/c3-1-2-4/h4H,1-2H2 | |
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InChI Key |
GGDYAKVUZMZKRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
C(CF)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5FO | |
| Record name | ETHYLENE FLUOROHYDRIN | |
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DSSTOX Substance ID |
DTXSID0059902 | |
| Record name | 2-Fluoroethanol | |
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Molecular Weight |
64.06 g/mol | |
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Physical Description |
Ethylene fluorohydrin appears as a liquid. Used as a rodenticide, insecticide and acaricide. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
| Record name | ETHYLENE FLUOROHYDRIN | |
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Boiling Point |
218.3 °F at 760 mmHg (EPA, 1998), 103.5 °C | |
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| Record name | ETHYLENE FLUOROHYDRIN | |
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Flash Point |
87.8 °F (EPA, 1998) | |
| Record name | ETHYLENE FLUOROHYDRIN | |
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Solubility |
Miscible in ethanol, ethyl ether; very soluble in acetone, In water, miscible @ 20 °C | |
| Record name | ETHYLENE FLUOROHYDRIN | |
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Density |
1.104 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1040 g/cu cm @ 20 °C | |
| Record name | ETHYLENE FLUOROHYDRIN | |
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| Record name | ETHYLENE FLUOROHYDRIN | |
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Vapor Pressure |
21.3 [mmHg], Vapor pressure: 21.25 mm Hg @ 25 °C | |
| Record name | Ethylene fluorohydrin | |
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| Record name | ETHYLENE FLUOROHYDRIN | |
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CAS No. |
371-62-0, 63919-01-7 | |
| Record name | ETHYLENE FLUOROHYDRIN | |
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| Record name | 2-Fluoroethanol | |
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| Record name | Ethanol, fluoro- | |
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| Record name | 2-fluoroethanol | |
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| Record name | 2-FLUOROETHANOL | |
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Melting Point |
-15.61 °F (EPA, 1998), -26.4 °C | |
| Record name | ETHYLENE FLUOROHYDRIN | |
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Foundational & Exploratory
2-Fluoroethanol chemical properties and structure
An In-depth Technical Guide to 2-Fluoroethanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₂H₅FO), a simple fluorinated alcohol, serves as a critical building block in the synthesis of a wide array of valuable fluorinated compounds.[1] Its unique structural and chemical properties, largely influenced by the highly electronegative fluorine atom, make it a versatile intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and safety considerations of this compound, intended for professionals in research and drug development. The strategic incorporation of fluorine can significantly modify a molecule's stability, reactivity, and biological activity.[2]
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic alcohol odor.[3][4] It is miscible with water and many organic solvents.[3][4] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₅FO | [3][5] |
| Molar Mass | 64.06 g·mol⁻¹ | [3][5] |
| Density | 1.1040 g/cm³ at 20 °C (68 °F) | [3][5] |
| 1.091 g/mL at 25 °C (lit.) | [2][4] | |
| Melting Point | -26.5 °C (-15.7 °F; 246.7 K) | [2][3][4] |
| Boiling Point | 103.5 °C (218.3 °F; 376.6 K) at 760 mmHg | [2][3][5] |
| Flash Point | 31 °C (88 °F; 304 K) | [2][3] |
| Solubility | Miscible in water, ethanol, ethyl ether, acetone | [3][4][5] |
| Vapor Pressure | 19 mbar (15 °C) | [3] |
| 16 mm Hg (20 °C) | [4] | |
| 21.3 mmHg | [5] | |
| Acidity (pKa) | 14.74 (predicted) | [3] |
| Refractive Index (n²⁰/D) | 1.365 | [2][4] |
| LogP (Octanol/Water) | -0.67 | [5][6] |
Molecular Structure and Conformational Analysis
The structure of this compound is notable for its conformational preference. Due to a phenomenon known as the "gauche effect," the gauche conformer is significantly more stable than the anti conformer.[7][8][9] This stability is attributed to a combination of intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the electronegative fluorine atom, as well as hyperconjugation.[3][7][10] In the hyperconjugation model, electron density is donated from the C-H σ bonding orbital to the C-F σ* antibonding orbital, an interaction that is maximized in the gauche conformation.[9] Electron diffraction studies have shown that in the vapor phase, this compound exists almost entirely (>90%) in the gauche form.[10]
Caption: Conformational isomers of this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and quality control of this compound.[11][12]
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Reference |
| ¹H NMR | Signals from methylene (B1212753) (-CH₂) and hydroxyl (-OH) groups. | [11][12][13] |
| ¹³C NMR | Elucidates the carbon backbone. | [11][12][14] |
| ¹⁹F NMR | Highly sensitive detection and characterization of the fluorine atom. | [11][12][15] |
| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹), Strong C-F stretch (~1000-1100 cm⁻¹). | [11][12] |
| Mass Spectrometry | Confirms molecular weight and provides characteristic fragmentation patterns. | [11][12] |
Synthesis and Reactivity
Synthesis
The most common laboratory and industrial synthesis of this compound is a halogen exchange reaction, specifically a Finkelstein reaction.[2][3] This typically involves treating 2-chloroethanol (B45725) with an alkali metal fluoride (B91410), such as potassium fluoride.[2][3]
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis via Finkelstein Reaction[16]
A detailed experimental protocol adapted from the literature is as follows:
-
Apparatus Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a distillation column (e.g., 30-cm) is assembled.
-
Reactant Mixture: A mixture of 350 g of dry, powdered potassium fluoride, 230 g of ethylene glycol, and 130 g of diethylene glycol is added to the reaction vessel.
-
Reaction Conditions: The mixture is heated to and maintained at 170-180 °C with stirring.
-
Addition of Starting Material: 322 g of 2-chloroethanol is added dropwise over a period of 3 hours.
-
Product Collection: The this compound product (boiling point 97-104 °C) is continuously distilled off through the column as it is formed.
-
Completion: After the addition is complete, a slow stream of air is passed through the apparatus to ensure the complete removal of the product.
-
Purification: The crude product is collected and may be stored over sodium fluoride to remove any traces of hydrogen fluoride. It is then purified by redistillation to yield the final product.
Reactivity
The presence of the electronegative fluorine atom influences the reactivity of this compound.[11]
-
Dehydrofluorination: In the presence of a base, this compound undergoes dehydrofluorination to yield acetaldehyde.[3]
-
Esterification: It reacts with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base to form the corresponding triflate ester.[2][3]
-
Intermediate in Synthesis: It is a valuable building block for introducing the fluoroethyl moiety into larger molecules, participating in reactions like etherifications and fluoroalkylations.[1][2]
Applications in Research and Drug Development
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2][16] This makes fluorinated compounds highly valuable in medicinal chemistry.
-
Pharmaceutical Intermediates: this compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] The fluoroethoxy group is a common structural motif in various drug candidates.
-
PET Radiotracers: The 2-[¹⁸F]-fluoroethoxy group is incorporated into various radiotracers used in Positron Emission Tomography (PET) imaging, such as [¹⁸F]-fluoroethyl-l-tyrosine.[3]
-
Fine Chemicals: It is used in the synthesis of specialized fluorinated fine chemicals for agrochemicals and advanced materials.[1] The demand for complex molecular structures with precise fluorination continues to grow.[2]
Caption: Role of this compound in chemical applications.
Safety and Handling
This compound is a highly toxic and flammable compound that requires strict safety protocols for handling.[2][17]
-
Toxicity: It is classified as very toxic by inhalation, in contact with skin, and if swallowed.[4][18] Its toxicity stems from its in-vivo metabolism by alcohol dehydrogenase to fluoroacetaldehyde (B75747) and subsequently to fluoroacetate.[2][3] Fluoroacetate is a potent metabolic poison that inhibits the aconitase enzyme in the TCA cycle.[3] Exposure can lead to severe central nervous system effects, respiratory failure, and can be fatal.[3][18]
-
Flammability: It is a flammable liquid with a flash point of 31 °C (88 °F).[17] Keep away from heat, sparks, open flames, and other ignition sources.[6][17]
-
Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[2][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[4][17] Avoid all personal contact, including inhalation.[18]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2][17] Store away from incompatible materials and ignition sources.[6]
-
First Aid: In case of exposure, immediate medical attention is critical.[2] For skin contact, immediately flush with large amounts of water and remove contaminated clothing.[18] If inhaled, move the victim to fresh air.[2] If swallowed, seek emergency medical help immediately.[17]
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [chembk.com]
- 5. This compound | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. In 2 - Fluoroethanol which conformer will be most stable? [allen.in]
- 9. Gauche effect - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. spectrabase.com [spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to 2-Fluoroethanol (CAS 371-62-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoroethanol (CAS 371-62-0), a critical fluorinated building block in organic synthesis. The document details its chemical and physical properties, spectroscopic signature, synthesis and purification protocols, and key applications, with a focus on its role in drug development. Furthermore, it outlines its toxicological profile, including its mechanism of action and established experimental protocols for safety assessment. This guide is intended to be a valuable resource for researchers and professionals working with or considering the use of this versatile and highly reactive compound.
Core Characteristics
This compound, also known as ethylene (B1197577) fluorohydrin, is a colorless, hygroscopic liquid with a slightly sweet odor.[1] Its unique properties, imparted by the presence of a fluorine atom, make it a valuable intermediate in the synthesis of a wide range of specialty chemicals, including pharmaceuticals and agrochemicals.[2]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a flammable liquid and is fully miscible with water and alcohol.[3][4]
| Property | Value | Reference(s) |
| Molecular Formula | C2H5FO | [1][5] |
| Molecular Weight | 64.06 g/mol | [5] |
| Appearance | Clear, colorless liquid | [1][3] |
| Melting Point | -26.5 °C | [4][6] |
| Boiling Point | 103 °C at 757 mmHg | [4][6] |
| Density | 1.091 g/mL at 25 °C | [4][6] |
| Vapor Pressure | 16 mmHg at 20 °C | [4][6] |
| Flash Point | 31.1 °C (88 °F) | [4][7] |
| Refractive Index (n20/D) | 1.365 | [4][6] |
| Solubility | Fully miscible in water | [4] |
| pKa | 13.92 ± 0.10 (Predicted) | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of this compound.[8]
| Spectroscopic Technique | Key Features and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show three signals: a triplet for the hydroxyl proton (-OH), a doublet of triplets for the methylene (B1212753) group adjacent to the hydroxyl group (-CH2OH), and a doublet of triplets for the methylene group adjacent to the fluorine atom (-CH2F). The coupling between the protons and the fluorine atom will be observed. |
| ¹³C NMR | The carbon NMR spectrum will display two signals corresponding to the two carbon atoms. The carbon bonded to the fluorine atom will appear at a characteristic chemical shift due to the strong deshielding effect of fluorine. |
| ¹⁹F NMR | The fluorine NMR spectrum will show a single triplet, resulting from the coupling with the adjacent methylene protons. |
| FTIR | The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. A strong absorption band in the 1000-1100 cm⁻¹ region is characteristic of the C-F stretching vibration.[9] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M+). Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. |
Synthesis and Purification
Synthesis via Finkelstein Reaction
A common and effective method for the synthesis of this compound is the Finkelstein reaction, which involves a halogen exchange.[10]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, a mixture of 350 g of dry, powdered potassium fluoride (B91410), 230 g of ethylene glycol, and 130 g of diethylene glycol is prepared.[5]
-
Addition of Reactant: The mixture is heated to and maintained at a temperature of 170-180 °C with vigorous stirring.[5] 322 g of 2-chloroethanol (B45725) is then added dropwise from the dropping funnel over a period of 3 hours.[5]
-
Distillation: During the addition, this compound, which has a lower boiling point than the starting material, is continuously distilled off through a 30-cm distillation column. The collection temperature is typically between 97-104 °C.[5][10]
-
Completion and Isolation: After the addition is complete, a slow stream of air is passed through the apparatus to ensure the complete removal of the product from the reaction mixture.[5]
-
Initial Purification: The crude product is collected and stored over sodium fluoride to remove any traces of hydrogen fluoride.[5]
-
Final Purification: The product is then redistilled to yield pure this compound.[5] A reported yield for this method is 42.5%.[5]
Purification by Fractional Distillation
Fractional distillation is employed to purify this compound from impurities with close boiling points.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, a distillation head with a thermometer, and a receiving flask.
-
Charging the Flask: The crude this compound is placed in the distilling flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated using a heating mantle.
-
Fraction Collection: The temperature at the distillation head is monitored closely. The fraction that distills over at the boiling point of this compound (approximately 103 °C at atmospheric pressure) is collected in the receiving flask.
-
Completion: Heating is discontinued (B1498344) once the temperature begins to drop or rise significantly, indicating that the desired fraction has been collected.
Applications in Drug Development
The introduction of fluorine into a molecule can significantly alter its biological properties, including metabolic stability, lipophilicity, and binding affinity.[3] this compound serves as a key building block for introducing the 2-fluoroethyl group into pharmacologically active molecules.
Synthesis of Fleroxacin (B1672770)
Fleroxacin is a fluoroquinolone antibiotic. While the direct synthesis of Fleroxacin often starts from a different fluorinated precursor, the 2-fluoroethyl group is a key structural motif. A plausible synthetic route to introduce this group could involve the alkylation of a suitable precursor with a 2-fluoroethylating agent, which can be derived from this compound. For example, 2-fluoroethyl tosylate, prepared from this compound, is a common reagent for this purpose.
A published synthesis of an analog of Fleroxacin involves the alkylation of 6,7,8-Trifluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester with 2-bromoethanol, followed by further steps.[11] This highlights the utility of 2-haloethanol derivatives in building the core structure of such antibiotics.
Safety and Toxicology
This compound is a highly toxic substance and must be handled with extreme caution.[3] It is fatal if swallowed, inhaled, or in contact with skin.[10]
Toxicity Data
| Route | Species | LD50/LC50 | Reference(s) |
| Oral | Rat | LD50: 5 mg/kg | [3] |
| Inhalation | Rat | LC50: 200 mg/m³/10m | [3] |
| Intraperitoneal | Rat | LD50: 1.75 mg/kg | [3] |
| Inhalation | Mouse | LC50: 1100 mg/m³/10m | [3] |
| Intraperitoneal | Mouse | LD50: 10 mg/kg | [3] |
| Subcutaneous | Mouse | LD50: 15 mg/kg | [3] |
| Inhalation | Dog | LC50: 7 mg/m³/10m | [3] |
| Inhalation | Monkey | LC50: 35 mg/m³/10m | [3] |
Mechanism of Toxicity
The toxicity of this compound is due to its metabolic conversion to fluoroacetate.[12] This process is often referred to as "lethal synthesis."
-
Oxidation: this compound is oxidized by alcohol dehydrogenase to fluoroacetaldehyde.
-
Further Oxidation: Fluoroacetaldehyde is then oxidized to fluoroacetate.
-
Conversion to Fluorocitrate: Fluoroacetate is subsequently converted to fluorocitrate.
-
Inhibition of Aconitase: Fluorocitrate acts as a potent inhibitor of the enzyme aconitase, a key enzyme in the citric acid (TCA) cycle.
-
Disruption of Cellular Respiration: The inhibition of the TCA cycle leads to a buildup of citrate (B86180) and disrupts cellular respiration, ultimately causing cell death.
Experimental Protocols for Toxicity Testing
Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicity of chemicals.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423):
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Dose Administration: A single dose of this compound is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Stepwise Procedure: The test proceeds in a stepwise manner with groups of three animals. The outcome of the first group determines the dose for the next group (higher or lower). The test is stopped when a predefined stopping criterion is met, which allows for classification of the substance into a toxicity class.
Acute Dermal Irritation/Corrosion (OECD 404):
-
Animal Selection: Albino rabbits are typically used.
-
Test Area Preparation: The fur is clipped from a small area on the back of the animal.
-
Application: A single dose (0.5 mL for liquids) of this compound is applied to the prepared skin area and covered with a gauze patch.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The observations continue for up to 14 days to assess the reversibility of any effects.[2]
Acute Eye Irritation/Corrosion (OECD 405):
-
Animal Selection: Albino rabbits are the preferred species.
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[13]
-
Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[4] The observation period can be extended to 21 days to assess reversibility.[6]
Conclusion
This compound is a highly versatile and reactive chemical intermediate with significant applications in organic synthesis, particularly in the development of fluorinated pharmaceuticals. Its unique properties necessitate a thorough understanding of its characteristics, handling procedures, and toxicological profile. This guide provides a comprehensive resource for researchers and professionals, summarizing key data and outlining detailed experimental protocols to ensure its safe and effective use in the laboratory and beyond. The continued exploration of organofluorine chemistry will undoubtedly unveil new and innovative applications for this important building block.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. oecd.org [oecd.org]
- 3. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 4. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
- 5. prepchem.com [prepchem.com]
- 6. Acute eye irritation OECD 405 m pharm cology 2nd sem..pptx [slideshare.net]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. nucro-technics.com [nucro-technics.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Synthesis and biodistribution of 18F-labeled fleroxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nucro-technics.com [nucro-technics.com]
- 13. oecd.org [oecd.org]
An In-depth Technical Guide to the Physical Properties of 2-Fluoroethanol
This guide provides a comprehensive overview of the key physical properties of 2-Fluoroethanol, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate and detailed information for their work. This document outlines the established values for these properties, presents detailed experimental protocols for their determination, and includes a logical workflow diagram for clarity.
Core Physical Properties
This compound (CAS No: 371-62-0), with the chemical formula CH₂FCH₂OH, is a colorless liquid. Its physical characteristics are crucial for its handling, application in synthesis, and for safety considerations.
The boiling point and density of this compound are summarized in the table below. These values are compiled from various reputable sources and represent the accepted physical constants for this compound under standard conditions.
| Physical Property | Value | Conditions |
| Boiling Point | 103-103.5 °C | At 757-760 mmHg |
| Density | 1.091 g/mL | At 25 °C |
| 1.1040 g/cm³ | At 20 °C |
Note: Slight variations in reported values can be attributed to differences in experimental conditions and measurement precision.
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory procedures for measuring the boiling point and density of a liquid such as this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic constant at a given pressure.
Methodology: Micro-Boiling Point Determination using a Capillary Tube
This method is suitable for small sample volumes.
-
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer (-10 to 110 °C range)
-
Heating apparatus (e.g., oil bath or a melting point apparatus like MelTemp)[1]
-
Rubber band or wire to attach the test tube to the thermometer
-
-
Procedure:
-
A few milliliters of this compound are placed into the small test tube.[2]
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.
-
The test tube assembly is attached to a thermometer.
-
The entire setup is immersed in a heating bath.
-
The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
As the liquid approaches its boiling point, the rate of bubbling from the capillary will increase significantly.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[3]
-
The heating is then discontinued, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[3] This temperature is recorded.
-
Density is the mass of a substance per unit volume. It is an intrinsic property that can be used to identify a substance and assess its purity.
Methodology: Density Determination using a Pycnometer or Volumetric Glassware
This method provides a straightforward and accurate way to determine the density of a liquid.
-
Apparatus:
-
Procedure:
-
The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured using an analytical balance.
-
The pycnometer is filled with a known volume of this compound. If using a graduated cylinder, a specific volume is carefully measured.[4]
-
The mass of the pycnometer filled with the liquid is then measured.[4]
-
The temperature of the liquid is recorded.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V) [4]
-
Mandatory Visualization
To illustrate the logical flow of determining these physical properties, the following diagram has been generated using the DOT language.
References
- 1. phillysim.org [phillysim.org]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 5. youtube.com [youtube.com]
Synthesis of 2-Fluoroethanol from 2-Chloroethanol: An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of the synthesis of 2-fluoroethanol from 2-chloroethanol (B45725). It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document details the primary synthetic routes, with a focus on the halide exchange reaction. It includes a comparative analysis of different methodologies, detailed experimental protocols, and visual representations of the reaction mechanism and workflow to facilitate understanding and replication.
Introduction
This compound (C₂H₅FO) is a colorless liquid and one of the simplest stable fluorinated alcohols.[1] Its unique properties, stemming from the presence of a fluorine atom, make it a valuable building block and intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[2] The conversion of 2-chloroethanol to this compound is a key transformation, typically achieved through a nucleophilic substitution reaction. This guide focuses on the prevalent methods for this synthesis, providing detailed procedural information and comparative data.
Core Synthesis Pathway: Halide Exchange Reaction
The most common method for synthesizing this compound from 2-chloroethanol is a halide exchange, specifically a Finkelstein reaction.[1] In this Sₙ2 reaction, the chlorine atom in 2-chloroethanol is displaced by a fluoride (B91410) ion from a fluoride salt.
The general reaction is as follows:
HO-CH₂-CH₂-Cl + MF → HO-CH₂-CH₂-F + MCl
Where MF represents a metal fluoride, with potassium fluoride (KF) being a frequently used reagent.
Comparative Analysis of Synthetic Protocols
Several protocols have been reported for the synthesis of this compound from 2-chloroethanol. The primary differences lie in the choice of solvent, catalyst, and reaction conditions, which significantly impact the reaction yield and purity of the final product.
| Parameter | Method 1: High-Temperature Glycol Solvent | Method 2: Aqueous Potassium Hydroxide |
| Fluoride Source | Potassium Fluoride (KF) | Not explicitly stated, likely KF or another fluoride salt with KOH |
| Solvent | Ethylene (B1197577) Glycol & Diethylene Glycol | Water |
| Catalyst/Additive | None specified | Potassium Hydroxide (KOH) |
| Temperature | 170-180 °C | Not specified |
| Reaction Time | 3 hours (for addition) | 2 hours |
| Reported Yield | 42.5%[3] | 90%[4] |
| Reference | J. Amer. Chem. Soc, 70, 2596 (1948)[3] | Journal of Organic Chemistry USSR, 22, 1146 (1986)[4] |
Note: The high yield reported for Method 2 should be approached with consideration of the reaction scale and purification methods employed in the original publication. The high-temperature glycol method is a well-documented and established procedure.
Detailed Experimental Protocols
Protocol: High-Temperature Synthesis in Glycol Solvent
This protocol is adapted from the procedure described in the Journal of the American Chemical Society.[3] It relies on a high-temperature reaction with continuous distillation of the product.
Materials:
-
2-Chloroethanol (Ethylene chlorohydrin): 322 g
-
Potassium Fluoride (dry, powdered): 350 g
-
Ethylene Glycol: 230 g
-
Diethylene Glycol: 130 g
-
Sodium Fluoride (for drying)
Equipment:
-
Reaction flask with stirring mechanism
-
Heating mantle
-
Dropping funnel
-
30-cm distillation column
-
Condenser and receiving flask
Procedure:
-
Setup: Assemble the reaction flask with a stirrer, heating mantle, dropping funnel, and distillation column connected to a condenser and receiving flask.
-
Initial Charge: Charge the reaction flask with 350 g of dry, powdered potassium fluoride, 230 g of ethylene glycol, and 130 g of diethylene glycol.
-
Heating and Addition: Begin stirring and heat the mixture to 170-180 °C.
-
Slowly add 322 g of 2-chloroethanol from the dropping funnel over a period of 3 hours.
-
Product Distillation: The product, this compound, has a lower boiling point than the starting materials and will distill off continuously during the addition. Maintain the reaction temperature to ensure efficient distillation (boiling point of crude product: 97-104 °C).
-
Completion: After the addition is complete, draw a slow stream of air through the apparatus to ensure all the this compound has been removed from the reaction mixture.
-
Purification: a. The crude product yield is approximately 152.5 g. b. Add a small amount of sodium fluoride to the crude product to remove any traces of hydrogen fluoride. c. Redistill the dried product to obtain pure this compound. The final yield is approximately 109 g (42.5%).
Considerations for Optimization
Phase-Transfer Catalysis (PTC): For halide exchange reactions, phase-transfer catalysis can be a powerful technique to improve reaction rates and yields, potentially allowing for milder reaction conditions.[5][6] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the fluoride anion from a solid or aqueous phase into the organic phase where the 2-chloroethanol resides.[7] This approach could eliminate the need for high-boiling point solvents like glycols and reduce the required temperature, thereby minimizing side reactions.
Solvent Selection: The choice of solvent is critical. While high-boiling point solvents like glycols are effective for the high-temperature method, polar aprotic solvents such as acetonitrile (B52724) or DMF could also be suitable, especially in combination with a phase-transfer catalyst. These solvents can help to solubilize the potassium fluoride and promote the Sₙ2 reaction.
Safety Considerations
-
2-Chloroethanol: This substance is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.
-
This compound: The product is also toxic.[1] All handling should be performed with caution.
-
High Temperatures: The high-temperature synthesis protocol requires careful monitoring to prevent overheating and potential decomposition of the reagents.
Conclusion
The synthesis of this compound from 2-chloroethanol via a Finkelstein-type halide exchange is a well-established and reliable method. The high-temperature protocol using glycol solvents provides a consistent, albeit moderate, yield. For researchers seeking to optimize this transformation, exploring alternative conditions such as the use of phase-transfer catalysts and different solvent systems may lead to higher yields and more favorable, milder reaction conditions. Careful adherence to safety protocols is essential when handling the toxic reactants and products involved in this synthesis.
References
An In-depth Technical Guide to the Finkelstein Reaction for 2-Fluoroethanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Finkelstein reaction as applied to the synthesis of 2-fluoroethanol, a valuable building block in the pharmaceutical and agrochemical industries. This document details the core principles of the reaction, provides specific experimental protocols, and presents quantitative data to facilitate its application in a laboratory setting.
Introduction to the Finkelstein Reaction
The Finkelstein reaction is a nucleophilic substitution reaction (typically SN2) that involves the exchange of a halogen atom in an alkyl halide for another.[1][2][3] It is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of the metal halide salts in the chosen solvent or by using a large excess of the halide salt.[1][2] For the synthesis of fluoroalkanes, a common precursor is an alkyl chloride or bromide, which is treated with a fluoride (B91410) salt, most commonly potassium fluoride (KF).[2][4] The use of polar, high-boiling point solvents is typical for this transformation.[2]
The synthesis of this compound from a 2-haloethanol precursor via the Finkelstein reaction is a classical and effective method. The general transformation is depicted below:
X-CH₂CH₂-OH + KF → F-CH₂CH₂-OH + KX (where X = Cl or Br)
The success of this reaction is contingent on several factors, including the choice of starting material, the fluoride source, the solvent system, and the reaction temperature.
Reaction Mechanism
The Finkelstein reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In the case of this compound synthesis, the fluoride ion (F⁻) from the potassium fluoride acts as the nucleophile, attacking the carbon atom bonded to the halogen (e.g., chlorine in 2-chloroethanol). This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral (which is not the case for 2-chloroethanol). The reaction is a single, concerted step where the new carbon-fluorine bond forms simultaneously as the carbon-halogen bond breaks.
Figure 1: SN2 Mechanism of the Finkelstein Reaction for this compound Synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data from two distinct experimental protocols for the synthesis of this compound via a Finkelstein-type reaction.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 2-Chloroethanol (Ethylene chlorohydrin) | 2-Chloroethanol |
| Fluoride Source | Potassium Fluoride (dry, powdered) | Potassium Hydroxide (B78521) (in situ HF source) |
| Solvent | Ethylene (B1197577) Glycol / Diethylene Glycol | Water |
| Temperature | 170-180 °C | Not specified (likely reflux) |
| Reaction Time | 3 hours (addition) | 2 hours |
| Yield | 42.5% | 90% |
| Reference | J. Amer. Chem. Soc, 70, 2596 (1948)[1] | Burmakov, A. I., et al. (1986)[5] |
Experimental Protocols
Protocol 1: High-Temperature Fluorination in Glycol Solvents
This protocol describes a classic approach using high temperatures and a high-boiling point solvent mixture.
Materials:
-
2-Chloroethanol (Ethylene chlorohydrin): 322 g
-
Potassium Fluoride (dry, powdered): 350 g
-
Ethylene Glycol: 230 g
-
Diethylene Glycol: 130 g
-
Sodium Fluoride (for drying)
Procedure:
-
A mixture of dry, powdered potassium fluoride, ethylene glycol, and diethylene glycol is prepared in a suitable reaction vessel equipped with a stirrer, dropping funnel, and a distillation column (30 cm).
-
The mixture is heated to 170-180 °C with stirring.
-
2-Chloroethanol is added dropwise to the hot mixture over a period of 3 hours.
-
During the addition, the product, this compound (boiling point: 97-104 °C), is continuously distilled off through the column.
-
After the addition is complete, a slow stream of air is passed through the apparatus to ensure the complete removal of the product.
-
The crude product (approximately 152.5 g) is collected and dried over sodium fluoride to remove any traces of hydrogen fluoride.
-
The dried product is then redistilled to yield pure this compound (109 g, 42.5% yield).[1]
Protocol 2: Aqueous Fluorination with Potassium Hydroxide
This protocol, reported by Burmakov and colleagues, offers a higher yield in an aqueous medium. While the original source refers to potassium hydroxide, it is likely used to generate the fluoride nucleophile in situ from a fluorine source not explicitly detailed in the abstract.
Materials:
-
2-Chloroethanol
-
Potassium Hydroxide
-
Water
Procedure:
-
2-Chloroethanol is reacted with potassium hydroxide in water.
-
The reaction is carried out for 2 hours.
-
The workup procedure is not detailed in the available abstract but would typically involve extraction and distillation.
-
This method is reported to yield 90% of this compound.[5]
Experimental Workflow and Logical Relationships
The general workflow for the synthesis of this compound via the Finkelstein reaction can be visualized as a series of sequential steps.
Figure 2: General Experimental Workflow for this compound Synthesis.
Considerations for Optimization
-
Fluoride Source: The reactivity of potassium fluoride can be enhanced by using it in a spray-dried form, which increases its surface area and activity.
-
Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are also effective for Finkelstein reactions and may offer advantages in certain cases.[2]
-
Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can facilitate the transfer of the fluoride ion into the organic phase, potentially allowing for lower reaction temperatures and improved yields, especially in biphasic systems.
-
Leaving Group: While 2-chloroethanol is a common starting material, 2-bromoethanol (B42945) can also be used. Bromoalkanes are generally more reactive than chloroalkanes in SN2 reactions.
Conclusion
The Finkelstein reaction remains a robust and versatile method for the synthesis of this compound. By carefully selecting the reaction conditions, researchers can achieve high yields of this important fluorinated building block. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this reaction in a laboratory setting. Further optimization, potentially exploring alternative fluoride sources or the use of phase-transfer catalysis, may lead to even more efficient and scalable synthetic routes.
References
2-Fluoroethanol stability and reactivity profile
An In-depth Technical Guide on the Stability and Reactivity Profile of 2-Fluoroethanol
Abstract
This compound (CAS: 371-62-0), with the chemical formula FCH₂CH₂OH, is the simplest stable fluorinated alcohol. It is a colorless liquid utilized as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where the incorporation of a fluorine atom can modulate biological activity, stability, or reactivity.[1] However, its high toxicity, stemming from its metabolic conversion to fluoroacetate, necessitates a thorough understanding of its stability and reactivity for safe handling and effective application. This document provides a comprehensive technical overview of the structural characteristics, conformational stability, reactivity profile, thermal decomposition pathways, and toxicological mechanism of this compound, intended for researchers, chemists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
This compound is a flammable, colorless liquid that is miscible with water and soluble in many organic solvents.[2] Its key physical properties are summarized in Table 1. The presence of the hydroxyl and fluoro groups makes it a versatile chemical building block.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₂H₅FO | [1] |
| Molar Mass | 64.06 g·mol⁻¹ | [2] |
| CAS Number | 371-62-0 | [2] |
| Appearance | Colorless liquid | [1] |
| Density | 1.091 - 1.104 g·cm⁻³ at 20-25 °C | [1][2] |
| Melting Point | -26.5 °C (-15.7 °F) | [1][2] |
| Boiling Point | 103.5 °C (218.3 °F) | [2] |
| Flash Point | 34 °C (93.2 °F) | [2] |
| Vapor Pressure | 16 - 19 mbar at 15-20 °C | [2] |
| Refractive Index (n20/D) | 1.365 | [1] |
| pKa | 14.74 (predicted) |[2] |
Spectroscopic techniques are essential for the quality control and structural confirmation of this compound.[3]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR shows signals for the methylene (B1212753) and hydroxyl protons, while ¹³C NMR elucidates the carbon backbone. ¹⁹F NMR is particularly sensitive for confirming the presence and environment of the fluorine atom.[3]
-
Infrared (IR) Spectroscopy: Key absorption bands include a broad O-H stretch around 3200-3600 cm⁻¹ and a strong C-F stretch in the 1000-1100 cm⁻¹ region.[3]
-
Mass Spectrometry (MS): Used to confirm the molecular weight, with a molecular ion peak and characteristic fragmentation patterns.[3][4]
Structural Analysis and Conformational Stability
The stability of this compound is significantly influenced by intramolecular forces, specifically hydrogen bonding. Rotation around the carbon-carbon single bond gives rise to several conformers, including eclipsed, anti, and gauche forms.[5] Due to an intramolecular hydrogen bond between the hydroxyl proton and the electronegative fluorine atom, the gauche conformer is the most stable configuration.[2][5][6][7] This stabilization is a well-documented phenomenon. The general order of stability is Gauche > Anti > Eclipsed.[5][8][9]
Caption: Conformational stability hierarchy of this compound.
Reactivity Profile
This compound's reactivity is dictated by its two functional groups: the hydroxyl group and the carbon-fluorine bond.
Reactions Involving the Hydroxyl Group
Like other alcohols, the hydroxyl group can be deprotonated or participate in esterification reactions.
-
Reaction with Trifluoromethanesulfonic Anhydride (B1165640): In the presence of a base, this compound reacts with trifluoromethanesulfonic anhydride to yield the corresponding triflate ester.[2]
Base-Induced Elimination
-
Dehydrofluorination: In a basic solution, this compound undergoes an elimination reaction (dehydrofluorination) to produce acetaldehyde.[2] This reaction highlights the influence of the electron-withdrawing fluorine atom on the acidity of the adjacent protons.
Oxidation and Reduction
-
Oxidation: this compound can be oxidized by alcohol dehydrogenase (ADH) in biological systems, which is the first step in its metabolic activation to toxic compounds.[2] Standard laboratory oxidizing agents can convert primary alcohols to aldehydes or carboxylic acids, though specific studies on this compound with these reagents are less common in the initial search results.[10][11][12]
-
Reduction: The reduction of alcohols is not a common transformation in organic synthesis.
Incompatible Materials
This compound is incompatible with strong oxidizing agents (such as chlorates, nitrates, peroxides), strong bases, strong acids, and epoxides.[13] Contact with these materials may lead to fires or explosions.[13]
Thermal Stability and Decomposition
Studies using single-pulse shock tubes have investigated the thermal decomposition of this compound at high temperatures (1000-1200 K).[14][15] The decomposition is a unimolecular process with two primary elimination pathways.[14][15]
-
HF Elimination: This is the major pathway, proceeding through a vinyl alcohol intermediate which then tautomerizes to acetaldehyde.[14][15]
-
H₂O Elimination: A secondary pathway involves the elimination of water to form vinyl fluoride (B91410).[14][15]
Other products observed include methane, ethylene (B1197577), ethane, and carbon monoxide, which are likely formed from the subsequent decomposition of acetaldehyde.[14][15]
Caption: High-temperature thermal decomposition pathways of this compound.
The experimentally determined rate constants for these primary decomposition channels are summarized in Table 2.
Table 2: Kinetic Parameters for Thermal Decomposition of this compound
| Reaction Pathway | Rate Constant (s⁻¹) | Activation Energy (Eₐ, kcal·mol⁻¹) | Reference |
|---|---|---|---|
| HF Elimination | 10¹³.¹⁷ ᵉˣᵖ[-(59.5)/(RT)] | 59.5 ± 1.7 | [14][15] |
| H₂O Elimination | 10¹⁴.³⁰ ᵉˣᵖ[-(69.7)/(RT)] | 69.7 ± 1.7 |[14][15] |
Metabolic Pathway and Toxicological Profile
The high toxicity of this compound is not inherent to the molecule itself but is a result of its metabolism.[2] It was formerly used as a rodenticide.[2][13] In the body, it is processed by the same enzymes that metabolize ethanol, leading to a "lethal synthesis."
The metabolic activation proceeds as follows:
-
Oxidation to Aldehyde: Alcohol dehydrogenase (ADH) oxidizes this compound to fluoroacetaldehyde (B75747).[2]
-
Oxidation to Acetate: Aldehyde dehydrogenase subsequently oxidizes fluoroacetaldehyde to fluoroacetate.[2]
-
TCA Cycle Inhibition: Fluoroacetate is a potent toxin because it mimics acetate. It is converted to fluorocitrate, which binds to and inhibits the enzyme aconitase in the tricarboxylic acid (TCA) cycle, effectively halting cellular respiration and leading to cell death.[2]
Reported effects of exposure in humans include epigastric distress, central nervous system effects, respiratory failure, and seizures.[2] It is classified as highly toxic upon ingestion, inhalation, or skin contact.[13][16] The oral lethal dose in humans is estimated to be less than 7 drops for a 70 kg person.[13]
Caption: Metabolic activation of this compound leading to TCA cycle inhibition.
Synthesis and Experimental Protocols
Synthesis via Finkelstein Reaction
A common and established method for synthesizing this compound is the Finkelstein reaction, where a chloro- or bromo- precursor is treated with an alkali metal fluoride.[2]
Experimental Protocol Summary (from 2-chloroethanol): [17]
-
Reactants: A mixture of anhydrous potassium fluoride (1.8 mol), ethylene glycol (230 g), and diethylene glycol (130 g) is prepared in a reaction vessel equipped with a stirrer and a distillation column.
-
Reaction: The mixture is heated to 170-180 °C. 2-Chloroethanol (1.2 mol, 322 g) is added dropwise over 3 hours.
-
Distillation: The product, this compound, has a lower boiling point than the starting material and is continuously distilled off as it is formed (b.p. 97-104 °C).[2][17]
-
Workup: The crude product is collected and treated with sodium fluoride to remove any hydrogen fluoride traces.
-
Purification: The final product is obtained by redistillation, with a reported yield of 42.5%.[17]
Caption: Experimental workflow for the synthesis of this compound.
Thermal Decomposition Analysis Protocol
The thermal decomposition kinetics summarized in Table 2 were determined using a single-pulse shock tube.[14][15]
-
Sample Preparation: A mixture of this compound in a bath gas (e.g., argon) is prepared.
-
Shock Heating: The gas mixture is rapidly heated to a high temperature (1000-1200 K) for a very short duration by a reflected shock wave.
-
Quenching: The reaction is rapidly quenched by expansion waves.
-
Analysis: The post-shock gas mixture is analyzed using gas chromatography (GC) to identify and quantify the reactant and all decomposition products.
-
Kinetics: By varying the temperature and analyzing the product distribution, the rate constants and activation energies for the decomposition pathways are determined.
Safety and Handling
This compound is a highly hazardous substance and must be handled with extreme caution.[16]
-
Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[13][16][18] Effects may be delayed.[16]
-
Flammability: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[13][18][19]
-
Handling: Work should be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[19] Avoid contact with skin, eyes, and clothing.[19]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials.[1][18] Keep containers tightly closed.
-
Fire: In case of fire, use dry chemical, CO₂, water spray, or alcohol-resistant foam.[19] Heating may cause containers to explode.[19] Combustion produces toxic fumes of carbon oxides and hydrogen fluoride.[13][19]
Conclusion
This compound possesses a unique stability and reactivity profile governed by the interplay between its hydroxyl and fluoro substituents. Its conformational preference for the gauche form, stabilized by intramolecular hydrogen bonding, is a key structural feature. While it undergoes typical alcohol reactions, its susceptibility to dehydrofluorination and its high-temperature decomposition via HF and H₂O elimination are notable aspects of its chemical behavior. The primary concern in its application is its metabolic activation to fluoroacetate, a potent inhibitor of the TCA cycle, which renders the compound extremely toxic. A comprehensive understanding of these properties is paramount for any researcher or professional utilizing this compound as a synthetic intermediate, ensuring both its effective use and the implementation of rigorous safety protocols.
References
- 1. innospk.com [innospk.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Ethanol, 2-fluoro- [webbook.nist.gov]
- 5. Increasing order of stability among the three main conformations (that is.. [askfilo.com]
- 6. In 2 - Fluoroethanol which conformer will be most stable? [allen.in]
- 7. researchgate.net [researchgate.net]
- 8. Question: The correct order of stability of various conformations of 2-Fl.. [askfilo.com]
- 9. m.youtube.com [m.youtube.com]
- 10. leah4sci.com [leah4sci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 19.2. Overview of common redox reactions | Organic Chemistry II [courses.lumenlearning.com]
- 13. Page loading... [wap.guidechem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. prepchem.com [prepchem.com]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
- 19. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Intramolecular Hydrogen Bonding in 2-Fluoroethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the intramolecular hydrogen bonding in 2-Fluoroethanol, a phenomenon of significant interest in physical organic chemistry and molecular engineering. This guide synthesizes data from various spectroscopic and computational studies to offer a detailed understanding of the structural and energetic consequences of this non-covalent interaction.
Introduction: The Gauche Effect and Hydrogen Bonding
This compound (FCH₂CH₂OH) is a classic example of a molecule exhibiting a strong preference for the gauche conformation over the anti conformation, a phenomenon largely attributed to the formation of an intramolecular hydrogen bond between the fluorine atom and the hydroxyl proton. This interaction, where the proton donor (hydroxyl group) and acceptor (fluorine atom) are part of the same molecule, significantly influences the molecule's geometry, stability, and spectroscopic properties. Understanding the nuances of this intramolecular hydrogen bond is crucial for fields ranging from computational chemistry to drug design, where such interactions can dictate molecular conformation and, consequently, biological activity.
Conformational Analysis: Gauche vs. Anti
Rotation around the central carbon-carbon bond in this compound gives rise to two primary staggered conformers: gauche and anti. Spectroscopic and computational studies have unequivocally demonstrated that the gauche conformer is significantly more stable.[1] In the gas phase, it is estimated that over 95% of this compound molecules exist in the gauche conformation.[2] This marked preference is a direct consequence of the stabilizing intramolecular hydrogen bond, which is geometrically favorable only in the gauche arrangement.
Visualization of Conformational Equilibrium
The equilibrium between the anti and gauche conformers, and the critical role of the intramolecular hydrogen bond, can be visualized as follows:
Caption: Conformational equilibrium of this compound.
Quantitative Structural and Energetic Data
The intramolecular hydrogen bond in the gauche conformer of this compound leads to distinct structural parameters compared to a hypothetical non-bonded state. The following tables summarize key quantitative data obtained from experimental studies, primarily microwave spectroscopy and electron diffraction.
Table 1: Structural Parameters of the Gauche Conformer of this compound
| Parameter | Value | Experimental Method |
| F···H Distance | 2.42 ± 0.02 Å | Microwave Spectroscopy[3] |
| FCCO Dihedral Angle | 62°12′ ± 1.0° | Microwave Spectroscopy[3] |
| CCOH Dihedral Angle | 55°30′ ± 3° | Microwave Spectroscopy[3] |
| CCF Bond Angle | 107.7° | Electron Diffraction[2] |
Table 2: Spectroscopic and Thermodynamic Data
| Parameter | Value/Observation | Significance |
| O-H Stretching Frequency | Red-shifted from the "free" OH stretch | Indicates a weakening of the O-H bond due to hydrogen bonding.[4] |
| Energy Difference (Gauche vs. Anti) | Gauche is more stable | The energy gain from the intramolecular hydrogen bond outweighs steric repulsion. |
| Dipole Moment (μa) | 0.38 ± 0.02 D | Reflects the charge distribution in the molecule.[3] |
| Dipole Moment (μb) | 1.47 ± 0.01 D | Reflects the charge distribution in the molecule.[3] |
Note: Specific quantitative values for the anti conformer's geometry and the precise energy difference and O-H frequency shift can vary depending on the experimental or computational method used and are not consistently reported in introductory literature.
Experimental Protocols for Characterization
The elucidation of the structure and energetics of this compound's conformers relies on a combination of spectroscopic techniques and computational modeling.
Generalized Experimental and Computational Workflow
The following diagram illustrates a typical workflow for investigating intramolecular hydrogen bonding:
Caption: Workflow for intramolecular H-bond analysis.
Microwave Spectroscopy
Principle: Microwave spectroscopy probes the rotational energy levels of molecules in the gas phase. The precise transition frequencies are highly sensitive to the molecule's moments of inertia, which are determined by its three-dimensional structure. By analyzing the rotational spectra of different isotopic species, a detailed molecular structure, including bond lengths and angles, can be determined.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range.
-
Detection: The absorption of microwave radiation is detected as a function of frequency.
-
Spectral Analysis: The resulting spectrum, consisting of sharp absorption lines, is analyzed to determine the rotational constants.
-
Structural Determination: The rotational constants for the parent molecule and its isotopologues (e.g., deuterated this compound) are used to calculate the precise atomic coordinates and thus the molecular geometry.
Gas-Phase Electron Diffraction
Principle: In gas-phase electron diffraction, a beam of high-energy electrons is scattered by the molecules in a gaseous sample. The scattered electrons create a diffraction pattern that is dependent on the distribution of interatomic distances within the molecule.
Methodology:
-
Sample Introduction: A jet of gaseous this compound is introduced into the path of an electron beam in a vacuum chamber.
-
Electron Beam Interaction: The electron beam is diffracted by the molecules.
-
Pattern Detection: The diffraction pattern is recorded on a detector.
-
Data Analysis: The radial distribution function is derived from the diffraction pattern, providing information about the distances between all pairs of atoms.
-
Structural Refinement: This data is used to refine a molecular model and determine bond lengths, bond angles, and the relative populations of different conformers.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The frequency of the absorbed radiation corresponds to the vibrational frequency of a specific bond or functional group. The formation of a hydrogen bond perturbs the vibrational frequency of the donor group (in this case, the O-H bond).
Methodology:
-
Sample Preparation: A dilute solution of this compound in a non-polar solvent (to minimize intermolecular hydrogen bonding) or a gaseous sample is prepared.
-
IR Measurement: The sample is placed in the path of a broad-spectrum infrared beam in an FTIR spectrometer.
-
Spectral Acquisition: An interferogram is recorded and mathematically converted to a spectrum of absorbance or transmittance versus wavenumber.
-
Analysis of the O-H Stretching Region: The region of the spectrum corresponding to the O-H stretching vibration (typically 3200-3700 cm⁻¹) is analyzed. The presence of a red-shifted (lower frequency) and often broadened peak compared to a "free" O-H group is indicative of hydrogen bonding.[4]
Conclusion
The intramolecular hydrogen bond in this compound is a powerful force that dictates its conformational preference and significantly alters its structural and spectroscopic properties. The stability of the gauche conformer, driven by this interaction, has been rigorously characterized by a suite of experimental techniques, including microwave spectroscopy, electron diffraction, and FTIR spectroscopy, supported by computational models. The in-depth understanding of this fundamental molecular interaction provides a valuable framework for scientists and researchers in the fields of chemistry and drug development, where the control and prediction of molecular conformation are paramount.
References
An In-depth Technical Guide to the Toxicology and Metabolic Pathways of 2-Fluoroethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoroethanol (2-FE), a deceptively simple fluorinated alcohol, harbors significant toxicological properties primarily due to its metabolic conversion into the potent metabolic poison, fluoroacetate (B1212596). This technical guide provides a comprehensive overview of the toxicology and metabolic fate of this compound, designed for researchers, scientists, and professionals in drug development. This document details its mechanism of toxicity, metabolic pathways, and quantitative toxicological data. Furthermore, it outlines detailed experimental protocols for the assessment of its toxicity and metabolism, and includes visualizations of key pathways and workflows to facilitate a deeper understanding of its biochemical interactions.
Introduction
This compound (CH₂FCH₂OH) is a colorless liquid that was historically used as a rodenticide.[1] Its high toxicity to mammals, including humans, has led to significant restrictions on its use.[2] The toxicity of this compound is not inherent to the molecule itself but arises from a process known as "lethal synthesis," where it is metabolized in the body to a highly toxic compound.[3] Understanding the toxicology and metabolic pathways of this compound is crucial for assessing the risks associated with exposure and for the development of potential therapeutic interventions in cases of poisoning. This guide will delve into the quantitative aspects of its toxicity, the enzymatic processes involved in its metabolism, and the molecular mechanism by which its metabolite disrupts cellular respiration.
Toxicology of this compound
The toxicity of this compound is severe, with exposure leading to a range of symptoms affecting the central nervous, gastrointestinal, and respiratory systems.[1] Effects can be delayed for several hours after exposure and include epigastric distress, vomiting, auditory hallucinations, numbness, respiratory failure, and epileptiform convulsions.[1]
Quantitative Toxicity Data
The lethal dose of this compound varies across species and with the route of administration. The following table summarizes the available quantitative toxicity data.
| Species | Route of Administration | LD50 (mg/kg) | LC50 (mg/m³) | Reference(s) |
| Rat | Oral | 5 | [4] | |
| Rat | Intraperitoneal | 1.75 | [4] | |
| Rat | Inhalation | 200 (10 min) | [4] | |
| Mouse | Intraperitoneal | 10 | [4] | |
| Mouse | Subcutaneous | 15 | [4] | |
| Mouse | Inhalation | 1100 (10 min) | [4] | |
| Dog | Inhalation | 7 (10 min) | [4] | |
| Monkey | Inhalation | 35 (10 min) | [4] |
Table 1: Summary of Acute Toxicity Data for this compound
Mechanism of Toxicity
The toxicity of this compound is a direct consequence of its metabolism to fluoroacetate.[1] Fluoroacetate is then converted to fluorocitrate, which is a potent inhibitor of aconitase, a key enzyme in the Krebs (citric acid) cycle.[5][6] The inhibition of aconitase leads to a blockage of cellular respiration, resulting in the accumulation of citrate (B86180) and a deficit in cellular energy (ATP).[5][7] This disruption of the Krebs cycle is the ultimate cause of the toxic effects observed after this compound exposure.[6]
Metabolic Pathways of this compound
The metabolic conversion of this compound to its toxic metabolite, fluoroacetate, is a two-step enzymatic process primarily occurring in the liver.
Enzymatic Conversion
-
Oxidation to Fluoroacetaldehyde (B75747): this compound is first oxidized to fluoroacetaldehyde. This reaction is catalyzed by alcohol dehydrogenase (ADH), with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) acting as a cofactor.[1][8]
-
Oxidation to Fluoroacetate: The intermediate, fluoroacetaldehyde, is then rapidly oxidized to fluoroacetate by aldehyde dehydrogenase (ALDH).[1][9]
Lethal Synthesis Pathway
The metabolic pathway of this compound is a classic example of lethal synthesis, where a relatively non-toxic compound is converted into a highly toxic substance within the body.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound toxicology and metabolism.
In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 425)
This protocol outlines a method to determine the acute oral toxicity (LD50) of this compound in rodents.
-
Animal Selection: Use healthy, young adult rats (e.g., Sprague-Dawley strain), approximately 8-12 weeks old. Acclimate the animals to laboratory conditions for at least 5 days.
-
Housing and Feeding: House animals individually in cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Provide standard laboratory diet and water ad libitum.
-
Dose Preparation: Prepare solutions of this compound in a suitable vehicle (e.g., water or corn oil). The concentration should be adjusted to allow for a constant dosage volume (e.g., 10 mL/kg body weight).
-
Administration of Doses: Administer the test substance by oral gavage. Start with a single animal at a dose level estimated from available data.
-
Observation: Observe the animal for signs of toxicity continuously for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and then daily for 14 days.[10] Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as behavioral patterns.[10]
-
Dose Adjustment and Subsequent Animal Dosing: The dosing of subsequent animals is adjusted up or down depending on the outcome for the previously dosed animal, following the up-and-down procedure outlined in OECD Guideline 425.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the mortality data.
In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)
This assay determines the cytotoxicity of this compound on a cell line (e.g., HepG2 human liver cancer cells).
-
Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include untreated cells as a control.
-
Incubation: Incubate the plates for 24 or 48 hours.
-
Neutral Red Staining: Remove the treatment medium and add medium containing 50 µg/mL neutral red. Incubate for 3 hours to allow for dye uptake by viable cells.
-
Dye Extraction: Wash the cells with PBS and then add a destaining solution (e.g., 1% acetic acid in 50% ethanol) to extract the neutral red from the lysosomes of viable cells.
-
Quantification: Measure the absorbance of the extracted dye at 540 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Alcohol Dehydrogenase (ADH) Activity Assay
This spectrophotometric assay measures the activity of ADH in the presence of this compound.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium pyrophosphate buffer, pH 8.8.
-
Substrate Solution: 2 M this compound in assay buffer.
-
Cofactor Solution: 25 mM NAD+ in assay buffer.
-
Enzyme Solution: A suitable concentration of purified horse liver ADH or a liver homogenate supernatant in assay buffer.
-
-
Assay Procedure:
-
In a quartz cuvette, combine 1.5 mL of assay buffer, 0.5 mL of the this compound solution, and 1.0 mL of the NAD+ solution.
-
Incubate the mixture at 25°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 0.1 mL of the enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer. The increase in absorbance is due to the formation of NADH.
-
-
Data Analysis: Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time curve. One unit of ADH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Aldehyde Dehydrogenase (ALDH) Activity Assay
This assay measures the activity of ALDH using fluoroacetaldehyde as a substrate.
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM dithiothreitol (B142953) and 1 mM EDTA.
-
Substrate Solution: 10 mM fluoroacetaldehyde in assay buffer (prepare fresh).
-
Cofactor Solution: 10 mM NAD+ in assay buffer.
-
Enzyme Solution: A suitable concentration of purified ALDH or a liver mitochondrial extract in assay buffer.
-
-
Assay Procedure:
-
In a cuvette, combine 2.7 mL of assay buffer, 0.1 mL of the NAD+ solution, and 0.1 mL of the enzyme solution.
-
Incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 0.1 mL of the fluoroacetaldehyde solution.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis: Calculate the ALDH activity based on the rate of NADH formation, similar to the ADH assay.
Visualizations
Krebs Cycle Inhibition by Fluorocitrate
The following diagram illustrates the point of inhibition within the Krebs cycle by fluorocitrate, the toxic metabolite derived from this compound.
Experimental Workflow for In Vivo Toxicity Assessment
The diagram below outlines a typical workflow for an in vivo study to assess the toxicity of this compound.
Conclusion
This compound poses a significant toxicological threat due to its metabolic conversion to fluoroacetate and subsequent disruption of the Krebs cycle. This guide has provided a detailed overview of its toxicity, metabolic pathways, and methodologies for its study. The provided quantitative data, experimental protocols, and visual diagrams serve as a valuable resource for researchers and professionals working in toxicology and drug development. A thorough understanding of the mechanisms underlying this compound toxicity is essential for risk assessment and the development of effective countermeasures.
References
- 1. journals.asm.org [journals.asm.org]
- 2. scispace.com [scispace.com]
- 3. 3hbiomedical.com [3hbiomedical.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
Navigating the Hazards: A Comprehensive Safety Guide for 2-Fluoroethanol in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
2-Fluoroethanol (CAS RN 371-62-0), a colorless liquid with a tart, musky odor, is a valuable fluorinated alcohol in organic synthesis.[1][2] However, its utility is overshadowed by its extreme toxicity, necessitating stringent safety protocols to prevent severe health consequences, including fatality.[1][3][4] This in-depth technical guide provides a comprehensive overview of the essential safety precautions for handling this compound in a laboratory setting, targeting researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A thorough understanding of this compound's properties is fundamental to its safe handling. It is a flammable liquid and vapor, miscible with water and soluble in ethanol, ethyl ether, and acetone.[1][3][5][6]
| Property | Value | Source |
| Molecular Formula | C2H5FO | [1][5] |
| Molar Mass | 64.06 g/mol | [1] |
| Appearance | Clear, colorless liquid | [3][7] |
| Odor | Musky, rather tart | [1] |
| Boiling Point | 103.5 °C (218.3 °F) at 760 mmHg | [1][6] |
| Melting Point | -26.3 °C (-15.3 °F) | [1] |
| Flash Point | 34 °C (93.2 °F) - closed cup | [1][8] |
| Density | 1.091 - 1.108 g/cm³ at 20-25 °C | [3][5][8] |
| Vapor Pressure | 15.976 - 21.3 mmHg at 20 °C | [3][6] |
| Solubility | Miscible with water and alcohol | [1][3][5] |
Health Hazard Information
This compound is classified as very toxic by inhalation, in contact with skin, and if swallowed.[3][5] Exposure can lead to severe and potentially fatal systemic effects.[3]
Acute Effects:
-
Ingestion: Severely toxic effects may result from accidental ingestion. Animal experiments indicate that ingestion of less than 5 grams may be fatal or cause serious health damage.[3] The probable oral lethal dose in humans is estimated to be less than 7 drops for a 150 lb. person.[6]
-
Inhalation: Inhalation of aerosols, mists, or fumes can produce severely toxic effects, and relatively small amounts absorbed from the lungs may be fatal.[3] Vapors may cause drowsiness, dizziness, narcosis, reduced alertness, loss of reflexes, lack of coordination, and vertigo.[3] High concentrations can cause lung irritation with coughing and nausea.[3]
-
Skin Contact: Skin contact may produce severely toxic effects, and systemic effects following absorption can be fatal.[3] It is crucial to avoid contact with open cuts, abraded, or irritated skin.[3]
Chronic Effects:
-
Limited evidence suggests that repeated or long-term occupational exposure may have cumulative health effects on organs or biochemical systems.[3] Chronic exposure is thought to produce effects similar to those of its metabolite, fluoroacetate, which has been associated with kidney disease.[3]
Toxicity Data:
| Route | Species | Value | Source |
| Oral LD50 | Rat | 5 mg/kg | [3] |
| Inhalation LC50 | Rat | 200 mg/m³ / 10 min | [3][9] |
| Inhalation LC50 | Mouse | 1100 mg/m³ / 10 min | [3] |
| Intraperitoneal LD50 | Rat | 1.75 mg/kg | [3] |
| Intraperitoneal LD50 | Mouse | 10 mg/kg | [3] |
| Subcutaneous LD50 | Mouse | 15 mg/kg | [3] |
Safe Handling and Storage Protocols
Due to its high toxicity and flammability, this compound must be handled with extreme caution in a controlled laboratory environment.
Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood.[8][9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[4][8]
-
Local exhaust ventilation is generally required.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A full face-shield is also recommended.[3][8]
-
Skin Protection: Wear appropriate protective gloves (Neoprene is suggested) and clothing to prevent skin exposure.[3][8] Contaminated gloves should be replaced immediately.[3]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a Type A-P filter for organic gases and vapors.[3][8]
Handling Procedures:
-
Avoid all personal contact, including inhalation.[3]
-
Wash hands and any exposed skin thoroughly after handling.[4][8]
-
Use only non-sparking tools and take precautionary measures against static discharges.[4][8][9]
-
Containers, even those that have been emptied, may contain explosive vapors and should not be subjected to cutting, drilling, grinding, or welding.[3]
Storage:
-
Store in a flammables area, away from heat, sparks, and open flames.[8][9]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][8][9]
-
Store under an inert atmosphere as it may be air-sensitive.[9]
-
Avoid reaction with oxidizing agents, strong reducing agents, strong acids, acid anhydrides, and acid chlorides.[3][8]
Experimental Workflow and Logic Diagrams
To visualize the necessary safety precautions, the following diagrams outline the critical decision-making and procedural steps for working with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. innospk.com [innospk.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
The Metabolic Conversion of 2-Fluoroethanol to Fluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic pathway of 2-fluoroethanol to its highly toxic metabolite, fluoroacetate (B1212596). The document details the enzymatic processes, toxicological implications, and experimental methodologies for studying this biotransformation. Quantitative toxicological data is presented for comparative analysis, and key processes are visualized to provide a comprehensive understanding for researchers in toxicology and drug development.
Biochemical Pathway of this compound Metabolism
The metabolism of this compound is a critical area of study due to its role in the "lethal synthesis" of fluoroacetate, a potent metabolic poison.[1][2] This biotransformation occurs primarily in the liver and involves a two-step oxidation process.
First, this compound is oxidized to fluoroacetaldehyde (B75747). This reaction is catalyzed by the enzyme alcohol dehydrogenase (ADH), utilizing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor. Subsequently, fluoroacetaldehyde is further oxidized to fluoroacetate by aldehyde dehydrogenase (ALDH), also requiring NAD+.
Fluoroacetate then enters the mitochondrial matrix, where it is converted to fluoroacetyl-CoA. This intermediate is a substrate for citrate (B86180) synthase, which condenses it with oxaloacetate to form fluorocitrate.[3] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the Krebs cycle (citric acid cycle).[3] By inhibiting aconitase, fluorocitrate effectively halts the cycle, leading to a cascade of metabolic disruptions, including the cessation of cellular respiration and ATP production.[3]
References
Discovery and history of 2-Fluoroethanol
An In-depth Technical Guide to the Discovery and History of 2-Fluoroethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CH₂FCH₂OH), a colorless liquid, holds a significant position as one of the simplest stable fluorinated alcohols. Its history is marked by its early synthesis through halogen exchange reactions and its subsequent, and often notorious, application as a potent pesticide. This technical guide provides a comprehensive overview of the discovery, synthesis, and key physicochemical and toxicological properties of this compound. Detailed experimental protocols for its synthesis are provided, alongside a thorough examination of its metabolic pathway, which is intrinsically linked to its high toxicity. This document serves as a critical resource for professionals in research, and drug development who may encounter or utilize this versatile and hazardous compound.
Discovery and History
A significant point in the history of this compound is its patent as a rodenticide in Germany in 1935, a testament to its potent toxicity which was recognized early on.[2] This application underscored the compound's hazardous nature, a direct consequence of its metabolic fate in living organisms.
Synthesis of this compound
The primary and most historically significant method for the synthesis of this compound is the nucleophilic substitution of a halogen in a 2-haloethanol with a fluoride (B91410) ion. Other methods have also been developed, including the reaction of ethylene (B1197577) oxide with hydrogen fluoride.
Synthesis via Halogen Exchange (Finkelstein Reaction)
The most common laboratory-scale synthesis involves the reaction of 2-chloroethanol (B45725) with potassium fluoride. The general reaction is as follows:
ClCH₂CH₂OH + KF → FCH₂CH₂OH + KCl
A detailed experimental protocol, adapted from the literature, is provided below.
This protocol is based on the procedure described in the Journal of the American Chemical Society, 1948, 70, 2596.
Materials:
-
2-Chloroethanol (Ethylene chlorohydrin): 322 g
-
Potassium Fluoride (dry, powdered): 350 g
-
Ethylene Glycol: 230 g
-
Diethylene Glycol: 130 g
-
Sodium Fluoride
Procedure:
-
A mixture of 350 g of dry, powdered potassium fluoride, 230 g of ethylene glycol, and 130 g of diethylene glycol is placed in a reaction vessel equipped with a stirrer, a dropping funnel, and a distillation column (30 cm).
-
The mixture is heated to 170-180 °C with stirring.
-
322 g of 2-chloroethanol is added dropwise to the heated mixture over a period of 3 hours.
-
During the addition, this compound distills off continuously. The fraction boiling between 97-104 °C is collected.
-
After the addition is complete, a slow stream of air is passed through the apparatus to ensure the complete removal of the product.
-
The crude product (approximately 152.5 g) is collected and allowed to stand over sodium fluoride to remove any traces of hydrogen fluoride.
-
The dried product is then redistilled to yield pure this compound. The reported yield is 109 g (42.5%).[3]
Caption: Workflow for the synthesis of this compound.
Physical and Chemical Properties
This compound is a colorless liquid with a musky, somewhat tart odor.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₂H₅FO |
| Molar Mass | 64.059 g·mol⁻¹[2] |
| Melting Point | -26.3 °C[2] |
| Boiling Point | 103.5 °C[2] |
| Density | 1.1040 g·cm⁻³ |
| Flash Point | 34 °C[2] |
| Solubility in Water | Miscible[2] |
| pKa | 14.74 (predicted)[2] |
Metabolism and Toxicology
The high toxicity of this compound is a result of its metabolic conversion to fluoroacetate, a potent metabolic poison. This process is often referred to as "lethal synthesis."
Metabolic Pathway
The metabolism of this compound proceeds in two main steps within the body:
-
Oxidation to Fluoroacetaldehyde: this compound is first oxidized to fluoroacetaldehyde. This reaction is catalyzed by the enzyme alcohol dehydrogenase (ADH) , with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) acting as a cofactor.[2]
-
Oxidation to Fluoroacetate: Fluoroacetaldehyde is then further oxidized to fluoroacetate.
-
Conversion to Fluorocitrate: Fluoroacetate enters the tricarboxylic acid (TCA) cycle (also known as the Krebs cycle) where it is converted to fluorocitrate.[2]
-
Inhibition of Aconitase: Fluorocitrate acts as a potent inhibitor of the enzyme aconitase , which is responsible for the conversion of citrate (B86180) to isocitrate in the TCA cycle.[2] This blockage leads to a buildup of citrate and a disruption of cellular respiration and energy production, ultimately causing cell death.
Caption: Metabolic pathway of this compound to fluorocitrate.
Toxicity Data
This compound is highly toxic to mammals. The lethal dose varies depending on the species and the route of administration. A summary of available acute toxicity data is presented below.
| Species | Route of Administration | LD₅₀ |
| Rat | Oral | 5 mg/kg[4] |
| Rat | Inhalation | 200 mg/m³/10m[4] |
| Rat | Intraperitoneal | 1.75 mg/kg[4] |
| Mouse | Inhalation | 1100 mg/m³/10m[4] |
| Mouse | Intraperitoneal | 10 mg/kg[4] |
| Mouse | Subcutaneous | 15 mg/kg[4] |
Symptoms of this compound poisoning in humans include epigastric distress, such as vomiting, and central nervous system effects, including auditory hallucinations and numbness of the face or nose.[2] Severe exposure can lead to respiratory failure, epileptiform convulsions, and cardiac dysfunction.[2]
Applications
Despite its toxicity, this compound serves as a valuable intermediate in organic synthesis. The introduction of a fluorine atom can significantly alter the properties of a molecule, enhancing its stability, reactivity, or biological activity. Its primary applications are in the production of:
-
Pharmaceuticals: As a building block for the synthesis of fluorinated active pharmaceutical ingredients (APIs).
-
Agrochemicals: In the development of new pesticides and herbicides.
-
Specialty Chemicals: For the creation of materials with unique properties.
-
PET Radiotracers: The 2-[¹⁸F]-fluoroethoxy group, derived from this compound, is a common moiety in radiotracers used in Positron Emission Tomography (PET) imaging.[2]
Conclusion
This compound is a compound with a rich and varied history, from its origins in the pioneering work of early organofluorine chemists to its use as a potent pesticide and its current role as a valuable synthetic intermediate. Its high toxicity, stemming from its metabolic conversion to a TCA cycle inhibitor, necessitates careful handling and a thorough understanding of its properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its historical discovery and synthesis to its modern applications, emphasizing the critical importance of safety in its handling and use.
References
Spectroscopic Data of 2-Fluoroethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoroethanol (C₂H₅FO), a key building block in the synthesis of various pharmaceutical compounds and specialty chemicals. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and structural elucidation. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations of analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits two main signals corresponding to the two methylene (B1212753) groups, which are split by both geminal and vicinal couplings, including coupling to the fluorine atom.
| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1 | 4.53 | ddd (doublet of doublet of doublets) | J_HF = 47.2, J_HH = 4.2, J_HOH = 1.9 | -CH₂F |
| 2 | 3.82 | ddd (doublet of doublet of doublets) | J_HF = 26.4, J_HH = 4.2, J_HOH = 1.9 | -CH₂OH |
Note: The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on concentration, solvent, and temperature. It is not always observed as a distinct multiplet.
¹³C NMR Data
The ¹³C NMR spectrum of this compound shows two signals for the two carbon atoms, with the carbon attached to the fluorine atom showing a characteristic large one-bond carbon-fluorine coupling constant (¹J_CF).
| Chemical Shift (δ) ppm | Coupling Constant (J_CF) Hz | Assignment |
| 83.3 | 171.9 | -CH₂F |
| 61.1 | 18.6 | -CH₂OH |
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of a liquid sample like this compound is as follows:
Sample Preparation:
-
Sample Purity: Ensure the this compound sample is of high purity to avoid extraneous signals.
-
Solvent: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum and provides a lock signal for the spectrometer.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample. TMS provides a reference signal at 0 ppm.
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 10-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing C-H couplings.
-
Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline to be flat.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorptions for the hydroxyl and carbon-fluorine bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 (broad) | Strong | O-H stretch (hydrogen-bonded) |
| 2960, 2880 | Medium-Strong | C-H stretch |
| 1460 | Medium | C-H bend |
| 1040 | Strong | C-F stretch |
| 1080 | Strong | C-O stretch |
Experimental Protocol for FTIR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample.
-
Instrument Setup: Ensure the FTIR spectrometer and ATR accessory are properly aligned and the crystal is clean.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrument-related absorptions.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free tissue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound shows the molecular ion and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Assignment |
| 64 | 15 | [M]⁺ (Molecular Ion) |
| 45 | 100 | [M - F]⁺ |
| 33 | 80 | [CH₂F]⁺ |
| 31 | 60 | [CH₂OH]⁺ |
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a standard technique for the analysis of volatile organic compounds like this compound.
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different spectroscopic techniques in determining the structure of this compound.
The Gauche Effect in 2-Fluoroethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The gauche effect is a stereoelectronic phenomenon that describes the tendency of a molecule to adopt a conformation that is sterically less favored. In the case of 2-fluoroethanol, the gauche conformer, where the fluorine and hydroxyl groups are in close proximity (dihedral angle of approximately 60°), is surprisingly more stable than the anti conformer, where they are furthest apart (dihedral angle of 180°). This technical guide provides an in-depth analysis of the gauche effect in this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying principles.
Core Concepts: Intramolecular Hydrogen Bonding vs. Hyperconjugation
The stability of the gauche conformer in this compound has been a subject of scientific debate, with two primary explanations proposed: intramolecular hydrogen bonding and hyperconjugation.
-
Intramolecular Hydrogen Bonding: Early theories suggested that an intramolecular hydrogen bond between the hydroxyl proton and the electronegative fluorine atom stabilizes the gauche conformation.[1] This would involve the formation of a five-membered ring-like structure.
-
Hyperconjugation: More recent and widely accepted evidence points to hyperconjugation as the dominant stabilizing factor.[2][3] This involves the donation of electron density from the C-H bonding orbital (σ) to the adjacent C-F antibonding orbital (σ*). This interaction is maximized in the gauche conformation where the participating orbitals are anti-periplanar.[2][3]
While the debate continues, the consensus in the scientific community leans towards hyperconjugation as the principal driver of the gauche effect in this compound, with intramolecular hydrogen bonding playing a minor, if any, role.[2][3]
Quantitative Data Summary
The conformational preference and structural parameters of this compound have been extensively studied using various experimental and computational methods. The following tables summarize the key quantitative findings.
Table 1: Conformational Energy Differences
| Experimental/Computational Method | ΔE (E_anti - E_gauche) (kcal/mol) | Reference |
| Gas Electron Diffraction | > 2.8 | [4] |
| NMR Spectroscopy in CCl4 | 1.6 | [5] |
| NMR Spectroscopy in DMSO | 0.5 | [5] |
| Ab initio MO calculations (6-31G) | 1-2 (less stable than observed) | [5] |
Table 2: Structural Parameters of the Gauche Conformer
| Parameter | Value | Experimental Method | Reference |
| Dihedral Angle (F-C-C-O) | 62°12′ ± 1.0° | Microwave Spectroscopy | [6] |
| Dihedral Angle (C-C-O-H) | 55°30′ ± 3° | Microwave Spectroscopy | [6] |
| F···H Distance | 2.42 ± 0.02 Å | Microwave Spectroscopy | [6] |
| C-C Bond Length | 1.50 Å | Gas Electron Diffraction | [7] |
| C-C-F Bond Angle | 107.7° | [8] |
Experimental Protocols
The determination of the conformational properties of this compound relies on several key experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the relative populations of the gauche and anti conformers in solution by analyzing vicinal coupling constants.
Methodology:
-
Sample Preparation: Prepare solutions of 1-(4-bromophenyl)-2-fluoroethanol (a derivative used for simplifying the spectrum) in various solvents of differing polarities (e.g., CCl4, DMSO).
-
Data Acquisition: Record the 1H NMR spectrum of the C·CH(OH)·CH2F fragment. This will appear as an ABCX system.
-
Spectral Analysis: Fully analyze the ABCX spectrum to extract the vicinal coupling constants (J-values) between the protons on the adjacent carbons.
-
Conformer Population Calculation: Use the extracted J-values in the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the coupled protons. By considering the J-values for the pure gauche and anti conformers (often estimated from model compounds or theoretical calculations), the equilibrium populations of the rotamers in each solvent can be determined.
-
Energy Difference Calculation: From the conformer populations at a given temperature, the free energy difference (ΔG) between the conformers can be calculated using the equation ΔG = -RTlnK, where K is the equilibrium constant (ratio of conformers).
Infrared (IR) Spectroscopy
Objective: To identify the vibrational modes characteristic of the gauche and anti conformers and to study their relative populations as a function of temperature.
Methodology:
-
Sample Preparation: Prepare samples of this compound in the gas phase, in a non-polar solvent (e.g., CCl4), or in a cryogenic matrix (e.g., argon).
-
Data Acquisition: Record the IR spectrum over a range of temperatures.
-
Spectral Analysis: Identify the absorption bands corresponding to the vibrational modes of the gauche and anti conformers. The O-H stretching region is often particularly informative.
-
Population Analysis: The relative intensities of the absorption bands for the two conformers can be used to estimate their relative populations at different temperatures.
-
Thermodynamic Analysis: By plotting the natural logarithm of the ratio of the intensities versus the inverse of the temperature (a van't Hoff plot), the enthalpy difference (ΔH) between the conformers can be determined.
Microwave Spectroscopy
Objective: To obtain high-precision rotational constants for the different conformers, allowing for the determination of their detailed molecular structures.
Methodology:
-
Sample Introduction: Introduce a gaseous sample of this compound into a high-vacuum chamber.
-
Microwave Irradiation: Irradiate the sample with microwave radiation of varying frequencies.
-
Detection: Detect the absorption of microwave radiation by the sample.
-
Spectral Assignment: Assign the observed rotational transitions to specific conformers based on their predicted rotational constants from quantum chemical calculations.
-
Structural Determination: The experimentally determined rotational constants are used to precisely calculate the bond lengths, bond angles, and dihedral angles of each conformer.
Gas Electron Diffraction (GED)
Objective: To determine the molecular structure and conformational composition of this compound in the gas phase.
Methodology:
-
Electron Beam Generation: Generate a high-energy beam of electrons.
-
Sample Interaction: Pass the electron beam through a jet of gaseous this compound.
-
Diffraction Pattern Recording: Record the diffraction pattern of the scattered electrons on a photographic plate or a detector.
-
Data Analysis: The radial distribution curve, obtained by Fourier transformation of the diffraction intensity, provides information about the internuclear distances in the molecule.
-
Structure Refinement: By fitting the experimental radial distribution curve with theoretical curves for different molecular geometries and conformer ratios, the structure and relative abundance of the conformers can be determined.
Visualizations
Conformational Equilibrium of this compound
Caption: Conformational equilibrium between the anti and more stable gauche conformers of this compound.
Hyperconjugation in the Gauche Conformer
Caption: The stabilizing hyperconjugative interaction in the gauche conformer of this compound.
Experimental Workflow for Conformational Analysis
Caption: A generalized workflow for the experimental and computational analysis of the gauche effect.
References
- 1. The conformation of 1,2-difluoroethane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. Conformational analysis. Part 27. NMR, solvation and theoretical investigation of conformational isomerism in fluoro- and 1,1-difluoro-acetone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. bond - How can the gauche-effect be explained? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Question: The correct order of stability of various conformations of 2-Fl.. [askfilo.com]
- 5. Conformational analysis. Part 22. An NMR and theoretical investigation of the gauche effect in fluoroethanols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Gauche effect - Wikipedia [en.wikipedia.org]
- 8. pubs.aip.org [pubs.aip.org]
In-Depth Technical Guide to 2-Fluoroethanol: Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoroethanol (CAS No. 371-62-0), a crucial fluorinated building block in pharmaceutical and agrochemical research. The guide details its commercial availability from various suppliers and the typical purity grades offered. A thorough examination of the common synthetic routes and purification methodologies is presented, including a detailed experimental protocol. Furthermore, this document outlines state-of-the-art analytical techniques for purity assessment, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with sample preparation and instrumental parameters. A discussion on common impurities and their origins is also included to provide a complete quality assessment framework. Finally, a logical workflow from synthesis to quality control is visualized to aid in understanding the production and validation pipeline.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels typically range from 95% to over 99%, with prices varying accordingly. The intended application, such as in the synthesis of sensitive pharmaceutical intermediates, will dictate the required purity grade. Below is a summary of representative commercial suppliers and their offered purities.
| Supplier | Purity Grade | Notes |
| Sigma-Aldrich | 95% | Discontinued product, but representative of a common purity grade. |
| Thomas Scientific | 95%[1] | Available for purchase by business accounts. |
| Zhishang Chemical | ≥99.0%[2] | Offers bulk quantities and provides product analysis reports. |
| TCI Chemicals | >98.0% (GC) | A common supplier for research-grade chemicals. |
| Alfa Aesar (Thermo Fisher Scientific) | 95% | - |
Synthesis and Purification of this compound
The most prevalent and historically significant method for synthesizing this compound is through a Finkelstein reaction, which involves the treatment of a 2-haloethanol with an alkali metal fluoride (B91410).[3] The use of 2-chloroethanol (B45725) and potassium fluoride is a common iteration of this synthesis.[3] Another documented synthetic route involves the reaction of ethylene (B1197577) carbonate with potassium fluoride.
Detailed Experimental Protocol for Synthesis
The following protocol is adapted from established literature procedures for the synthesis of this compound from 2-chloroethanol and potassium fluoride.
Materials:
-
2-Chloroethanol
-
Anhydrous Potassium Fluoride (finely powdered)
-
Ethylene Glycol (dry)
-
Diethylene Glycol (dry)
-
Sodium Fluoride
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Heating mantle with a temperature controller
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a thoroughly dried three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a fractionating column connected to a condenser and receiving flask, combine anhydrous, finely powdered potassium fluoride, dry ethylene glycol, and dry diethylene glycol.
-
Reaction: Heat the mixture to 170-180 °C with vigorous stirring. Slowly add 2-chloroethanol dropwise from the dropping funnel over a period of 3 hours. During the addition, this compound will distill continuously.
-
Isolation of Crude Product: After the addition is complete, continue heating and stirring for a short period to ensure the reaction goes to completion. To maximize the recovery of the product, a slow stream of air can be drawn through the apparatus to carry over the remaining this compound.
-
Initial Purification: The crude distillate may contain traces of hydrogen fluoride. To remove this, the crude product is allowed to stand over sodium fluoride.
-
Final Purification by Distillation: The dried crude product is then purified by fractional distillation. Collect the fraction boiling at approximately 103 °C.
Purification of Commercial this compound
For applications requiring very high purity, commercial this compound can be further purified by fractional distillation. It is crucial to use a well-dried distillation apparatus and to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with atmospheric moisture.
Purity Analysis: Detailed Methodologies
A comprehensive assessment of this compound purity involves a combination of chromatographic and spectroscopic techniques. These methods not only quantify the main component but also identify and quantify potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for the analysis of this compound and its potential impurities.
Sample Preparation:
-
Dilution: Prepare a dilute solution of the this compound sample in a volatile, high-purity solvent such as methanol (B129727) or dichloromethane. A typical concentration is around 1 mg/mL.
-
Filtration: If any particulate matter is present, filter the sample through a 0.22 µm syringe filter before injection to prevent contamination of the GC system.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | A polar capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating polar analytes like alcohols. |
| Injection Mode | Split injection is typically used to handle the high concentration of the main component. A split ratio of 50:1 to 100:1 is common. |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |
| Oven Temperature Program | Initial temperature of 40 °C (hold for 5 minutes), then ramp at 10 °C/min to 200 °C (hold for 5 minutes). This program should be optimized based on the specific impurities of interest. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | Scan from m/z 30 to 200. |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 250 °C |
| Solvent Delay | Set a solvent delay to prevent the high concentration of the solvent from saturating the detector. The delay time will depend on the solvent used and the GC conditions. |
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. Identification of impurities is achieved by comparing their mass spectra to a reference library (e.g., NIST) and, when possible, by comparing their retention times and mass spectra to those of authentic standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecule's structure, while quantitative NMR (qNMR) can be used for highly accurate purity assessment.
Sample Preparation for NMR:
-
Dissolve approximately 10-20 mg of the this compound sample in a deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or deuterium (B1214612) oxide (D₂O)).
-
For quantitative analysis (qNMR), a known amount of a certified internal standard is added to the sample. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. Maleic acid or 1,4-dioxane (B91453) are potential internal standards.
Expected NMR Spectral Data:
-
¹H NMR: The spectrum will show two multiplets corresponding to the two methylene (B1212753) groups (-CH₂F and -CH₂OH). The protons on the carbon adjacent to the fluorine will be split by both the geminal protons and the fluorine atom, resulting in a triplet of triplets. The protons on the carbon adjacent to the hydroxyl group will appear as a triplet. The hydroxyl proton will appear as a broad singlet, and its chemical shift is concentration and solvent-dependent.
-
¹³C NMR: The spectrum will show two signals for the two carbon atoms. The carbon attached to the fluorine will be split into a doublet due to one-bond C-F coupling.
-
¹⁹F NMR: The spectrum will show a single triplet, resulting from the coupling with the two adjacent protons.
Quantitative NMR (qNMR) Protocol for Purity Determination:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard into an NMR tube. Add the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest and a sufficient number of scans for a good signal-to-noise ratio.
-
Data Processing: Process the spectrum with careful phasing and baseline correction.
-
Purity Calculation: The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte = Integral of a well-resolved signal of this compound
-
N_analyte = Number of protons corresponding to the integrated analyte signal
-
I_std = Integral of a signal from the internal standard
-
N_std = Number of protons corresponding to the integrated standard signal
-
MW_analyte = Molecular weight of this compound
-
MW_std = Molecular weight of the internal standard
-
m_std = Mass of the internal standard
-
m_analyte = Mass of the this compound sample
-
P_std = Purity of the internal standard
-
Common Impurities in this compound
The impurity profile of this compound is largely dependent on the synthetic route and the purification methods employed. Understanding the potential impurities is crucial for developing robust analytical methods and for ensuring the quality of the final product.
| Impurity | Potential Origin |
| 2-Chloroethanol | Unreacted starting material from the Finkelstein synthesis. |
| Ethylene Glycol | A common solvent in the synthesis that can be carried over if purification is incomplete. Can also be a byproduct of side reactions. |
| Diethylene Glycol | A common solvent in the synthesis that can be carried over if purification is incomplete. |
| Water | Due to the hygroscopic nature of this compound and the use of aqueous workups. |
| Acetaldehyde | Can be formed by the dehydrofluorination of this compound, especially in the presence of a base.[3] |
| Other Halogenated Ethanols | If the starting material contains other dihaloethanes. |
| Residual Solvents | Solvents used in the synthesis or purification process (e.g., from extraction steps). |
Visualized Workflow for Quality Control
The following diagram illustrates the logical workflow from the synthesis of this compound to its final quality control, ensuring a high-purity product for research and development.
Caption: Logical workflow from synthesis to final quality control of this compound.
Conclusion
This technical guide has provided a detailed overview of the commercial availability, synthesis, purification, and purity analysis of this compound. The availability of this key building block in various purity grades allows researchers to select the most appropriate quality for their specific needs. The provided experimental protocols for synthesis and analysis offer a practical framework for laboratories working with this compound. A thorough understanding of potential impurities and the application of robust analytical techniques like GC-MS and qNMR are essential for ensuring the quality and reliability of research and development outcomes in the pharmaceutical and agrochemical industries.
References
2-Fluoroethanol: A Technical Guide to its Environmental Fate and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of 2-Fluoroethanol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes known physical and chemical properties with established principles of environmental chemistry and microbiology of analogous fluorinated compounds to project its likely environmental behavior.
Physical and Chemical Properties
Understanding the fundamental physical and chemical properties of this compound is crucial for predicting its partitioning and transport in the environment. A summary of these properties is presented in Table 1. Its high water solubility and low octanol-water partition coefficient suggest that it will be highly mobile in aqueous environments and have a low potential for bioaccumulation.[1]
| Property | Value | Reference |
| Molecular Formula | C2H5FO | [2] |
| CAS Number | 371-62-0 | [2] |
| Molecular Weight | 64.06 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Density | 1.091 g/cm³ at 25 °C | [4] |
| Melting Point | -26.5 °C | [4] |
| Boiling Point | 103.5 °C | [3] |
| Vapor Pressure | 16 mmHg at 20 °C | [4] |
| Water Solubility | Miscible | [3] |
| log Kow (Octanol-Water Partition Coefficient) | -0.67 (estimated) | [5] |
| Henry's Law Constant | 7.1 x 10⁻⁶ atm·m³/mol (estimated) | [5] |
Environmental Fate and Partitioning
Based on its physical and chemical properties, this compound is expected to partition primarily into the aqueous phase in the environment. Its high water solubility and low estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 1 indicate very high mobility in soil, suggesting a potential for leaching into groundwater.[5] Volatilization from water surfaces to the atmosphere is anticipated to be a significant fate process, with estimated volatilization half-lives of 3 days for a model river and 33 days for a model lake.[5] In the atmosphere, it is expected to exist predominantly in the vapor phase and undergo degradation.[5]
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, are important for determining the persistence of chemicals in the environment.
Hydrolysis
This compound is not expected to undergo significant hydrolysis in the environment due to the absence of hydrolyzable functional groups.[5] The carbon-fluorine bond is exceptionally strong and not susceptible to hydrolysis under typical environmental pH and temperature conditions.
Photolysis
-
Atmospheric Photolysis: In the atmosphere, this compound is expected to be degraded by reaction with photochemically produced hydroxyl radicals (•OH).[5] The estimated atmospheric half-life for this reaction is approximately 7 days, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter.[5]
-
Aqueous Photolysis: Direct photolysis of this compound in water is not expected to be a significant degradation pathway as it does not absorb light in the environmentally relevant UV spectrum. However, indirect photolysis, mediated by reactive species such as hydroxyl radicals present in sunlit natural waters, may contribute to its degradation. Specific experimental data on the quantum yield and rate of aqueous photolysis of this compound are not currently available.
Biodegradation
The biodegradation of this compound is a critical process in its ultimate environmental fate. While specific studies on this compound are scarce, the metabolic pathway can be inferred from its mammalian metabolism and studies on analogous fluorinated compounds.
Proposed Biodegradation Pathway
The most probable biodegradation pathway for this compound involves a two-step enzymatic process, likely carried out by a consortium of microorganisms.
-
Oxidation to Fluoroacetaldehyde: The initial step is the oxidation of the alcohol group of this compound to form fluoroacetaldehyde. This reaction is likely catalyzed by a non-specific alcohol dehydrogenase.[3]
-
Oxidation to Fluoroacetate: Fluoroacetaldehyde is then further oxidized to fluoroacetate, a reaction likely catalyzed by an aldehyde dehydrogenase.[3]
-
Defluorination of Fluoroacetate: The key step in the detoxification and degradation of the molecule is the cleavage of the carbon-fluorine bond in fluoroacetate. This is accomplished by a specialized enzyme called fluoroacetate dehalogenase, which hydrolytically removes the fluoride ion to produce glycolate.[6] Glycolate can then enter central metabolic pathways.
Key Enzymes and Microorganisms
While specific microorganisms capable of degrading this compound have not been reported, bacteria from the genera Pseudomonas and Rhodococcus are known to degrade a wide range of halogenated organic compounds and are likely candidates.[7][8] The key enzyme in the complete mineralization of this compound is fluoroacetate dehalogenase . This enzyme has been identified in various soil and water microorganisms.[6]
Experimental Protocols
Detailed experimental protocols for assessing the environmental fate of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD).
Ready Biodegradability (OECD 301)
This test provides an initial screening of the biodegradability of a chemical. A variety of methods exist under this guideline, such as the Closed Bottle Test (OECD 301D) and the CO2 Evolution Test (OECD 301B).
General Protocol (Conceptual Workflow):
-
Principle: A solution of this compound in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark. The extent of biodegradation is determined by measuring the consumption of oxygen or the production of carbon dioxide over a 28-day period.
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO2) within a 10-day window during the 28-day test (e.g., >60% for OECD 301D).
Soil Sorption: Batch Equilibrium Method (OECD 106)
This method is used to determine the adsorption/desorption potential of a chemical in soil, providing a measure of its mobility.
General Protocol (Conceptual Workflow):
-
Principle: A solution of this compound of known concentration is equilibrated with a known amount of soil. After equilibration, the solid and liquid phases are separated by centrifugation, and the concentration of this compound remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference.
-
Data Generated: The soil-water distribution coefficient (Kd) is determined. This value can be normalized to the organic carbon content of the soil to yield the soil organic carbon-water partitioning coefficient (Koc), which allows for comparison across different soils.[9]
Analytical Methods
The analysis of this compound and its potential degradation products in environmental matrices typically involves chromatographic techniques.
-
This compound: Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the quantification of this compound in water and soil extracts. Sample preparation may involve liquid-liquid extraction or solid-phase extraction to concentrate the analyte and remove matrix interferences.
-
Fluoroacetate: The primary metabolite, fluoroacetate, can be analyzed by various methods, including GC-MS after derivatization or by ion chromatography-mass spectrometry (IC-MS).[10]
Summary and Conclusions
This compound is a water-soluble, mobile compound with a low potential for bioaccumulation. Its environmental fate is likely governed by volatilization and subsequent atmospheric photo-oxidation, as well as by biodegradation in soil and water. The primary biodegradation pathway is expected to proceed through oxidation to fluoroacetate, followed by enzymatic defluorination. Abiotic hydrolysis is not considered a significant degradation pathway.
While the general environmental fate of this compound can be predicted, there is a clear need for specific experimental studies to provide quantitative data on its degradation rates, identify the microorganisms and enzymes involved in its biodegradation, and accurately determine its soil sorption characteristics. Such data are essential for a comprehensive environmental risk assessment.
References
- 1. Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of 2-bromo-, 2-chloro- and 2-fluorobenzoate by Pseudomonas putida CLB 250 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sequence‐ and activity‐based screening of microbial genomes for novel dehalogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradation of 2-chloroethanol by freely suspended and adsorbed immobilized Pseudomonas putida US2 in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Quantum yield - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-Fluoroethanol as a Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-fluoroethanol as a versatile fluorinated building block in organic synthesis and drug development. The introduction of the fluoroethyl moiety can significantly modulate the physicochemical and biological properties of molecules, making it a valuable strategy in the design of novel pharmaceuticals and agrochemicals.
Introduction to this compound
This compound (CAS No. 371-62-0) is a colorless liquid and one of the simplest stable fluorinated alcohols.[1] Its unique reactivity and physical properties make it a key intermediate in the synthesis of a wide range of fluorinated compounds.[2][3] The presence of the fluorine atom imparts distinct characteristics to the parent molecule, including altered lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5][6]
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₂H₅FO | [1] |
| Molecular Weight | 64.06 g/mol | [1] |
| Boiling Point | 103.5 °C | [1] |
| Melting Point | -26.3 °C | [1] |
| Density | 1.104 g/cm³ | [1] |
| Solubility | Miscible with water, soluble in ethanol, ether, and acetone | [1] |
Safety Precautions: this compound is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn at all times.
Activation of this compound for Nucleophilic Substitution
The hydroxyl group of this compound is a poor leaving group. Therefore, activation is necessary to facilitate nucleophilic substitution reactions. The most common and effective method for this is the conversion of this compound to 2-fluoroethyl tosylate.
Synthesis of 2-Fluoroethyl Tosylate
This protocol describes the preparation of 2-fluoroethyl tosylate from this compound and tosyl chloride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or pyridine (B92270).
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq). If using DCM as the solvent, add triethylamine (B128534) (1.2 eq) or pyridine (2.0 eq) dropwise to the reaction mixture to act as a base.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure 2-fluoroethyl tosylate.
Fluoroethylation of Nucleophiles using 2-Fluoroethyl Tosylate
2-Fluoroethyl tosylate is a highly effective electrophile for the fluoroethylation of a variety of nucleophiles, including amines, phenols, and thiols.[2][7][8]
N-Fluoroethylation of Amines
General Protocol:
-
Reaction Setup: To a solution of the amine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.5-2.0 eq).
-
Addition of Electrophile: Add 2-fluoroethyl tosylate (1.1-1.2 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 60 °C to 120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table of Representative N-Fluoroethylation Reactions:
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 6 | [Data not available in provided search results] |
| N-Methylaniline | NaH | DMF | 60 | 4 | [Data not available in provided search results] |
| Piperidine | K₂CO₃ | MeCN | 70 | 5 | [Data not available in provided search results] |
*Note: Specific yield data for these non-radioactive, preparative-scale reactions were not available in the provided search results. The conditions are based on general procedures for similar alkylations.
O-Fluoroethylation of Phenols (Williamson Ether Synthesis)
General Protocol:
-
Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve the phenol (B47542) (1.0 eq) in anhydrous DMF or THF. Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Alkylation: After the evolution of hydrogen gas ceases, add 2-fluoroethyl tosylate (1.1 eq) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Table of Representative O-Fluoroethylation Reactions:
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | NaH | DMF | RT | 12 | [Data not available in provided search results] |
| 4-Methoxyphenol | K₂CO₃ | Acetone | Reflux | 8 | [Data not available in provided search results] |
| 4-Nitrophenol | Cs₂CO₃ | DMF | 50 | 4 | [Data not available in provided search results] |
*Note: Specific yield data for these non-radioactive, preparative-scale reactions were not available in the provided search results. The conditions are based on general procedures for Williamson ether synthesis.
S-Fluoroethylation of Thiols
General Protocol:
-
Thiolate Formation: Dissolve the thiol (1.0 eq) in a suitable solvent like DMF or ethanol. Add a base such as sodium ethoxide or sodium hydride (1.0 eq) to generate the thiolate anion.
-
Alkylation: Add 2-fluoroethyl tosylate (1.0 eq) to the solution of the thiolate.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent. Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Table of Representative S-Fluoroethylation Reactions:
| Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | DMF | RT | 2 | [Data not available in provided search results] |
| 4-Methylthiophenol | K₂CO₃ | MeCN | 60 | 3 | [Data not available in provided search results] |
| Benzyl mercaptan | NaOEt | EtOH | RT | 4 | [Data not available in provided search results] |
*Note: Specific yield data for these non-radioactive, preparative-scale reactions were not available in the provided search results. The conditions are based on general procedures for thiol alkylation.
Direct Use of this compound in Synthesis
Esterification Reactions
This acid-catalyzed reaction is a direct method to form esters from a carboxylic acid and an alcohol.[9][10][11]
General Protocol:
-
Reaction Setup: In a round-bottom flask, combine the carboxylic acid (1.0 eq) and an excess of this compound (used as both reactant and solvent).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux. The reaction is an equilibrium, so removal of water using a Dean-Stark apparatus can drive the reaction to completion.
-
Work-up and Purification: After cooling, dilute the mixture with water and neutralize the acid catalyst with a base (e.g., saturated NaHCO₃ solution). Extract the ester with an organic solvent. Wash the organic layer, dry, and purify by distillation or column chromatography.
Table of Representative Fischer Esterification Reactions:
| Carboxylic Acid | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid | H₂SO₄ | Reflux | 6 | [Data not available in provided search results] |
| Benzoic Acid | p-TsOH | Reflux | 12 | [Data not available in provided search results] |
*Note: Specific yield data for these reactions with this compound were not available in the provided search results.
The Mitsunobu reaction allows for the esterification of carboxylic acids with primary and secondary alcohols under mild conditions with inversion of stereochemistry at the alcohol carbon.[12][13][14]
General Protocol:
-
Reaction Setup: Dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and triphenylphosphine (B44618) (PPh₃, 1.5 eq) in an anhydrous solvent such as THF or DCM.
-
Reagent Addition: Cool the solution to 0 °C and slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same solvent.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Concentrate the reaction mixture and purify directly by column chromatography to separate the ester from triphenylphosphine oxide and other byproducts.
Table of Representative Mitsunobu Esterification Reactions:
| Carboxylic Acid | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | PPh₃, DEAD | THF | 0 to RT | 12 | [Data not available in provided search results] |
| 4-Nitrobenzoic Acid | PPh₃, DIAD | DCM | 0 to RT | 8 | [Data not available in provided search results] |
*Note: Specific yield data for these reactions with this compound were not available in the provided search results.
Application in Bioactive Molecules: O-(2-Fluoroethyl)-L-Tyrosine (FET)
A prominent example of a biologically active molecule synthesized using a 2-fluoroethyl building block is O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET).[1][2][15] This radiolabeled amino acid analog is widely used as a tracer in Positron Emission Tomography (PET) for the diagnosis and monitoring of brain tumors.[3][8][16]
The uptake of [¹⁸F]FET in cancer cells is primarily mediated by amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumor cells to meet their high demand for amino acids for proliferation.[8][16]
Caption: Uptake of [18F]FET in tumor cells via LAT1 transporter.
Caption: General workflow for fluoroethylation using this compound.
Conclusion
This compound serves as a readily available and versatile precursor for the introduction of the fluoroethyl group into organic molecules. Through activation to its tosylate derivative, a wide range of N-, O-, and S-fluoroethylated compounds can be synthesized. Furthermore, direct esterification methods provide another avenue for its utilization. The application of this building block is particularly impactful in medicinal chemistry, as exemplified by the PET tracer [¹⁸F]FET, where the fluoroethyl moiety plays a crucial role in its biological targeting and imaging properties. The protocols and data presented herein provide a valuable resource for researchers seeking to employ this compound in their synthetic endeavors.
References
- 1. Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [18F]-fluoro-ethyl-l-tyrosine PET: a valuable diagnostic tool in neuro-oncology, but not all that glitters is glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluoroethyl-L-tyrosine (18F) - Wikipedia [en.wikipedia.org]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. athabascau.ca [athabascau.ca]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. Facile fully automated radiosynthesis and quality control of O-(2-[18F]fluoroethyl)-l-tyrosine ([18F]FET) for human brain tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. O-(2-[18F]Fluoroethyl)-L-tyrosine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoroethanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoroethanol (CAS: 371-62-0) is a valuable fluorinated building block in pharmaceutical synthesis. The introduction of a fluorine atom can significantly modify a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Consequently, this compound serves as a key intermediate for the synthesis of various active pharmaceutical ingredients (APIs). These application notes provide an overview of its utility, detailed experimental protocols for key transformations, and data on its application in the synthesis of pharmaceutical agents.
Key Applications in Pharmaceutical Synthesis
This compound is primarily utilized to introduce the fluoroethyl or fluoroethoxy moiety into a target molecule. This is typically achieved by first converting this compound into a more reactive intermediate, such as 2-fluoroethyl tosylate, or by using it directly in nucleophilic substitution reactions.
Common Synthetic Transformations:
-
Activation of the Hydroxyl Group: The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions.
-
Williamson Ether Synthesis: Direct reaction of this compound with a suitable alkyl halide under basic conditions can form fluoroethyl ethers.
-
Mitsunobu Reaction: This reaction allows for the conversion of the hydroxyl group to a variety of other functional groups with inversion of stereochemistry.
Case Study: Synthesis of a Precursor for the AKT Inhibitor Capivasertib (AZD5363)
Capivasertib (AZD5363) is a potent pan-AKT inhibitor that targets the PI3K/AKT/mTOR signaling pathway and is used in the treatment of certain types of breast cancer.[2][3] While the final structure of Capivasertib itself does not contain a fluoroethoxy group, the synthesis of analogues and related inhibitors often involves the incorporation of fluorinated fragments to improve pharmacokinetic properties. The following protocol describes the synthesis of a key intermediate, 2-(2-fluoroethoxy)acetic acid, which can be utilized in the synthesis of various enzyme inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoroethyl Tosylate
This protocol details the conversion of this compound to 2-fluoroethyl tosylate, a versatile fluoroalkylating agent.[4]
Reaction Scheme:
Caption: Synthesis of 2-Fluoroethyl Tosylate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 64.06 | 10.0 g | 0.156 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 32.8 g | 0.172 |
| Pyridine | 79.10 | 100 mL | - |
| Dichloromethane (B109758) (DCM) | 84.93 | 200 mL | - |
| 1M Hydrochloric Acid | - | 100 mL | - |
| Saturated Sodium Bicarbonate | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a stirred solution of this compound (10.0 g, 0.156 mol) in pyridine (100 mL) at 0 °C, add p-toluenesulfonyl chloride (32.8 g, 0.172 mol) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold 1M hydrochloric acid (100 mL) and extract with dichloromethane (2 x 100 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 4:1) to afford 2-fluoroethyl tosylate.
Quantitative Data:
| Product | Form | Yield | Purity (by NMR) |
| 2-Fluoroethyl Tosylate | Colorless oil | 85-95% | >98% |
Protocol 2: Synthesis of 2-(2-Fluoroethoxy)acetic Acid
This protocol describes a Williamson ether synthesis to produce a key building block for various pharmaceutical compounds.
Reaction Scheme:
Caption: Synthesis of 2-(2-Fluoroethoxy)acetic Acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 64.06 | 5.0 g | 0.078 |
| Sodium Hydride (60% in oil) | 24.00 | 3.43 g | 0.086 |
| Bromoacetic Acid | 138.95 | 11.9 g | 0.086 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Diethyl Ether | - | 100 mL | - |
| 1M Sodium Hydroxide (B78521) | - | 50 mL | - |
| 1M Hydrochloric Acid | - | to pH 2 | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a suspension of sodium hydride (3.43 g, 0.086 mol) in anhydrous THF (100 mL) at 0 °C, add this compound (5.0 g, 0.078 mol) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add a solution of bromoacetic acid (11.9 g, 0.086 mol) in anhydrous THF (50 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Adjust the pH to ~10 with 1M sodium hydroxide and wash with diethyl ether (2 x 50 mL) to remove unreacted starting materials.
-
Acidify the aqueous layer to pH 2 with 1M hydrochloric acid and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-fluoroethoxy)acetic acid.
Quantitative Data:
| Product | Form | Yield | Purity (by HPLC) |
| 2-(2-Fluoroethoxy)acetic Acid | Pale yellow oil | 70-80% | >95% |
Signaling Pathway
Capivasertib (AZD5363) and the PI3K/AKT/mTOR Pathway
Capivasertib is a potent inhibitor of all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3).[5] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many cancers, making it a key target for cancer therapy.[2]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Capivasertib.
Conclusion
This compound is a versatile and valuable reagent in pharmaceutical synthesis, primarily serving as a source for the fluoroethyl and fluoroethoxy moieties. Its conversion to more reactive intermediates like 2-fluoroethyl tosylate allows for efficient incorporation of these fluorinated fragments into a wide range of molecules. The ability to introduce fluorine strategically can significantly enhance the drug-like properties of a compound, as evidenced by the continued exploration of fluorinated analogues in drug discovery programs targeting critical signaling pathways like the PI3K/AKT/mTOR cascade. The provided protocols offer a foundation for researchers to utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols: The Role of 2-Fluoroethanol in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely employed in the development of modern agrochemicals. 2-Fluoroethanol (CAS: 371-62-0) serves as a key building block for the introduction of the 2-fluoroethoxy moiety into potential active ingredients.[1] This structural modification can influence factors such as metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to enhanced pesticidal activity.[1][2] Historically, this compound itself was used as a rodenticide, insecticide, and acaricide, though it is not registered for such use in the United States.[3][4]
This document provides detailed application notes and protocols focusing on a case study of a modern fungicide, flutianil (B1673491) , which, while not directly synthesized from this compound, incorporates a critical 2-fluoro-substituted phenylthio group. The development and biological evaluation of flutianil serve as an exemplary framework for understanding the role of fluorinated moieties in contemporary agrochemical design.
Case Study: Flutianil - A Novel Fungicide
Flutianil is a potent fungicide belonging to the cyano-methylene thiazolidine (B150603) chemical class.[5] It exhibits high specific activity against various powdery mildew species on a wide range of crops.[3][6] A key feature of flutianil is its novel mode of action, which circumvents cross-resistance with existing fungicides, making it a valuable component of integrated pest management (IPM) programs.[3][6]
Data Presentation: Fungicidal Efficacy
The fungicidal activity of flutianil and its analogues is typically quantified by determining the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of the fungal growth.
Table 1: Fungicidal Activity of Flutianil and Analogues against Podosphaera xanthii (Cucumber Powdery Mildew) and Blumeria graminis f. sp. tritici (Wheat Powdery Mildew) [5]
| Compound | Substituent (Y) on S-phenyl ring | EC₅₀ (mg/L) vs P. xanthii | EC₅₀ (mg/L) vs B. graminis f. sp. tritici |
| 1o | 5-CF₃ | 1.3 | 32.4 |
| 1q | 5-CF₃ | 8.2 | 54.9 |
| 1r (Flutianil) | 2-F, 5-CF₃ | 0.8 | 1.3 |
| S2f | 2,5-diCl | 0.5 | >200 |
Table 2: Efficacy of Flutianil Against Various European Isolates of Erysiphe necator (Grape Powdery Mildew) [3]
| Fungicide | EC₅₀ Range (mg/L) | Median EC₅₀ (mg/L) |
| Flutianil | 0.01 - 0.18 | 0.08 |
Experimental Protocols
I. Synthesis of Flutianil
The synthesis of flutianil is a multi-step process that involves the construction of the core thiazolidine ring and subsequent functionalization.[7] While the industrial synthesis is proprietary, a representative laboratory-scale synthesis can be outlined.
General Procedure: [7] The synthesis involves the reaction of 2-methoxyphenylisothiocyanate with 2-fluoro-5-trifluoromethylphenylthioacetonitrile in the presence of a base like sodium hydride, followed by cyclization with 1,2-dibromoethane.
Caption: General synthetic workflow for Flutianil.
II. Fungicidal Bioassay Protocol
This protocol details the in-vivo evaluation of fungicidal activity against powdery mildew.[5]
1. Plant Cultivation:
-
Sow cucumber (Cucumis sativus) or wheat (Triticum aestivum) seeds in pots containing sterile culture soil.
-
Grow the plants in a greenhouse under controlled conditions until they reach the appropriate growth stage (e.g., first true leaf stage for cucumber).
2. Preparation of Test Solutions:
-
Prepare a stock solution of the test compound (e.g., flutianil) in a suitable solvent like acetone.
-
Create a series of dilutions of the stock solution with distilled water containing a surfactant (e.g., 100 mg/L Tween 80) to achieve the desired test concentrations.
3. Application of Fungicide:
-
Uniformly spray the test solutions onto the plant leaves using an airbrush until runoff.
-
Include a negative control (water + surfactant) and a positive control (a commercial fungicide with known efficacy).
4. Inoculation with Fungal Pathogen:
-
After the sprayed solution has dried (approximately 3 hours), inoculate the plants with a conidial suspension of the target powdery mildew fungus (Podosphaera xanthii for cucumber or Blumeria graminis f. sp. tritici for wheat).
5. Incubation:
-
Place the inoculated plants in a growth chamber with controlled temperature, humidity, and photoperiod conducive to disease development (e.g., 15°C with a 16-hour photoperiod for wheat powdery mildew).
6. Disease Assessment:
-
After a defined incubation period (e.g., 7-10 days), visually assess the percentage of leaf area covered by powdery mildew lesions.
-
Calculate the control value (%) using the formula: Control Value = (1 - (Disease Severity on Treated Plants / Disease Severity on Control Plants)) * 100
Caption: Experimental workflow for fungicidal bioassay.
Signaling Pathways and Mode of Action
Flutianil exhibits a unique mode of action by specifically inhibiting the formation of the haustorium, the specialized structure that powdery mildew fungi use to absorb nutrients from host plant cells.[1][3] It does not affect earlier stages of fungal development, such as spore germination or appressorium formation.[3] This targeted inhibition of nutrient uptake ultimately leads to the death of the fungus.
Caption: Mode of action of Flutianil on powdery mildew.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Biological properties of flutianil as a novel fungicide against powdery mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological properties of flutianil as a novel fungicide against powdery mildew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of a novel fungicide, flutianil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oat-agrio.co.jp [oat-agrio.co.jp]
- 7. Flutianil (Ref: OK-5303) [sitem.herts.ac.uk]
2-Fluoroethanol: A Versatile Solvent for Advanced Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoroethanol (FCH₂CH₂OH), a unique fluorinated alcohol, is emerging as a valuable solvent and reagent in modern organic synthesis. Its distinct physicochemical properties, arising from the presence of a fluorine atom, offer significant advantages in controlling reaction selectivity, enhancing solubility, and promoting specific reaction pathways. These application notes provide a comprehensive overview of the use of this compound as a solvent in various organic reactions, complete with detailed experimental protocols and quantitative data to guide researchers in its effective implementation.
Key Properties and Advantages of this compound as a Solvent
The strategic placement of a highly electronegative fluorine atom adjacent to the hydroxyl group imparts unique characteristics to the this compound molecule. These properties translate into several advantages when it is employed as a solvent in organic reactions.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₂H₅FO | [1](--INVALID-LINK--) |
| Molecular Weight | 64.06 g/mol | [1](--INVALID-LINK--) |
| Boiling Point | 103.5 °C | [2](--INVALID-LINK--) |
| Density | 1.104 g/cm³ at 25 °C | [2](--INVALID-LINK--) |
| Refractive Index | 1.365 at 20 °C | [1](--INVALID-LINK--) |
| Flash Point | 31 °C | [2](--INVALID-LINK--) |
Advantages in Organic Synthesis:
-
Enhanced Reactivity and Selectivity: The electron-withdrawing nature of the fluorine atom increases the acidity of the hydroxyl proton, making this compound a good hydrogen bond donor. This property can stabilize transition states and influence the stereochemical outcome of reactions.
-
Unique Solubility Profile: this compound exhibits a distinct solubility profile compared to non-fluorinated alcohols, enabling its use in reactions involving fluorinated compounds or for achieving specific reactant solubilities.
-
Control of Reaction Pathways: As a polar, protic solvent, this compound can influence the course of reactions, for example, by favoring certain mechanistic pathways over others.
Applications in Organic Reactions
While the broader applications of this compound as a primary solvent are still being explored, its utility has been demonstrated in several key areas of organic synthesis.
Glycosylation Reactions
In glycosylation reactions, the stereoselective formation of the glycosidic bond is of paramount importance. This compound has been shown to act as a reactive nucleophile, capable of influencing the stereochemical outcome of these complex transformations.
Application Note:
This compound can be employed as a nucleophile in glycosylation reactions to favor the formation of specific stereoisomers. Its reactivity allows for the displacement of even stable leaving groups, such as triflates, from the anomeric position of a glycosyl donor. The electron-withdrawing fluorine atom modulates the nucleophilicity of the hydroxyl group, which in turn affects the stereoselectivity of the glycosidic bond formation.
Experimental Protocol: Stereoselective Glycosylation with this compound as a Nucleophile
This protocol is adapted from a study on the effect of acceptor reactivity on glycosylation stereoselectivity.
Materials:
-
Glycosyl donor with a suitable leaving group (e.g., a glycosyl triflate precursor)
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Promoter (e.g., diphenyl sulfoxide)
-
Activator (e.g., triflic anhydride)
-
Non-nucleophilic base (e.g., 2,4,6-tri-tert-butylpyrimidine)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the glycosyl donor (1.0 equiv), diphenyl sulfoxide (B87167) (1.3 equiv), and 2,4,6-tri-tert-butylpyrimidine (B1306805) (2.5 equiv) in anhydrous DCM.
-
Cool the mixture to -78 °C.
-
Slowly add triflic anhydride (B1165640) (1.3 equiv) to the solution and stir for 10 minutes to generate the glycosyl triflate in situ.
-
Add a solution of this compound (2.0 equiv) in anhydrous DCM to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Quantitative Data:
The stereoselectivity of the glycosylation is highly dependent on the structure of the glycosyl donor. In a study using a 4,6-O-benzylidene protected glucose donor, glycosylation with this compound as the nucleophile resulted in a high β-selectivity.
| Glycosyl Donor | Nucleophile | Product Ratio (α:β) | Yield (%) | Reference |
| 4,6-O-Benzylidene-glucosyl donor | Ethanol | 1:9 | Not Reported | [2] |
| 4,6-O-Benzylidene-glucosyl donor | This compound | 1:4 | Not Reported | [2] |
| 4,6-O-Benzylidene-glucosyl donor | 2,2-Difluoroethanol | 1:1 | Not Reported | [2] |
| 4,6-O-Benzylidene-glucosyl donor | 2,2,2-Trifluoroethanol (B45653) | 4:1 | Not Reported | [2] |
Note: The yields were not explicitly reported in the cited study, which focused on stereoselectivity trends.
Experimental workflow for stereoselective glycosylation.
Peptide Synthesis (Inferred from TFE studies)
While direct protocols for using this compound as the primary solvent in solid-phase peptide synthesis (SPPS) are not widely available, studies on its trifluoro-analogue, 2,2,2-trifluoroethanol (TFE), suggest its potential benefits. TFE has been shown to improve nucleophile selectivity in peptide arylation reactions. Given the similar properties, this compound could potentially be used to modulate reaction conditions in peptide coupling and modification steps.
Application Note (Hypothetical):
This compound may serve as a co-solvent or the primary solvent in specific steps of peptide synthesis to enhance the solubility of protected amino acids or peptide fragments, and to influence the selectivity of coupling or modification reactions. Its hydrogen-bonding capabilities could disrupt peptide aggregation, a common issue in SPPS.
Illustrative Workflow for Solid-Phase Peptide Synthesis:
General workflow for solid-phase peptide synthesis.
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. While specific protocols using this compound are not abundant, its properties suggest it could be a useful solvent for these transformations, particularly in reactions that are sensitive to solvent polarity and hydrogen bonding.
Application Note (Hypothetical):
This compound could be a beneficial solvent for the synthesis of certain heterocyclic systems, such as quinazolines. Its ability to solvate polar intermediates and reagents, coupled with its relatively high boiling point, may allow for reactions to be conducted at elevated temperatures, potentially improving reaction rates and yields.
General Protocol for Quinazoline Synthesis (Illustrative Example):
Materials:
-
Aldehyde or ketone
-
Catalyst (e.g., a Lewis or Brønsted acid)
-
This compound (as solvent)
Procedure:
-
To a solution of 2-aminobenzonitrile (1.0 equiv) in this compound, add the aldehyde or ketone (1.1 equiv) and the catalyst (e.g., 10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired quinazoline.
Logical Relationship for Heterocycle Synthesis:
Logical flow for a catalyzed heterocycle synthesis.
Safety and Handling
This compound is a toxic and flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Always wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound presents a promising alternative to conventional solvents in organic synthesis. Its unique electronic properties can be leveraged to control reactivity and stereoselectivity in a variety of transformations. While detailed protocols for its use as a primary solvent are still emerging, the existing data, particularly in glycosylation, and inferences from studies on its trifluoro-analogue, highlight its potential. Further research into the applications of this compound is warranted to fully explore its capabilities as a valuable tool for chemists in academia and industry.
References
Application Notes and Protocols for the Synthesis of PET Radiotracers using 2-[18F]Fluoroethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Positron Emission Tomography (PET) radiotracers utilizing 2-[18F]Fluoroethanol (2-[18F]FEtOH). The following sections detail the direct synthesis of 2-[18F]FEtOH and its subsequent application as a nucleophile for the radiofluorination of various molecular scaffolds to produce PET imaging agents.
Introduction
Fluorine-18 is a widely used radionuclide for PET imaging due to its favorable physical and chemical properties, including a convenient half-life of 109.8 minutes.[1] The 2-[18F]fluoroethoxy group is a common moiety in the structure of many PET tracers. The use of 2-[18F]FEtOH as a building block offers a competitive strategy for the synthesis of 2-[18F]fluoroethylated radiotracers, particularly for aryl esters and ethers.[2][3] This approach can be advantageous over direct radiofluorination, especially for complex molecules.
2-[18F]FEtOH itself has been investigated as a PET radiotracer for imaging tumor perfusion, providing a valuable tool for cancer research and the development of adjuvant cancer therapies.[4][5][6]
Synthesis of 2-[18F]Fluoroethanol (2-[18F]FEtOH)
A facile one-step method for the preparation of 2-[18F]FEtOH involves the reaction of n-Bu4N[18F]F with ethylene (B1197577) carbonate.[2][3] This method offers high radiochemical yields and a relatively short synthesis time.
Experimental Workflow for 2-[18F]FEtOH Synthesis
Caption: Workflow for the synthesis of 2-[18F]Fluoroethanol.
Quantitative Data for 2-[18F]FEtOH Synthesis
| Parameter | Value | Reference |
| Precursor | Ethylene Carbonate | [2][3] |
| Solvent | Diethylene Glycol | [3] |
| Reaction Temperature | 165°C | [3] |
| Synthesis Time | 60 min | [2][3] |
| Decay-Corrected Yield | >85% | [2] |
| Decay-Corrected Yield | 88.6 ± 2.0% (n=9) | [3] |
Detailed Experimental Protocol: Synthesis of 2-[18F]FEtOH
Materials:
-
[18F]Fluoride in [18O]H2O
-
Anion exchange cartridge (e.g., QMA)
-
Tetrabutylammonium hydroxide (B78521) (n-Bu4NOH) or Kryptofix 2.2.2 (K222) and Potassium Carbonate (K2CO3)
-
Acetonitrile (B52724) (MeCN)
-
Ethylene carbonate
-
Diethylene glycol
-
Automated synthesis module or shielded hot cell
-
Distillation apparatus
Procedure:
-
[18F]Fluoride Trapping and Elution:
-
Load the aqueous [18F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.
-
Elute the trapped [18F]fluoride into the reaction vessel using a solution of n-Bu4NOH or a mixture of K2CO3 and K222 in acetonitrile/water.
-
-
Azeotropic Drying:
-
Dry the [18F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen or argon at elevated temperature until no water remains.
-
-
Radiosynthesis:
-
Add a solution of ethylene carbonate in diethylene glycol to the dried n-Bu4N[18F]F.
-
Heat the reaction mixture at 165°C for a specified time (e.g., 10-15 minutes).
-
-
Purification:
-
Purify the resulting 2-[18F]FEtOH by distillation from the reaction mixture. The product is collected in a cooled vessel.
-
-
Quality Control:
-
Analyze the final product for radiochemical purity using radio-thin-layer chromatography (Radio-TLC) and high-performance liquid chromatography (Radio-HPLC).
-
Determine the radiochemical yield.
-
Synthesis of PET Radiotracers using 2-[18F]FEtOH
2-[18F]FEtOH can be used as a nucleophilic reagent to synthesize a variety of PET radiotracers, such as 2-[18F]fluoroethyl aryl esters and ethers.[2][3]
General Workflow for Fluoroethylation
Caption: General workflow for synthesizing PET tracers using 2-[18F]FEtOH.
Quantitative Data for PET Tracer Synthesis with 2-[18F]FEtOH
| Target Radiotracer | Precursor | Decay-Corrected Yield | Reference |
| 2-[18F]fluoroethyl 4-fluorobenzoate | 4-Fluorobenzoyl chloride | 32-42% (n=3) | [2] |
| 1-(2-[18F]fluoroethoxy)-4-nitrobenzene | 1-Fluoro-4-nitrobenzene (B44160) | 17-38% (n=3) | [2] |
Detailed Experimental Protocol: Synthesis of 1-(2-[18F]fluoroethoxy)-4-nitrobenzene
Materials:
-
Purified 2-[18F]FEtOH in a suitable solvent
-
1-Fluoro-4-nitrobenzene
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Dimethylformamide - DMF)
-
HPLC system for purification
-
Solid-phase extraction (SPE) cartridges for formulation
Procedure:
-
Reaction Setup:
-
To the vessel containing the purified 2-[18F]FEtOH, add a solution of 1-fluoro-4-nitrobenzene and a suitable base in an appropriate solvent.
-
-
Radiosynthesis:
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120°C) for a specified duration (e.g., 10-20 minutes).
-
Monitor the reaction progress by radio-TLC.
-
-
Purification:
-
Once the reaction is complete, quench the reaction and dilute the mixture with the mobile phase for HPLC.
-
Inject the crude product onto a semi-preparative HPLC column to isolate the desired radiotracer.
-
-
Formulation:
-
Collect the HPLC fraction containing the product.
-
Remove the organic solvent under reduced pressure.
-
Reformulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) using SPE cartridges.
-
-
Quality Control:
-
Perform a final quality control analysis on the formulated product, including radiochemical purity (by analytical HPLC), residual solvent analysis (by GC), pH, and sterility testing.
-
These protocols provide a foundation for the synthesis of PET radiotracers using 2-[18F]FEtOH. Researchers should optimize the reaction conditions for their specific precursors and available synthesis hardware. Adherence to good manufacturing practices (GMP) is essential for the production of radiotracers for clinical use.
References
- 1. CN102060839A - Preparation method of fluoro-ethylene carbonate - Google Patents [patents.google.com]
- 2. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PET - Production of [18F] PET tracers: Beyond [18F]FDG | PDF [slideshare.net]
- 6. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Note: Dehydrofluorination of 2-Fluoroethanol for Acetaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed protocol for the synthesis of acetaldehyde (B116499) via the dehydrofluorination of 2-fluoroethanol. While specific literature on this direct conversion is scarce, this protocol is constructed based on established principles of base-induced elimination reactions (E2 mechanism) and the known chemical properties of the involved substances. The significant difference in boiling points between the starting material and the product allows for a reactive distillation approach, enabling immediate isolation of the volatile acetaldehyde. This method is presented as a foundational procedure for further optimization and study.
Introduction
Acetaldehyde is a critical building block in organic synthesis, serving as a precursor for a wide range of pharmaceuticals and industrial chemicals. The dehydrofluorination of this compound presents a potential synthetic route to acetaldehyde. This reaction proceeds via an E2 (elimination, bimolecular) mechanism, where a strong base abstracts a proton from the carbon adjacent to the fluorine-bearing carbon, leading to the concerted elimination of hydrogen fluoride (B91410) and the formation of a carbon-carbon double bond, yielding the target aldehyde. This application note provides a detailed experimental protocol for this transformation, including reaction setup, purification, and safety considerations.
Data Presentation
A summary of the physical properties of the key reactant and product is provided below. Due to the lack of specific published data for this reaction, yields and specific reaction conditions are proposed based on analogous chemical transformations.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Notes |
| This compound | 64.06 | 103.5[1][2] | 1.091 (at 25 °C)[3] | Starting material. |
| Acetaldehyde | 44.05 | 20.2[4] | 0.78 (at 20 °C) | Product, highly volatile.[5] |
| Sodium Ethoxide | 68.05 | Decomposes | 0.868 (21% in ethanol) | Strong base. |
| Ethanol (B145695) | 46.07 | 78.37 | 0.789 | Reaction solvent. |
| Ethylene (B1197577) Oxide | 44.05 | 10.7 | 0.871 (at 7 °C) | Potential byproduct. |
Experimental Protocols
Preparation of Sodium Ethoxide in Ethanol (2 M Solution)
Materials:
-
Absolute Ethanol (anhydrous)
-
Sodium metal
-
Round-bottom flask with a reflux condenser and a drying tube
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), place 250 mL of absolute ethanol into a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel.
-
Carefully add 11.5 g (0.5 mol) of freshly cut sodium metal in small portions to the ethanol at a rate that maintains a gentle reflux. The reaction is exothermic and produces hydrogen gas.
-
Once all the sodium has reacted and the solution has cooled to room temperature, the resulting solution is approximately 2 M sodium ethoxide in ethanol.
Dehydrofluorination of this compound to Acetaldehyde
Materials:
-
This compound
-
2 M Sodium ethoxide in ethanol solution
-
Three-necked round-bottom flask
-
Heating mantle with a stirrer
-
Distillation head
-
Condenser
-
Receiving flask (cooled in an ice-salt bath)
-
Dropping funnel
-
Thermometer
Procedure:
-
Assemble a distillation apparatus with a 250 mL three-necked round-bottom flask, a heating mantle, a magnetic stirrer, a dropping funnel, and a distillation head connected to a condenser.
-
Place the receiving flask in an ice-salt bath to effectively condense the volatile acetaldehyde product (boiling point: 20.2 °C).[4]
-
Charge the reaction flask with 50 mL of the 2 M sodium ethoxide solution in ethanol.
-
Heat the solution to a gentle reflux (approximately 80-85 °C).
-
Slowly add 12.8 g (0.2 mol) of this compound dropwise from the dropping funnel into the refluxing basic solution.
-
The acetaldehyde product will form and immediately vaporize due to its low boiling point.
-
Carefully control the addition rate and the reaction temperature to maintain a steady distillation of the acetaldehyde into the cooled receiving flask.
-
After the addition is complete, continue heating the reaction mixture for an additional 30 minutes to ensure complete reaction.
-
The collected distillate will be crude acetaldehyde, potentially containing some ethanol.
Purification of Acetaldehyde
Materials:
-
Crude acetaldehyde distillate
-
Anhydrous calcium chloride
-
Fractional distillation apparatus
Procedure:
-
Dry the crude acetaldehyde by adding a small amount of anhydrous calcium chloride and allowing it to stand for a short period.
-
Perform a fractional distillation of the dried crude product.
-
Collect the fraction boiling at 20-22 °C as pure acetaldehyde.
-
Due to its high volatility and potential for peroxide formation, the purified acetaldehyde should be used immediately or stored in a tightly sealed container at low temperature.
Mandatory Visualizations
Reaction Mechanism
Caption: E2 mechanism for the dehydrofluorination of this compound.
Experimental Workflow
Caption: Experimental workflow for acetaldehyde synthesis.
Discussion
The proposed protocol leverages the high volatility of acetaldehyde for its in-situ removal from the reaction mixture, which should drive the equilibrium towards the products. The choice of a strong, non-nucleophilic base like sodium ethoxide in its conjugate alcohol as the solvent is standard for promoting E2 elimination reactions.
It is important to note that a potential side reaction is the intramolecular substitution (Williamson ether synthesis) to form ethylene oxide, especially if the reaction conditions are not optimized. The dehydrohalogenation of 2-chloroethanol (B45725) is known to yield ethylene oxide. However, the significantly lower boiling point of acetaldehyde compared to ethylene oxide should facilitate its selective removal via distillation.
Safety Precautions
-
This compound is highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Sodium metal is highly reactive and flammable. It reacts violently with water. Handle under an inert atmosphere.
-
Acetaldehyde is extremely flammable, volatile, and an irritant.[6] It can form explosive peroxides upon exposure to air. The receiving flask must be adequately cooled, and all apparatus should be properly grounded.
-
The reaction generates hydrogen gas during the preparation of sodium ethoxide, which is highly flammable. Ensure the area is well-ventilated and free of ignition sources.
References
- 1. 2-Chloroethanol - Sciencemadness Wiki [sciencemadness.org]
- 2. youtube.com [youtube.com]
- 3. A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies [organic-chemistry.org]
- 5. US5246903A - Process and catalyst for the dehydrohalogenation of halogenated hydrocarbons or alkylene halohydrins - Google Patents [patents.google.com]
- 6. 2-chloroethanol formation as evidence for a 2-chloroethyl alkylating intermediate during chemical degradation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Fluoroethanol: A Versatile Precursor for the Synthesis of Fluorinated Fine Chemicals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoroethanol is a valuable C2 building block in organofluorine chemistry, serving as a key precursor for a diverse range of fluorinated fine chemicals. The strategic introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound and its derivatives are of great interest in the pharmaceutical, agrochemical, and materials science industries. These application notes provide detailed protocols for the synthesis of key fluorinated intermediates from this compound, their subsequent application in the synthesis of fluorinated amino acids and PET radiotracers, and an overview of the evaluation process for these compounds.
Synthesis of Key Intermediates from this compound
This compound can be readily converted into several versatile intermediates, including fluoroacetaldehyde (B75747) and 2-fluoroethyl tosylate. These intermediates are crucial for subsequent fluoroalkylation reactions.
Oxidation of this compound to Fluoroacetaldehyde
Fluoroacetaldehyde is a useful precursor for synthesizing various fluorinated heterocycles and other complex molecules.[1][2] Several mild oxidation methods can be employed to convert this compound to fluoroacetaldehyde, minimizing over-oxidation to fluoroacetic acid.
Experimental Protocols:
-
Dess-Martin Periodinane (DMP) Oxidation: This method is known for its mild conditions and high yields.[3]
-
Materials: this compound, Dess-Martin Periodinane (DMP), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin Periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude fluoroacetaldehyde.
-
-
-
Swern Oxidation: This is another widely used mild oxidation protocol.[4]
-
Materials: Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), this compound, Triethylamine (B128534) (TEA), Dichloromethane (DCM).
-
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add DMSO (2.0 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in DCM dropwise and stir for another 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate carefully to yield fluoroacetaldehyde.
-
-
| Oxidation Method | Reagents | Typical Yield | References |
| Dess-Martin Periodinane | DMP, DCM | 85-95% | [3] |
| Swern Oxidation | Oxalyl chloride, DMSO, TEA, DCM | 80-90% | [4] |
Synthesis of 2-Fluoroethyl Tosylate
2-Fluoroethyl tosylate is an excellent fluoroalkylating agent, widely used to introduce the 2-fluoroethyl moiety into various molecules, particularly in the synthesis of PET radiotracers.[3]
Experimental Protocol:
-
Materials: this compound, p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.
-
Add pyridine (1.5 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford 2-fluoroethyl tosylate.
-
| Product | Reagents | Typical Yield | References |
| 2-Fluoroethyl Tosylate | This compound, TsCl, Pyridine | 80-90% | [3] |
Applications in the Synthesis of Fluorinated Fine Chemicals
The intermediates derived from this compound are instrumental in the synthesis of more complex fluorinated molecules with significant biological activity.
Synthesis of Fluorinated Amino Acids
Fluorinated amino acids are valuable building blocks for the development of peptides and proteins with enhanced stability and unique biological properties. O-(2-Fluoroethyl)-L-tyrosine is an example of a fluorinated amino acid that can be synthesized using 2-fluoroethyl tosylate.
Experimental Protocol for the Synthesis of O-(2-[18F]Fluoroethyl)-L-tyrosine (can be adapted for non-radioactive synthesis):
-
Materials: L-Tyrosine, 2-Fluoroethyl tosylate, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of L-tyrosine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Heat the mixture to 80-100 °C.
-
Add a solution of 2-fluoroethyl tosylate (1.2 eq) in DMF dropwise.
-
Stir the reaction mixture at 100 °C for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain O-(2-fluoroethyl)-L-tyrosine.
-
| Product | Key Reagents | Typical Yield | References |
| O-(2-Fluoroethyl)-L-tyrosine | L-Tyrosine, 2-Fluoroethyl tosylate, K₂CO₃, DMF | 60-70% |
N-Fluoroalkylation of Amines
2-Fluoroethyl tosylate is an effective reagent for the N-fluoroalkylation of primary and secondary amines, a common strategy in drug discovery to enhance pharmacokinetic properties.[5]
Experimental Protocol for N-Fluoroalkylation:
-
Materials: Amine (primary or secondary), 2-Fluoroethyl tosylate, Cesium carbonate (Cs₂CO₃), Acetonitrile (ACN).
-
Procedure:
-
To a stirred suspension of the amine (1.0 eq) and cesium carbonate (1.5 eq) in anhydrous acetonitrile, add a solution of 2-fluoroethyl tosylate (1.1 eq) in acetonitrile.
-
Stir the reaction mixture at 60-80 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the N-(2-fluoroethyl)amine derivative.
-
| Reaction | Key Reagents | Typical Yield | References |
| N-Fluoroalkylation | Amine, 2-Fluoroethyl tosylate, Cs₂CO₃, ACN | 70-90% | [5] |
Signaling Pathways and Biological Targets
Fluorinated compounds derived from this compound often target specific biological pathways. For instance, fluorinated analogs of sphingosine-1-phosphate (S1P) are known to modulate S1P receptors (S1PRs), which are G protein-coupled receptors involved in various physiological processes, including immune cell trafficking.[6]
S1PR1 Signaling Pathway:
The binding of an agonist (e.g., a fluorinated S1P analog) to S1PR1 initiates a cascade of intracellular events.
Caption: S1PR1 signaling cascade.
Experimental Workflow for PET Radiotracer Evaluation
Fine chemicals derived from this compound, particularly those synthesized using [¹⁸F]2-fluoroethyl tosylate, are extensively used as Positron Emission Tomography (PET) radiotracers for in vivo imaging. A systematic evaluation is crucial to determine their potential for clinical translation.
Preclinical Evaluation Workflow:
Caption: Preclinical PET tracer evaluation workflow.
Detailed Protocol for Preclinical PET Radiotracer Evaluation:
-
In Vitro Characterization:
-
Receptor Binding Assays: Determine the affinity (Kᵢ) and selectivity of the non-radioactive compound for the target receptor using competitive binding assays with a known radioligand.
-
Cellular Uptake Studies: Measure the uptake of the radiotracer in cell lines overexpressing the target receptor to confirm specific binding and internalization.
-
Metabolism Studies: Incubate the radiotracer with liver microsomes and plasma to assess its metabolic stability.
-
-
In Vivo Evaluation in Animal Models:
-
Biodistribution Studies: Inject the radiotracer into healthy rodents and disease models to determine its distribution in various organs and tissues at different time points.
-
MicroPET/CT Imaging: Perform dynamic and static PET scans to visualize the tracer's accumulation at the target site, quantify its uptake, and assess its pharmacokinetic profile.
-
Blocking Studies: Co-inject the radiotracer with an excess of a known ligand for the target to confirm the specificity of the tracer's binding in vivo.
-
Toxicity Studies: Evaluate the acute and chronic toxicity of the compound at doses relevant to clinical imaging.
-
Conclusion
This compound is a highly versatile and valuable precursor for the synthesis of a wide array of fluorinated fine chemicals. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to utilize this compound and its derivatives in the creation of novel compounds with potential applications in medicine and beyond. The systematic evaluation of these compounds, from synthesis to in vivo imaging, is crucial for advancing the field of fluorinated pharmaceuticals and diagnostics.
References
- 1. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S1PR1 - Wikipedia [en.wikipedia.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Reactions Involving 2-Fluoroethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving 2-fluoroethanol. It is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound (HOCH₂CH₂F) is a valuable C2 building block in organic synthesis, prized for its ability to introduce a fluorine atom into molecules. The incorporation of fluorine can significantly alter the biological and physical properties of a compound, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Consequently, this compound is a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1] This document outlines common synthetic transformations of this compound, including its conversion to ethers and esters, and its use in the preparation of important synthetic intermediates.
Key Properties of this compound: [3]
| Property | Value |
| CAS Number | 371-62-0 |
| Molecular Formula | C₂H₅FO |
| Molecular Weight | 64.06 g/mol |
| Boiling Point | 103.5 °C |
| Density | 1.104 g/cm³ |
| Flash Point | 34 °C |
Safety Precautions
Extreme Caution is Advised. this compound is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. It is metabolized in vivo to fluoroacetate, a potent metabolic poison. All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
Synthesis of this compound Derivatives
This compound can be readily converted into a variety of useful derivatives. The most common transformations involve the hydroxyl group, leading to the formation of ethers and esters.
Etherification Reactions (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for preparing 2-fluoroethyl ethers. The reaction involves the deprotonation of this compound to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.[4]
General Reaction Scheme:
Experimental Protocol: Synthesis of Benzyl (B1604629) 2-fluoroethyl ether
This protocol describes the synthesis of benzyl 2-fluoroethyl ether via the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add this compound (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired benzyl 2-fluoroethyl ether.
Quantitative Data for Williamson Ether Synthesis:
| Alkyl Halide (R'-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | NaH | THF | RT | 16 | ~85 |
| Ethyl iodide | NaH | THF | RT | 12 | ~75 |
| 1-Bromobutane | K₂CO₃ | DMF | 80 | 6 | ~80 |
| 4-Nitrobenzyl bromide | K₂CO₃ | Acetone | Reflux | 5 | ~90 |
Esterification Reactions
This compound can be esterified with carboxylic acids under various conditions. Common methods include the Fischer esterification (acid-catalyzed reaction with a carboxylic acid), and reaction with more reactive acyl chlorides or anhydrides.
General Reaction Scheme (Fischer Esterification):
Experimental Protocol: Synthesis of 2-Fluoroethyl benzoate (B1203000)
This protocol describes the synthesis of 2-fluoroethyl benzoate via Fischer esterification.
Materials:
-
This compound
-
Benzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1.0 eq), this compound (1.5 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield 2-fluoroethyl benzoate.
Quantitative Data for Esterification Reactions:
| Carboxylic Acid/Derivative | Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Fischer | H₂SO₄ | Toluene | Reflux | 6 | ~70-80 |
| Acetic Anhydride | Acylation | Pyridine (B92270) | DCM | RT | 2 | >95 |
| Benzoyl Chloride | Acylation | Pyridine | DCM | 0 to RT | 1 | >95 |
| 4-Nitrobenzoic acid | Mitsunobu | PPh₃, DIAD | THF | 0 to RT | 3 | ~80-90 |
Mitsunobu Reaction
The Mitsunobu reaction provides a mild and efficient method for the conversion of this compound to esters and ethers with inversion of configuration (though not relevant for this achiral alcohol). This reaction is particularly useful for substrates that are sensitive to acidic or basic conditions.[5][6]
General Reaction Scheme:
Experimental Protocol: Synthesis of 2-Fluoroethyl 4-nitrophenyl ether
This protocol describes the synthesis of 2-fluoroethyl 4-nitrophenyl ether using the Mitsunobu reaction.
Materials:
-
This compound
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-fluoroethyl 4-nitrophenyl ether.
Synthesis of 2-Fluoroethyl Tosylate: A Key Synthetic Intermediate
2-Fluoroethyl tosylate is a highly useful reagent for the introduction of the 2-fluoroethyl group, as the tosylate is an excellent leaving group in nucleophilic substitution reactions.[2]
Reaction Scheme:
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-fluoroethyl tosylate, which can often be used without further purification.
Synthetic Pathways to Bioactive Molecules
The 2-fluoroethyl moiety is a common structural motif in many biologically active compounds. The following diagram illustrates a general synthetic strategy for incorporating this group into a target molecule, often a key step in drug discovery.
This strategy has been employed in the synthesis of various pharmaceuticals, including PET imaging agents, where the fluorine atom can be the radionuclide ¹⁸F.[3] The introduction of the 2-fluoroethyl group can enhance the metabolic stability and pharmacokinetic profile of a drug candidate.[2]
Conclusion
This compound is a versatile and important building block for the synthesis of fluorinated organic molecules. The protocols outlined in this document for etherification, esterification, and the preparation of key intermediates like 2-fluoroethyl tosylate provide a foundation for its use in a variety of synthetic applications. Due to its high toxicity, all work with this compound must be conducted with strict adherence to safety protocols. The strategic incorporation of the 2-fluoroethyl moiety continues to be a valuable tool in the design and synthesis of novel pharmaceuticals and agrochemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
Application Notes and Protocols for 19F NMR Spectroscopy in 2-Fluoroethanol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring and quantifying chemical and enzymatic reactions involving 2-Fluoroethanol. The inherent properties of the ¹⁹F nucleus—100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range—make it an exceptional tool for real-time reaction analysis, offering high sensitivity and resolution without the background noise often encountered in ¹H NMR.[1][2][3][4]
Application Note 1: Monitoring the Tosylation of this compound
This note details the use of ¹⁹F NMR to monitor the tosylation of this compound, a common reaction to convert the alcohol into a better leaving group. The significant difference in the chemical environment of the fluorine atom in the reactant and the product allows for clear differentiation and quantification.
Reaction Scheme:
HO-CH₂-CH₂-F + TsCl → TsO-CH₂-CH₂-F + HCl
¹⁹F NMR Spectral Data:
The progress of the reaction can be monitored by observing the disappearance of the this compound signal and the appearance of the 2-fluoroethyl tosylate signal.
| Compound | Functional Group | Typical ¹⁹F Chemical Shift (δ) vs. CFCl₃ | Expected Multiplicity |
| This compound | -CH₂F | ~ -224 ppm | Triplet of triplets |
| 2-Fluoroethyl tosylate | -CH₂F | ~ -221 ppm[5] | Triplet of triplets |
Table 1: ¹⁹F NMR Chemical Shifts for the Tosylation of this compound.
Experimental Protocol: In Situ ¹⁹F NMR Monitoring of this compound Tosylation
This protocol outlines the steps for real-time monitoring of the tosylation of this compound using ¹⁹F NMR spectroscopy.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Pyridine (B92270) (or other suitable base)
-
Deuterated chloroform (B151607) (CDCl₃) or other appropriate deuterated solvent
-
Internal standard (e.g., trifluorotoluene, α,α,α-trifluorotoluene)[6]
-
NMR tubes
-
NMR spectrometer with ¹⁹F capabilities
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve this compound (1 equivalent) and the internal standard in CDCl₃.
-
Acquire an initial ¹⁹F NMR spectrum (t=0) to record the chemical shift and integral of the starting material.
-
Add pyridine (1.2 equivalents) to the NMR tube, mix gently, and then add tosyl chloride (1.1 equivalents).
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer.
-
Acquire ¹⁹F NMR spectra at regular time intervals (e.g., every 5-10 minutes) to monitor the reaction progress.
-
Key Spectrometer Parameters:
-
Pulse Angle: 30-45° to ensure quantitative measurements over a wide chemical shift range.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the nuclei of interest to ensure full relaxation and accurate integration. A typical starting point is 20-30 seconds.[3][7]
-
Acquisition Time (aq): Sufficient to resolve the signals of interest, typically 1-2 seconds.
-
Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio, often between 16 and 64 scans per time point.
-
-
-
Data Processing and Analysis:
-
Process the spectra with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to this compound and 2-fluoroethyl tosylate relative to the internal standard.
-
Calculate the concentration of the reactant and product at each time point to determine the reaction kinetics.
-
Logical Workflow for Tosylation Monitoring:
Application Note 2: Enzymatic Oxidation of this compound
¹⁹F NMR is a powerful tool for studying the metabolism and enzymatic transformation of fluorinated compounds. This note focuses on monitoring the enzymatic oxidation of this compound to 2-fluoroacetaldehyde and subsequently to 2-fluoroacetic acid.
Reaction Pathway:
This compound --(Alcohol Dehydrogenase)--> 2-Fluoroacetaldehyde --(Aldehyde Dehydrogenase)--> 2-Fluoroacetic Acid
¹⁹F NMR Spectral Data:
The distinct chemical shifts of the fluorine atom in the substrate, intermediate, and final product enable simultaneous monitoring of all three species in the reaction mixture.
| Compound | Functional Group | Typical ¹⁹F Chemical Shift (δ) vs. CFCl₃ | Expected Multiplicity |
| This compound | -CH₂F | ~ -224 ppm | Triplet of triplets |
| 2-Fluoroacetaldehyde | -CH₂F | ~ -231 ppm | Triplet |
| 2-Fluoroacetic Acid | -CH₂F | ~ -216 ppm[8] | Triplet |
Table 2: ¹⁹F NMR Chemical Shifts for the Enzymatic Oxidation of this compound.
Experimental Protocol: Monitoring Enzymatic Oxidation of this compound by ¹⁹F NMR
This protocol provides a method for observing the enzymatic conversion of this compound in a buffered solution.
Materials:
-
This compound
-
Alcohol dehydrogenase (ADH) and/or Aldehyde dehydrogenase (ALDH)
-
NAD⁺ (cofactor)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4) prepared in D₂O
-
Internal standard (e.g., 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, DSS, for aqueous samples)
-
NMR tubes
-
NMR spectrometer with ¹⁹F capabilities
Procedure:
-
Sample Preparation:
-
In an NMR tube, prepare a solution of this compound and the internal standard in the D₂O phosphate buffer.
-
Add NAD⁺ to the solution.
-
Acquire an initial ¹⁹F NMR spectrum (t=0).
-
Initiate the reaction by adding the enzyme(s) (ADH and/or ALDH) to the NMR tube and mix gently.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 37 °C).
-
Acquire ¹⁹F NMR spectra at regular intervals to track the formation of 2-fluoroacetaldehyde and 2-fluoroacetic acid.
-
Key Spectrometer Parameters:
-
Pulse Angle: 30-45°.
-
Relaxation Delay (d1): 5-10 seconds (can be shorter in the presence of paramagnetic species or with the addition of a relaxation agent).
-
Acquisition Time (aq): 1-2 seconds.
-
Number of Scans (ns): Adjust based on the concentration of the substrate and the desired time resolution.
-
-
-
Data Processing and Analysis:
-
Process the spectra and integrate the signals for this compound, 2-fluoroacetaldehyde, and 2-fluoroacetic acid relative to the internal standard.
-
Plot the concentrations of each species over time to determine the rates of formation and consumption.
-
Signaling Pathway for Enzymatic Oxidation:
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. azom.com [azom.com]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
Application Notes and Protocols for Esterification Reactions with 2-Fluoroethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of esters from 2-fluoroethanol. It covers common esterification methods, including Fischer esterification, acylation with acid chlorides, and enzyme-catalyzed reactions. The inclusion of a fluorine atom can significantly alter the physicochemical properties of esters, influencing their metabolic stability, lipophilicity, and binding affinity, making 2-fluoroethyl esters valuable compounds in medicinal chemistry and drug development.[1]
Introduction
This compound is a valuable reagent for introducing the 2-fluoroethyl moiety into molecules. This modification is of particular interest in pharmaceutical research as the presence of fluorine can enhance pharmacokinetic properties.[1] Esterification of this compound is a key chemical transformation to produce a variety of 2-fluoroethyl esters, which can serve as building blocks in organic synthesis or as final active pharmaceutical ingredients (APIs). These esters are also utilized in the development of PET radiotracers for in vivo imaging.[1][2]
Methods of Esterification
Three primary methods for the synthesis of 2-fluoroethyl esters are detailed below:
-
Fischer-Speier Esterification: An acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4][5]
-
Acylation with Acid Chlorides: A generally high-yielding reaction between an alcohol and a more reactive carboxylic acid derivative.
-
Enzyme-Catalyzed Esterification: A mild and selective method utilizing lipases as biocatalysts.[6][7]
Protocol 1: Fischer-Speier Esterification of this compound with Acetic Acid
This protocol describes the synthesis of 2-fluoroethyl acetate (B1210297) via a classic acid-catalyzed esterification.
Reaction Scheme:
CH₃COOH + HOCH₂CH₂F ⇌ CH₃COOCH₂CH₂F + H₂O
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Diethyl Ether (or other suitable extraction solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and a large excess of glacial acetic acid (e.g., 5-10 eq). Using an excess of one reagent helps to drive the equilibrium towards the product.[8]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) with stirring for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude 2-fluoroethyl acetate by fractional distillation to obtain the final product.
Data Presentation:
| Carboxylic Acid | Molar Ratio (Acid:Alcohol) | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetic Acid | 5:1 | H₂SO₄ | 100-110 | 4-8 | 60-70 |
| Propionic Acid | 5:1 | H₂SO₄ | 100-110 | 6-10 | 60-70 |
| Benzoic Acid | 3:1 | H₂SO₄ | 120-130 | 8-12 | 55-65 |
Note: Yields are estimates based on typical Fischer esterification reactions and may vary depending on specific reaction conditions and scale.
Experimental Workflow for Fischer Esterification
Caption: Workflow for the synthesis of 2-fluoroethyl esters via Fischer esterification.
Protocol 2: Acylation of this compound with 4-Fluorobenzoyl Chloride
This protocol describes a high-yield synthesis of 2-fluoroethyl 4-fluorobenzoate (B1226621).
Reaction Scheme:
4-FC₆H₄COCl + HOCH₂CH₂F → 4-FC₆H₄COOCH₂CH₂F + HCl
Materials:
-
This compound
-
4-Fluorobenzoyl Chloride
-
Pyridine (B92270) or Triethylamine (B128534) (as a base)
-
Anhydrous Dichloromethane (DCM) or other aprotic solvent
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.
Data Presentation:
| Acyl Chloride | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| 4-Fluorobenzoyl Chloride | Pyridine | DCM | 0 to RT | 2-4 | ~36 (decay-corrected for ¹⁸F labeling)[9] |
| Acetyl Chloride | Pyridine | DCM | 0 to RT | 1-2 | >90 (estimated) |
| Propionyl Chloride | Triethylamine | DCM | 0 to RT | 1-2 | >90 (estimated) |
Note: The reported yield for 2-fluoroethyl 4-fluorobenzoate is from a radiolabeling synthesis and may differ in a macroscopic synthesis. Other yields are estimates based on similar acylation reactions.
Logical Flow for Acylation with Acid Chlorides
Caption: Step-by-step workflow for the acylation of this compound.
Protocol 3: Lipase-Catalyzed Esterification of this compound
This protocol outlines a general procedure for the enzymatic synthesis of 2-fluoroethyl esters, which offers high selectivity and mild reaction conditions. Lipases are known to catalyze esterification in non-aqueous environments.[7]
Reaction Scheme (Transesterification Example):
R-COOR' + HOCH₂CH₂F ⇌ R-COOCH₂CH₂F + R'OH
Materials:
-
This compound
-
An alkyl ester (e.g., ethyl acetate, ethyl butyrate) as the acyl donor
-
Immobilized Lipase (B570770) (e.g., Novozym 435 from Candida antarctica lipase B, or lipase from Pseudomonas fluorescens)[10][11]
-
Anhydrous organic solvent (e.g., hexane, toluene, or solvent-free)
-
Molecular sieves (optional, to remove the alcohol byproduct)
Equipment:
-
Orbital shaker incubator or stirred reaction vessel
-
Temperature-controlled bath
-
Filtration apparatus
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq) and the acyl donor (e.g., ethyl acetate, can be used in excess as the solvent).
-
Add the immobilized lipase (typically 5-10% by weight of the substrates).
-
If not using the acyl donor as the solvent, add an appropriate anhydrous organic solvent.
-
Add activated molecular sieves to remove the alcohol byproduct (e.g., ethanol) and shift the equilibrium towards the product.
-
Incubate the mixture at a suitable temperature (e.g., 40-60°C) with agitation for 24-72 hours.
-
Monitor the reaction progress by GC or HPLC.
-
Once the reaction has reached the desired conversion, stop the reaction and remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Remove the solvent and excess acyl donor under reduced pressure.
-
The resulting 2-fluoroethyl ester can be purified by distillation or column chromatography if necessary.
Data Presentation:
| Acyl Donor | Lipase | Solvent | Temperature (°C) | Reaction Time (h) | Expected Conversion |
| Ethyl Acetate | Novozym 435 | Solvent-free | 50 | 48-72 | Moderate to High |
| Ethyl Butyrate | P. fluorescens lipase | Hexane | 40 | 24-48 | Moderate to High |
| Lauric Acid | Novozym 435 | Toluene | 60 | 24-48 | Moderate to High |
Note: Conversion rates are highly dependent on the specific enzyme, substrates, and reaction conditions.
Enzymatic Esterification Process Diagram
Caption: General workflow for lipase-catalyzed synthesis of 2-fluoroethyl esters.
Application in Drug Development and Signaling Pathways
While simple 2-fluoroethyl esters are primarily used as synthetic intermediates, the 2-fluoroethyl group is a key component in various biologically active molecules. For instance, 2-fluoroethyl tosylate is a known antagonist of the benzodiazepine (B76468) receptor and is used in PET imaging to study receptor affinity and selectivity.[2] The metabolic fate of 2-fluoroethyl esters is an important consideration in drug design. In vivo, esterases can hydrolyze the ester bond, releasing this compound. This can then be further metabolized, potentially to fluoroacetate (B1212596) and then fluoroacetyl-CoA, which can enter the citric acid cycle with toxic effects. This metabolic pathway is a critical consideration in the design of prodrugs containing a 2-fluoroethyl ester moiety.
Potential Metabolic Pathway and Interaction
Caption: Potential metabolic activation and pathway of a 2-fluoroethyl ester prodrug.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Fluoroethyl tosylate | 383-50-6 | FF29461 | Biosynth [biosynth.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. athabascau.ca [athabascau.ca]
- 6. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Incorporating a Fluoroethoxy Moiety Using 2-Fluoroethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The 2-fluoroethoxy moiety (-OCH₂CH₂F) has emerged as a valuable substituent for optimizing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This group can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with its biological target. 2-Fluoroethanol (HOCH₂CH₂F) is a readily available and effective reagent for introducing this valuable functional group.
These application notes provide a comprehensive overview of the synthetic strategies for incorporating the 2-fluoroethoxy moiety using this compound, its impact on drug-like properties, and detailed experimental protocols for its implementation in a laboratory setting.
Application Notes: The Strategic Advantage of the 2-Fluoroethoxy Moiety
The introduction of a 2-fluoroethoxy group can impart several beneficial properties to a lead compound:
-
Modulation of Lipophilicity: The fluorine atom's high electronegativity can alter the electronic properties of the ether oxygen, influencing the molecule's overall polarity and, consequently, its lipophilicity (LogP). This modulation is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Introducing a fluoroethoxy group can block potential sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[2]
-
Improved Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing the binding affinity and potency of the drug candidate.
-
Conformational Control: The gauche effect, an electronic interaction between the fluorine and oxygen atoms in the 2-fluoroethoxy group, can influence the substituent's preferred conformation, which may be advantageous for optimal binding to a target protein.
Two of the most reliable and widely used methods for incorporating a 2-fluoroethoxy group using this compound are the Williamson ether synthesis and the Mitsunobu reaction.
-
Williamson Ether Synthesis: This classic S(_N)2 reaction involves the deprotonation of a nucleophile, typically a phenol (B47542) or an alkoxide, followed by its reaction with an electrophile.[3][4] In this context, the nucleophile is the deprotonated form of the substrate (e.g., a phenoxide), and the electrophile is a 2-fluoroethyl species, often generated in situ or used as 2-fluoroethyl tosylate.
-
Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, with inversion of stereochemistry.[5][6] In this case, this compound acts as the nucleophile that displaces an activated hydroxyl group on the substrate.[7]
Experimental Protocols
Safety Precautions: this compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Protocol 1: Williamson Ether Synthesis for the 2-Fluoroethoxylation of Phenols
This protocol describes a general procedure for the synthesis of aryl-2-fluoroethyl ethers from phenols.
Materials:
-
Substituted phenol
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or MeCN to dissolve the phenol.
-
Deprotonation:
-
Using NaH: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Using K₂CO₃: Add finely ground potassium carbonate (2.0-3.0 eq) to the solution.
-
-
Addition of this compound: Add this compound (1.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If NaH was used, quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Add water and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Mitsunobu Reaction for 2-Fluoroethoxylation of Alcohols
This protocol details the etherification of a primary or secondary alcohol with this compound.
Materials:
-
Substrate alcohol
-
This compound
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the substrate alcohol (1.0 eq), this compound (1.5 eq), and triphenylphosphine (1.5 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the reagents.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate or dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent. The crude product can be purified by flash column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.
Data Presentation
The following tables summarize representative yields for the 2-fluoroethoxylation of various substrates. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Representative Yields for Williamson Ether Synthesis of Substituted Phenols
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Nitrophenol | K₂CO₃ | DMF | 80 | 6 | ~85-95 |
| 4-Cyanophenol | K₂CO₃ | DMF | 80 | 8 | ~80-90 |
| 4-Methoxyphenol | NaH | THF | 65 | 12 | ~70-80 |
| 2-Naphthol | K₂CO₃ | MeCN | 80 | 10 | ~75-85 |
| 4-Hydroxyindole | NaH | DMF | 60 | 16 | ~60-70 |
Table 2: Representative Yields for Mitsunobu Reaction with this compound
| Substrate Alcohol | Phosphine | Azodicarboxylate | Solvent | Time (h) | Yield (%) |
| Benzyl alcohol | PPh₃ | DIAD | THF | 12 | ~70-80 |
| (R)-1-Phenylethanol | PPh₃ | DEAD | THF | 24 | ~60-70 |
| 3-Phenyl-1-propanol | PPh₃ | DIAD | THF | 16 | ~75-85 |
| 4-Pyridylmethanol | PPh₃ | DEAD | THF | 18 | ~50-60 |
Table 3: Impact of 2-Fluoroethoxy Moiety on Physicochemical Properties (Illustrative Examples)
| Parent Compound | LogP | 2-Fluoroethoxylated Analog | LogP | Change in LogP |
| Phenol | 1.46 | 1-(2-Fluoroethoxy)benzene | 2.10 | +0.64 |
| 4-Methoxyphenol | 1.34 | 1-(2-Fluoroethoxy)-4-methoxybenzene | 1.98 | +0.64 |
| Aniline | 0.90 | N-(2-Fluoroethoxy)aniline | 1.55 | +0.65 |
Mandatory Visualization
Caption: General experimental workflows for fluoroethoxylation.
Caption: Impact of 2-fluoroethoxylation on drug properties.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction [organic-chemistry.org]
Application Notes: Handling and Disposal of 2-Fluoroethanol Waste
Introduction
2-Fluoroethanol (also known as ethylene (B1197577) fluorohydrin) is a colorless liquid organic compound with the formula CH₂FCH₂OH.[1] It is one of the simplest stable fluorinated alcohols and has been used as a pesticide and rodenticide.[1][2] Due to its high toxicity, handling and disposal of this compound and its associated waste require stringent safety protocols. These application notes provide detailed procedures for researchers, scientists, and drug development professionals to safely manage this compound waste in a laboratory setting.
Toxicity and Hazards
This compound is classified as highly toxic and flammable.[2] It is fatal if swallowed, inhaled, or absorbed through the skin.[2][3] The toxicity of this compound is primarily due to its metabolism in the body. The enzyme alcohol dehydrogenase converts it into fluoroacetaldehyde (B75747) and subsequently to fluoroacetate.[1][4] Fluoroacetate is a potent metabolic poison that disrupts the citric acid cycle by inhibiting the enzyme aconitase, leading to cellular energy deprivation.[4][5]
Symptoms of exposure can be delayed for several hours and include epigastric distress, vomiting, auditory hallucinations, numbness of the face or nose, respiratory failure, and epileptiform convulsions.[1][4] The probable oral lethal dose in humans is extremely low, estimated to be less than 7 drops for a 70 kg person.[2] Given its high vapor pressure and the severe toxicity of its fumes, all handling must be conducted in a certified chemical fume hood.[2][5]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂H₅FO[3] |
| Molar Mass | 64.06 g/mol [6] |
| Appearance | Colorless liquid[1][7] |
| Odor | Musky, rather tart[1] |
| Density | 1.1040 g/cm³ at 20 °C[6] |
| Melting Point | -26.5 °C[8] |
| Boiling Point | 103.5 °C[1] |
| Flash Point | 31 °C (87.8 °F)[6] |
| Solubility in Water | Miscible[1] |
| Vapor Pressure | 19 mbar at 15 °C[1] |
Experimental Protocols
Protocol for Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory environment.
1. Personal Protective Equipment (PPE)
-
Gloves: Wear neoprene or other chemically resistant gloves.[5] Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged.[5]
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[5][9]
-
Lab Coat: A chemically resistant lab coat or apron must be worn.[10]
-
Respiratory Protection: When handling outside of a fume hood is unavoidable or in case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[5]
2. Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[12]
3. General Handling Procedures
-
Avoid all personal contact, including inhalation and skin contact.[5]
-
Do not work alone when handling this compound.[12]
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[2]
-
Keep containers tightly closed when not in use.[13]
-
Avoid heating the substance, as it can generate highly toxic fluoride (B91410) fumes in a fire.[2]
-
Do not eat, drink, or apply cosmetics in the laboratory.[9]
-
Wash hands thoroughly after handling the chemical, even after removing gloves.[10][12]
4. Storage
-
Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2]
-
Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Containers should be clearly labeled as "Highly Toxic" and "Flammable."
5. Spill Response
-
Minor Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spills (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Contact the institution's emergency response team.
-
Prevent entry to the contaminated area.
-
Protocol for Neutralization and Disposal of this compound Waste
This protocol describes a method for the chemical neutralization of small quantities of this compound waste based on its known reactivity. This procedure should be performed by trained personnel in a controlled laboratory setting.
Principle: In a basic solution, this compound undergoes dehydrofluorination to yield acetaldehyde (B116499) and fluoride salt.[1][4] This reaction detoxifies the this compound by preventing its metabolic conversion to fluoroacetate.
Reagents and Equipment:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the waste)
-
pH meter or pH paper
-
Appropriate PPE (as listed above)
Procedure:
-
Preparation:
-
Perform the entire procedure in a certified chemical fume hood.
-
Ensure all necessary PPE is worn.
-
Have a spill kit and emergency contact information readily available.
-
-
Dilution:
-
Slowly add the this compound waste to a large beaker containing water with stirring. A dilution ratio of at least 1:10 (waste to water) is recommended to control the reaction rate and temperature.
-
-
Neutralization:
-
While continuously stirring, slowly add a 2 M sodium hydroxide solution to the diluted this compound waste.
-
Monitor the pH of the solution. Continue adding the base until the pH is stable in the range of 10-12.
-
Allow the reaction to stir for at least 2 hours to ensure complete dehydrofluorination.
-
-
Final pH Adjustment:
-
After the reaction is complete, neutralize the resulting solution to a pH between 6 and 8 by the slow addition of a dilute acid (e.g., 1 M hydrochloric acid).
-
-
Disposal:
-
The neutralized solution, now containing acetaldehyde and sodium fluoride, must still be disposed of as hazardous waste. The hazards are different from the original waste, but it is not suitable for drain disposal.
-
Transfer the neutralized solution to a properly labeled hazardous waste container. The label should indicate the contents (e.g., "Neutralized this compound waste containing acetaldehyde and sodium fluoride").
-
Arrange for pickup and disposal by the institution's hazardous waste management service, following all local, state, and federal regulations.[5][14][15]
-
Mandatory Visualization
Caption: Workflow for this compound Waste Management.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. innospk.com [innospk.com]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. chembk.com [chembk.com]
- 9. ehs.okstate.edu [ehs.okstate.edu]
- 10. ethz.ch [ethz.ch]
- 11. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 12. ors.od.nih.gov [ors.od.nih.gov]
- 13. This compound | 371-62-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 14. youtube.com [youtube.com]
- 15. epa.gov [epa.gov]
Application Notes and Protocols for Scale-Up of 2-Fluoroethanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-fluoroethanol, with a focus on the considerations required for scaling up the process from laboratory to industrial production. Detailed protocols, safety information, and process flow diagrams are included to guide researchers in this endeavor.
Introduction
This compound (CAS: 371-62-0) is a vital fluorinated building block in the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals.[1] The introduction of a fluorine atom can significantly alter a molecule's properties, such as metabolic stability, lipophilicity, and binding affinity.[2] As the demand for complex fluorinated molecules grows, robust and scalable methods for producing key intermediates like this compound are crucial.
This document outlines the primary synthetic routes to this compound, provides detailed experimental protocols, and addresses the key challenges and considerations for process scale-up.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₅FO | [3] |
| Molecular Weight | 64.06 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 103.5 °C (218.3 °F) | [4] |
| Melting Point | -26.5 °C (-15.7 °F) | [3] |
| Density | 1.104 g/cm³ at 20 °C | [4] |
| Flash Point | 34 °C (93.2 °F) | [4] |
| Solubility | Miscible with water, ethanol, ether, acetone | [4] |
Synthetic Routes to this compound
Several methods for the synthesis of this compound have been reported. The most common and well-established route is the Finkelstein reaction, a nucleophilic substitution of a 2-haloethanol.[4] Alternative methods include the ring-opening of ethylene (B1197577) oxide.
The Finkelstein reaction involves the treatment of a 2-haloethanol, typically 2-chloroethanol (B45725) or 2-bromoethanol, with an alkali metal fluoride (B91410), such as potassium fluoride (KF).[4] This Sₙ2 reaction is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of the halide salts in the chosen solvent.[5]
Reaction Scheme:
High-boiling point solvents like ethylene glycol or diethylene glycol are often used at elevated temperatures to increase the reaction rate.[3][5]
Another potential industrial route is the reaction of ethylene oxide with a fluoride source, such as hydrogen fluoride (HF). This method can be suitable for continuous processes.
Reaction Scheme:
This reaction must be carefully controlled due to the high reactivity and hazardous nature of both ethylene oxide and hydrogen fluoride.
Experimental Protocols
This protocol is adapted from established literature procedures.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloroethanol | 80.51 | 322 g | 4.00 |
| Potassium Fluoride (dry) | 58.10 | 350 g | 6.02 |
| Ethylene Glycol | 62.07 | 230 g | - |
| Diethylene Glycol | 106.12 | 130 g | - |
Equipment:
-
1-liter three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
30-cm distillation column (e.g., Vigreux)
-
Condenser and receiving flask
-
Nitrogen inlet
Procedure:
-
Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.
-
Reagent Preparation: Charge the flask with dry, powdered potassium fluoride (350 g), ethylene glycol (230 g), and diethylene glycol (130 g).
-
Heating: Begin stirring the mixture and heat it to 170-180 °C.
-
Addition of 2-Chloroethanol: Slowly add 2-chloroethanol (322 g) dropwise from the dropping funnel over a period of 3 hours.
-
Distillation: During the addition, the this compound product will distill off continuously. Maintain the head temperature of the distillation column between 97-104 °C.
-
Completion: After the addition is complete, continue heating and stirring for a short period. A slow stream of nitrogen can be passed through the apparatus to ensure all the product is distilled.
-
Purification: The crude product (approx. 152 g) is collected. For further purification, it can be allowed to stand over sodium fluoride to remove any traces of HF and then redistilled.
Expected Yield: Approximately 42.5% (109 g).[3]
References
Application of 2-Fluoroethanol in Materials Science: Enhancing Surface Properties and Polymer Functionality
Introduction: 2-Fluoroethanol (FCH₂CH₂OH) serves as a valuable building block in materials science for the synthesis of fluorinated materials with tailored properties. The incorporation of the fluoroethyl group can significantly alter the surface energy, chemical resistance, and thermal stability of polymers and other materials.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for material modification and synthesis.
Application Notes
This compound is primarily employed as a reactive intermediate to introduce the 2-fluoroethoxy (-OCH₂CH₂F) moiety into target molecules. This functional group is desirable for imparting unique characteristics to materials.
1. Synthesis of Fluorinated Monomers for Low Surface Energy Polymers:
One of the key applications of this compound is in the synthesis of fluorinated acrylic and methacrylic monomers. These monomers can be subsequently polymerized to create polymers with low surface energy, leading to hydrophobic and oleophobic surfaces. For instance, 2-fluoroethyl acrylate (B77674) or methacrylate (B99206) can be synthesized and then polymerized to yield poly(2-fluoroethyl acrylate) or poly(2-fluoroethyl methacrylate). These polymers are candidates for applications such as anti-fouling coatings, water-repellent textiles, and low-adhesion surfaces. The presence of the fluorine atom in the side chain is crucial for lowering the surface energy of the polymer.[1]
2. Surface Modification of Materials:
This compound can be used to modify the surfaces of various materials, including polymers and self-assembled monolayers (SAMs), to alter their surface properties. Through reactions like the Williamson ether synthesis, the 2-fluoroethoxy group can be grafted onto surfaces possessing hydroxyl or other suitable functional groups.[2][3][4] This modification can transform a hydrophilic surface into a hydrophobic one, which is beneficial for applications requiring controlled wettability, such as in microfluidics, biomedical implants, and protective coatings.
3. Building Block for Functional Polymers:
Beyond surface modification, this compound is a versatile building block for creating a wide range of functional polymers.[5][6] By incorporating it into the polymer backbone or as a pendant group, materials with enhanced thermal stability, chemical inertness, and specific optical properties can be designed. These fluorinated polymers find use in demanding applications within the aerospace, electronics, and biomedical industries.
Quantitative Data
The introduction of the 2-fluoroethoxy group significantly impacts the surface properties of materials. The following table summarizes typical changes in water contact angle, a measure of hydrophobicity.
| Material System | Modification | Initial Water Contact Angle (°) | Final Water Contact Angle (°) | Reference |
| Glass Slide | Silanization followed by Williamson Ether Synthesis with this compound | ~30° | > 90° | Conceptual |
| Poly(methyl methacrylate) (PMMA) | Copolymerization with 2-Fluoroethyl Acrylate | ~70° | > 100° | [7] (analogous system) |
| Gold Surface | Self-Assembled Monolayer of a 2-Fluoroethoxy-terminated thiol | ~10° (bare gold) | ~75° | Conceptual |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoroethyl Acrylate Monomer via Esterification
This protocol describes the synthesis of 2-fluoroethyl acrylate from this compound and acryloyl chloride.
Materials:
-
This compound (≥99%)
-
Acryloyl chloride (≥98%)
-
Triethylamine (B128534) (≥99%)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydroquinone (B1673460) (polymerization inhibitor)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere. Add a small amount of hydroquinone as a polymerization inhibitor.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add acryloyl chloride (1.1 eq), dissolved in anhydrous DCM, to the stirred solution via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 2-fluoroethyl acrylate.
Characterization:
-
¹H NMR: To confirm the chemical structure.
-
FT-IR: To identify the characteristic ester carbonyl and C-F stretching vibrations.
-
GC-MS: To determine the purity and confirm the molecular weight.
Protocol 2: Surface Modification of a Hydroxyl-Terminated Surface via Williamson Ether Synthesis
This protocol outlines a general procedure for grafting 2-fluoroethoxy groups onto a hydroxyl-functionalized substrate (e.g., a silanized glass slide).
Materials:
-
Hydroxyl-terminated substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
This compound (≥99%)
-
2-Bromoethanol (for comparison, if desired)
-
Anhydrous toluene (B28343)
-
Ethanol
-
Deionized water
-
Schlenk flask, magnetic stirrer, nitrogen inlet, syringe.
Procedure:
-
Place the hydroxyl-terminated substrate in a clean, dry Schlenk flask under a nitrogen atmosphere.
-
Wash the substrate with anhydrous toluene to remove any adsorbed water.
-
In a separate flask, prepare a solution of sodium 2-fluoroethoxide by carefully adding this compound (1.5 eq relative to surface hydroxyl groups) to a suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Add the prepared sodium 2-fluoroethoxide solution to the Schlenk flask containing the substrate.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
After the reaction is complete, cool the flask to room temperature and carefully quench any unreacted NaH by the slow addition of ethanol.
-
Remove the substrate from the reaction mixture and sonicate it sequentially in DMF, ethanol, and deionized water to remove any unreacted reagents and byproducts.
-
Dry the modified substrate under a stream of nitrogen.
Characterization:
-
Contact Angle Measurement: Measure the static water contact angle to assess the change in surface hydrophobicity.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of fluorine on the surface.
-
Atomic Force Microscopy (AFM): To evaluate the surface morphology after modification.
Visualizations
Caption: Workflow for the synthesis of poly(2-fluoroethyl acrylate).
Caption: Logical workflow for surface modification using this compound.
References
- 1. Synthesis of Fluorinated Polymers and Evaluation of Wettability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. US5285002A - Fluorine-containing polymers and preparation and use thereof - Google Patents [patents.google.com]
- 7. Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 2-Fluoroethanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoroethanol. Our aim is to help you improve reaction yields and overcome common challenges encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently employed method for the synthesis of this compound is the Finkelstein reaction. This nucleophilic substitution reaction involves treating a 2-haloethanol, typically 2-chloroethanol (B45725) or 2-bromoethanol (B42945), with an alkali metal fluoride (B91410), most commonly potassium fluoride (KF).[1] The reaction is driven to completion by taking advantage of the differential solubility of the resulting alkali metal halide (e.g., KCl or KBr) in a suitable polar aprotic solvent.
Q2: What are the critical parameters that influence the yield of this compound synthesis?
A2: The success and yield of this compound synthesis are primarily dependent on three key parameters:
-
Temperature: The reaction temperature significantly impacts the rate of the Finkelstein reaction.
-
Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the nucleophilic substitution while precipitating the inorganic salt byproduct.
-
Reagent Stoichiometry: The molar ratio of the fluoride source to the 2-haloethanol substrate affects the reaction equilibrium and completeness.
Q3: What are the common side reactions and byproducts I should be aware of?
A3: Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of this compound. The most common byproducts include:
-
Ethylene (B1197577) oxide: This can be formed through an intramolecular cyclization of 2-chloroethanol, particularly in the presence of a base.[2]
-
Vinyl fluoride: This volatile byproduct can be generated, especially at higher temperatures, leading to a loss of the desired product.
-
Unreacted starting material: Incomplete reactions will result in the presence of 2-chloroethanol or 2-bromoethanol in the final product mixture.
Q4: How can I purify the synthesized this compound?
A4: Due to its lower boiling point compared to the starting 2-haloethanol, distillation is a convenient and effective method for isolating and purifying this compound.[1] For instance, one protocol suggests distilling the product directly from the reaction mixture.
Q5: What are the key safety precautions I should take when handling this compound?
A5: 2-Chloroethanol is a toxic compound. It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
Low or No Yield
Problem: The yield of this compound is significantly lower than expected, or no product is obtained.
| Potential Cause | Troubleshooting Step |
| Inactive Fluoride Source | Ensure the potassium fluoride (KF) is anhydrous. KF is hygroscopic and absorbed water can inhibit the reaction. Dry the KF in an oven before use. |
| Inappropriate Solvent | Use a high-boiling point, polar aprotic solvent such as diethylene glycol or ethylene glycol. These solvents effectively dissolve KF and facilitate the reaction at elevated temperatures. |
| Low Reaction Temperature | The Finkelstein reaction for this compound synthesis often requires high temperatures, typically in the range of 170-180°C. Ensure your reaction setup can safely reach and maintain this temperature. |
| Insufficient Reaction Time | The reaction can be slow. Ensure the reaction is allowed to proceed for a sufficient duration, which can be several hours. Monitor the reaction progress using techniques like GC-MS if possible. |
| Poor Quality Starting Material | Verify the purity of the 2-chloroethanol or 2-bromoethanol. Impurities can interfere with the reaction. |
Product Contamination
Problem: The final product is contaminated with byproducts or starting materials.
| Potential Cause | Troubleshooting Step |
| Formation of Ethylene Oxide | Avoid strongly basic conditions which can promote the intramolecular cyclization of 2-chloroethanol. Ensure the reaction mixture is not overly basic. |
| Presence of Unreacted Starting Material | Increase the molar excess of potassium fluoride to drive the reaction to completion. Consider increasing the reaction time or temperature, while monitoring for byproduct formation. |
| Inefficient Purification | Optimize the distillation process. Use a fractional distillation column for better separation of this compound from higher-boiling impurities. |
Data Presentation
The following table summarizes reaction conditions and yields from a literature-reported experimental protocol for the synthesis of this compound via the Finkelstein reaction.
| Parameter | Value | Reference |
| Starting Material | 2-Chloroethanol | PrepChem.com |
| Fluoride Source | Potassium Fluoride (dry, powdered) | PrepChem.com |
| Solvent | Mixture of Ethylene Glycol and Diethylene Glycol | PrepChem.com |
| Reactant Ratio (2-Chloroethanol:KF) | 1 : 1.5 (by moles, approx.) | PrepChem.com |
| Reaction Temperature | 170-180 °C | PrepChem.com |
| Reaction Time | 3 hours (for addition of 2-chloroethanol) | PrepChem.com |
| Yield | 42.5% | PrepChem.com |
Experimental Protocols
Synthesis of this compound via Finkelstein Reaction
This protocol is adapted from a literature procedure.
Materials:
-
2-Chloroethanol (322 g)
-
Potassium fluoride (350 g, dry and powdered)
-
Ethylene glycol (230 g)
-
Diethylene glycol (130 g)
-
Sodium fluoride (for drying)
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a distillation column, combine the dry, powdered potassium fluoride, ethylene glycol, and diethylene glycol.
-
Heat the mixture to 170-180 °C with stirring.
-
Slowly add the 2-chloroethanol to the hot mixture over a period of 3 hours.
-
Continuously distill the this compound as it is formed. The boiling point of the collected fraction should be between 97-104 °C.
-
After the addition of 2-chloroethanol is complete, draw a slow stream of air through the apparatus to ensure all the this compound is distilled over.
-
Dry the crude product over sodium fluoride to remove any traces of hydrogen fluoride.
-
Redistill the dried product to obtain pure this compound.
Visualizations
Reaction Mechanism: Finkelstein Reaction for this compound Synthesis
Caption: SN2 mechanism of this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: Logical workflow for troubleshooting low yield.
References
Technical Support Center: Purification of Crude 2-Fluoroethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 2-Fluoroethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurities present in crude this compound largely depend on the synthetic route employed. A common method for synthesizing this compound is the Finkelstein reaction, where 2-chloroethanol (B45725) or 2-bromoethanol (B42945) is treated with a fluoride (B91410) salt.[1]
Common Impurities from Finkelstein Synthesis:
-
Unreacted Starting Materials: 2-chloroethanol or 2-bromoethanol.
-
Solvent Residues: Depending on the reaction conditions, solvents like ethylene (B1197577) glycol, dimethyl formamide (B127407) (DMF), or dimethyl sulfoxide (B87167) (DMSO) may be present.[2]
-
Water: Due to the hygroscopic nature of the reactants and solvents, water is a very common impurity.
-
Byproducts of Side Reactions: Small amounts of other halogenated compounds or ethers can be formed.
Q2: What is the primary method for purifying crude this compound?
Fractional distillation is the most common and effective method for purifying this compound.[3] This technique separates components of a liquid mixture based on differences in their boiling points.[4] Given that this compound has a boiling point of approximately 103.5°C, it can be effectively separated from lower and higher boiling impurities.[1]
Q3: Does this compound form an azeotrope with water?
Q4: How can I determine the purity of my this compound sample?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for assessing the purity of volatile compounds like this compound.[5] It allows for the separation of individual components in a mixture and provides information about their molecular weight and structure, which is crucial for identifying impurities.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: The distilled this compound is still wet.
Possible Causes:
-
Presence of a water azeotrope: If this compound forms a minimum-boiling azeotrope with water, simple fractional distillation will not remove all the water.
-
Inefficient drying of glassware: Residual moisture in the distillation apparatus can contaminate the purified product.
-
Hygroscopic nature of this compound: The purified product can absorb moisture from the atmosphere if not handled and stored properly.
Solutions:
-
Chemical Drying: Before distillation, treat the crude this compound with a suitable drying agent to remove the bulk of the water.
-
Recommended Drying Agents for Alcohols: Anhydrous magnesium sulfate (B86663) (MgSO₄), anhydrous calcium sulfate (CaSO₄), or molecular sieves (3Å or 4Å) are generally effective for drying alcohols.[6][7]
-
-
Azeotropic Distillation (if applicable): If a water azeotrope is confirmed, a third component (entrainer) can be added to form a new, lower-boiling azeotrope with water, which can then be removed by distillation.
-
Proper Handling: Ensure all glassware is thoroughly dried in an oven before use. Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. Store the purified product over a drying agent and under an inert atmosphere.
Issue 2: GC-MS analysis shows the presence of an impurity with a boiling point very close to this compound.
Possible Cause:
-
Unreacted 2-chloroethanol: 2-Chloroethanol has a boiling point of approximately 128.7°C, which is relatively close to that of this compound (103.5°C). While fractional distillation can separate them, it may require a highly efficient column.[1][8]
Solutions:
-
High-Efficiency Fractional Distillation:
-
Use a longer fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column).[9]
-
Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases.[9]
-
Carefully monitor the head temperature and collect the fraction that distills at the boiling point of this compound.
-
-
Extractive Distillation: This technique involves adding a high-boiling, miscible solvent that alters the relative volatility of the components, making them easier to separate by distillation.[10]
-
Chemical Conversion: If the impurity is a reactive species, it may be possible to selectively react it to form a non-volatile or more easily separable compound before distillation.
Issue 3: The yield of purified this compound is low.
Possible Causes:
-
Losses during transfers: Multiple transfers of the material between flasks can lead to significant losses.
-
Inefficient distillation: A distillation that is run too quickly or with a poorly insulated column can result in incomplete separation and lower yields.[9]
-
Decomposition during distillation: Although this compound is relatively stable, prolonged heating at high temperatures could potentially lead to some decomposition.[9]
Solutions:
-
Careful Handling: Minimize the number of transfers and ensure all material is quantitatively transferred.
-
Optimized Distillation:
-
Insulate the distillation column to maintain a proper temperature gradient.
-
Control the heating rate to ensure a slow and steady distillation.
-
-
Vacuum Distillation: Distilling under reduced pressure will lower the boiling point of this compound, which can help to prevent thermal decomposition.
Data Presentation
Table 1: Physical Properties of this compound and a Common Impurity
| Compound | Boiling Point (°C) | Molar Mass ( g/mol ) |
| This compound | 103.5 | 64.06 |
| 2-Chloroethanol | 128.7 | 80.51 |
Note: Data sourced from multiple references.[1][8]
Table 2: Recommended Drying Agents for this compound
| Drying Agent | Type | Notes |
| Anhydrous Magnesium Sulfate (MgSO₄) | Neutral | Good capacity and drying speed. |
| Anhydrous Calcium Sulfate (CaSO₄) | Neutral | Lower capacity but efficient. |
| Molecular Sieves (3Å or 4Å) | Adsorbent | Very efficient at removing water to low levels. Requires activation before use.[6][7] |
Experimental Protocols
Protocol 1: Drying of Crude this compound with Molecular Sieves
-
Activate Molecular Sieves: Place 3Å or 4Å molecular sieves in a flask and heat under vacuum to remove any adsorbed water. Allow to cool to room temperature under an inert atmosphere.
-
Add to Crude Product: Add the activated molecular sieves to the crude this compound (approximately 10-20% w/v).
-
Stir: Stir the mixture for several hours at room temperature. The exact time will depend on the amount of water present.
-
Filter or Decant: Carefully decant or filter the dried this compound from the molecular sieves into a dry distillation flask.
Protocol 2: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using oven-dried glassware. Include a fractionating column (e.g., Vigreux) between the distillation flask and the condenser. Use a thermometer to monitor the vapor temperature at the head of the column.
-
Charge the Flask: Charge the distillation flask with the dried, crude this compound and a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the distillation flask.
-
Collect Fractions:
-
Discard the initial, low-boiling fraction (forerun), which may contain volatile impurities.
-
Carefully collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~103.5°C at atmospheric pressure).
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.
-
-
Storage: Store the purified this compound in a tightly sealed container over activated molecular sieves and under an inert atmosphere to prevent moisture absorption.
Visualizations
Caption: A flowchart illustrating the general workflow for the purification of crude this compound.
Caption: A decision-making diagram for troubleshooting common issues in this compound purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. processingmagazine.com [processingmagazine.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. jalonzeolite.com [jalonzeolite.com]
- 8. Purification [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Extractive distillation - Wikipedia [en.wikipedia.org]
How to prevent side reactions with 2-Fluoroethanol
Welcome to the technical support center for 2-Fluoroethanol. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting side reactions associated with the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions when using this compound?
A1: The most common side reaction involving this compound is dehydrofluorination, which occurs in the presence of a base to yield acetaldehyde (B116499).[1] This reaction is often the primary source of impurities and can significantly impact reaction outcomes. Additionally, this compound is incompatible with strong oxidizing agents, strong reducing agents, strong acids, acid anhydrides, and acid chlorides, which can lead to vigorous or explosive reactions.
Q2: How can I prevent the dehydrofluorination of this compound?
A2: To prevent dehydrofluorination, it is crucial to avoid basic conditions. This can be achieved by:
-
Using purified this compound, free from basic impurities.
-
Ensuring all reaction components and the reaction vessel are free from basic residues.
-
Employing non-basic reagents where possible.
-
If a base is required for the primary reaction, consider using a sterically hindered or non-nucleophilic base and maintaining a low temperature to minimize the rate of the elimination reaction.
Q3: What is the most stable conformation of this compound?
A3: The gauche conformation of this compound is the most stable.[2][3][4] This stability is attributed to intramolecular hydrogen bonding between the fluorine atom and the hydrogen of the hydroxyl group.
Q4: Are there any recommended "green" or safer alternatives to this compound in applications like peptide synthesis?
A4: Yes, due to the hazardous nature of many solvents used in peptide synthesis, several greener alternatives are being explored. Some promising options include 2-methyltetrahydrofuran (B130290) (2-MeTHF), N-butylpyrrolidinone (NBP), and binary mixtures like DMSO/EtOAc.[1][5][6] The suitability of these solvents is often peptide-specific, and they may require optimization of reaction conditions.
Troubleshooting Guides
Issue 1: Unexpected formation of acetaldehyde in my reaction.
Symptoms:
-
Presence of a sharp, pungent odor.
-
Appearance of an unexpected peak corresponding to acetaldehyde in GC-MS or NMR analysis.
-
Lower than expected yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Basic Impurities in this compound | Purify the this compound by distillation from a suitable drying agent like anhydrous potassium carbonate to remove basic impurities. |
| Basic Reaction Conditions | If your reaction requires a base, consider using a weaker or more sterically hindered base. Running the reaction at a lower temperature can also help to disfavor the elimination reaction. |
| Contaminated Glassware | Ensure all glassware is thoroughly cleaned and rinsed to remove any basic residues from previous experiments. |
Issue 2: Vigorous or uncontrolled reaction when mixing this compound with other reagents.
Symptoms:
-
Rapid increase in temperature.
-
Gas evolution.
-
Splattering of the reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incompatible Reagents | This compound is incompatible with strong oxidizing agents, strong reducing agents, strong acids, acid anhydrides, and acid chlorides. Always check for chemical compatibility before mixing reagents. |
| Reaction Scale | When performing a reaction with potentially vigorous reagents for the first time, it is advisable to start with a small-scale experiment to assess the reaction's exothermicity. |
| Rate of Addition | Add reagents slowly and in a controlled manner, especially when dealing with highly reactive substances. Use an ice bath to moderate the reaction temperature. |
Data Presentation
Table 1: Incompatible Reagents with this compound
| Reagent Class | Potential Hazard |
| Strong Bases | Dehydrofluorination to acetaldehyde. |
| Strong Oxidizing Agents | Vigorous or explosive reaction. |
| Strong Reducing Agents | Vigorous or explosive reaction. |
| Strong Acids | Potential for dehydration and other side reactions. |
| Acid Anhydrides | Vigorous reaction. |
| Acid Chlorides | Vigorous reaction. |
Experimental Protocols
Protocol 1: Purification of this compound to Remove Basic Impurities
Objective: To remove basic impurities from commercially available this compound that can catalyze dehydrofluorination.
Materials:
-
This compound (commercial grade)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Distillation apparatus
-
Heating mantle
-
Receiving flask
Procedure:
-
Add anhydrous potassium carbonate to the this compound in a round-bottom flask (approximately 10-20 g of K₂CO₃ per 100 mL of this compound).
-
Stir the mixture at room temperature for 2-4 hours.
-
Set up a fractional distillation apparatus. Ensure all glassware is dry.
-
Heat the mixture gently using a heating mantle to distill the this compound.
-
Collect the fraction that boils at the literature boiling point of this compound (103.3 °C at atmospheric pressure).
-
Store the purified this compound over molecular sieves to keep it dry and under an inert atmosphere (e.g., nitrogen or argon).
Protocol 2: Safe Quenching of Reactions Containing this compound
Objective: To safely neutralize and work up a reaction mixture containing this compound, particularly when reactive reagents have been used.
Materials:
-
Reaction mixture containing this compound
-
Ice bath
-
Dropping funnel
-
Inert solvent (e.g., toluene (B28343), hexane)
-
Isopropanol
-
Methanol
-
Water
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (for quenching organometallics) or a weak acid like citric acid.
Procedure:
-
Cool the reaction flask in an ice bath to 0 °C.
-
If the reaction contains highly reactive species (e.g., organometallics, hydrides), dilute the reaction mixture with an inert solvent like toluene or hexane.
-
Slowly add a quenching agent via a dropping funnel with vigorous stirring. For many reactive reagents, a sequential addition of isopropanol, followed by methanol, and then water is a safe approach.[7]
-
For Grignard reagents, a saturated aqueous solution of ammonium chloride is a common and effective quenching agent.
-
Monitor the temperature of the reaction mixture closely and control the rate of addition to prevent a rapid exotherm.
-
Once the quenching is complete, allow the mixture to warm to room temperature.
-
Proceed with the appropriate aqueous workup to extract the desired product.
Mandatory Visualizations
Caption: Dehydrofluorination of this compound.
References
- 1. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]
- 2. In 2 - Fluoroethanol which conformer will be most stable? [allen.in]
- 3. Question: The correct order of stability of various conformations of 2-Fl.. [askfilo.com]
- 4. Increasing order of stability among the three main conformations (that is.. [askfilo.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. biorunstar.com [biorunstar.com]
- 7. homework.study.com [homework.study.com]
Managing Toxicity Risks in 2-Fluoroethanol Experiments: A Technical Support Center
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Fluoroethanol. It includes troubleshooting guides and frequently asked questions to ensure the safe handling and management of toxicity risks associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered highly toxic?
A1: this compound (CH₂FCH₂OH) is a colorless liquid and one of the simplest stable fluorinated alcohols.[1] Its high toxicity stems from its metabolism in the body.[2] Through a process of "lethal synthesis," it is converted to fluoroacetate, which then forms fluorocitrate.[3][4] Fluorocitrate inhibits aconitase, a crucial enzyme in the citric acid cycle (TCA cycle), leading to a blockage of cellular respiration and energy production.[3][4]
Q2: What are the primary routes of exposure to this compound?
A2: The primary routes of exposure are inhalation of its vapors, absorption through the skin, and ingestion.[2][3] It is fatal if inhaled, swallowed, or in contact with skin.[5][6] Even small amounts absorbed through the lungs can be fatal.[3] Skin contact can lead to severe toxic effects and may be fatal following absorption.[3]
Q3: What are the early signs and symptoms of this compound poisoning?
A3: Symptoms may be delayed for several hours after exposure.[3] Early signs can include epigastric distress such as nausea and vomiting, as well as central nervous system effects like auditory hallucinations and numbness of the face or nose.[1][7] Other symptoms may include excessive salivation, blurred vision, and muscle weakness or twitching.[7]
Q4: What are the more severe health effects of this compound exposure?
A4: Severe reactions can include respiratory failure, epileptiform convulsions or seizures, and cardiac dysfunction.[1] The disruption of the citric acid cycle can lead to convulsions and death from cardiac failure or respiratory arrest.[3] There are multiple reports of fatalities resulting from this compound exposure.[1]
Q5: What personal protective equipment (PPE) is required when handling this compound?
A5: A comprehensive set of PPE is mandatory. This includes:
-
Respiratory Protection: A full-face respirator with an appropriate filter (e.g., Type A-P) is necessary, especially when there is a risk of overexposure or when working in poorly ventilated areas.[3]
-
Hand Protection: Chemical-resistant gloves, such as neoprene, are recommended.[3] For prolonged contact, gloves with a high breakthrough time are essential.[3]
-
Eye and Face Protection: Tightly fitting safety goggles and a full-face shield must be worn.[3]
-
Body Protection: Wear a fire/flame-resistant and impervious lab coat or overalls.[3][5] For larger-scale operations, tight-weave, non-static clothing and non-sparking safety footwear are advised.[3]
Q6: How should this compound waste be disposed of?
A6: this compound and its containers must be treated as hazardous waste.[3] All waste disposal must comply with local, state, and federal regulations.[3] Containers should be punctured to prevent reuse and disposed of at an authorized landfill.[3] It is crucial to consult with your institution's environmental health and safety department for specific disposal protocols.
Troubleshooting Guides
Scenario 1: Suspected Leak in Experimental Setup
-
Question: I smell a faint, musky, or tart odor and suspect a leak in my this compound experiment. What should I do?
-
Answer:
-
Evacuate Immediately: Alert all personnel in the immediate vicinity and evacuate the area. Move upwind from the suspected leak.[3]
-
Ventilate the Area: If it is safe to do so without further exposure, increase ventilation in the area by opening a fume hood sash or turning on emergency exhaust systems.
-
Alert Emergency Responders: Contact your institution's emergency response team or safety officer and inform them of the location and nature of the potential hazard.[3]
-
Do Not Re-enter: Do not re-enter the area until it has been cleared by trained safety professionals.
-
Scenario 2: Accidental Spill of this compound
-
Question: I have just spilled a small amount of this compound on the lab bench. How do I safely clean it up?
-
Answer:
-
Alert Personnel and Isolate the Area: Inform colleagues in the lab and restrict access to the spill area.
-
Ensure Proper PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, a face shield, and protective clothing.
-
Remove Ignition Sources: this compound is flammable. Immediately remove all sources of ignition from the area.[3][8]
-
Contain and Absorb the Spill: Cover the spill with an inert absorbent material, such as sand, diatomaceous earth, or a universal binding agent.[9]
-
Collect and Dispose of Waste: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[5][9]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination solution and wipe it down.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
-
-
Question: What should be done in the case of a major spill?
-
Answer: For a major spill, the priority is personnel safety.
-
Evacuate the Area: Clear all personnel from the area and move upwind.[3]
-
Activate Emergency Alarms: Activate the nearest fire alarm or emergency notification system.
-
Contact Emergency Responders: Immediately notify your institution's emergency response team and provide them with the location and nature of the hazard.[3]
-
Do Not Attempt to Clean: Do not attempt to clean up a major spill unless you are a trained emergency responder with the appropriate equipment.
-
Scenario 3: Accidental Exposure to this compound
-
Question: What is the immediate first aid response for skin contact with this compound?
-
Answer:
-
Immediate Flushing: Immediately flush the affected skin and any contaminated clothing with large amounts of water for at least 15-20 minutes, using a safety shower if available.[3]
-
Remove Contaminated Clothing: Quickly remove all contaminated clothing, including shoes, while continuing to flush the skin.[3]
-
Seek Immediate Medical Attention: After flushing, seek immediate medical attention. Inform medical personnel about the chemical exposure.
-
-
Question: What should I do if this compound gets into my eyes?
-
Answer:
-
Flush Eyes Immediately: Immediately hold the eyelids apart and flush the eyes continuously with running water for at least 15-20 minutes.[3] Ensure complete irrigation by moving the eyelids to wash underneath them.[3]
-
Seek Immediate Medical Attention: After flushing, seek immediate medical attention from an ophthalmologist.
-
-
Question: What is the first aid procedure for inhalation of this compound vapors?
-
Answer:
-
Move to Fresh Air: Immediately move the exposed person to an area with fresh air.
-
Keep the Person at Rest: Lay the patient down and keep them warm and rested.[3]
-
Administer Oxygen (if trained): If breathing is difficult, trained personnel may administer 100% oxygen.
-
Perform Artificial Respiration (if needed): If breathing has stopped, perform artificial respiration, but avoid mouth-to-mouth resuscitation.
-
Seek Immediate Medical Attention: Call for immediate medical assistance.
-
-
Question: What is the first aid for ingestion of this compound?
-
Answer:
-
Seek Immediate Medical Attention: Ingestion of this compound is a medical emergency. Call for immediate medical help.[5]
-
Do Not Induce Vomiting: Unless directed by a medical professional, do not induce vomiting.
-
Rinse Mouth: If the person is conscious and able to swallow, have them rinse their mouth with water.[5]
-
Quantitative Toxicity Data
| Exposure Route | Organism | LD50/LC50 Value | Reference |
| Oral | Rat | 5 mg/kg (LD50) | [3] |
| Inhalation | Rat | 200 mg/m³ for 10 minutes (LC50) | [3] |
| Intraperitoneal | Rat | 1.75 mg/kg (LD50) | [3] |
| Inhalation | Mouse | 1100 mg/m³ for 10 minutes (LC50) | [3] |
| Intraperitoneal | Mouse | 10 mg/kg (LD50) | [3] |
| Subcutaneous | Mouse | 15 mg/kg (LD50) | [3] |
| Inhalation | Dog | 7 mg/m³ for 10 minutes (LC50) | [3] |
| Inhalation | Monkey | 35 mg/m³ for 10 minutes (LC50) | [3] |
Note: No specific Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH for this compound were identified in the available resources. Therefore, it is crucial to handle this substance with extreme caution and maintain exposures at the lowest possible levels.
Experimental Protocols
Standard Operating Procedure for Handling this compound
-
Preparation and Pre-Experiment Checklist:
-
Ensure the work area is in a certified chemical fume hood.
-
Verify that the safety shower and eyewash station are accessible and operational.
-
Assemble all necessary PPE and inspect it for integrity.
-
Have spill cleanup materials readily available.
-
Review the Safety Data Sheet (SDS) for this compound before starting any work.
-
-
Handling and Dispensing:
-
Conduct all manipulations of this compound within a chemical fume hood.[8]
-
Use non-sparking tools to handle containers.[5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5]
-
Dispense the smallest quantity necessary for the experiment.
-
Keep the container tightly closed when not in use.[5]
-
-
During the Experiment:
-
Post-Experiment Procedures:
-
Decontaminate all equipment that came into contact with this compound.
-
Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
Dispose of all waste, including empty containers and contaminated materials, as hazardous waste according to institutional guidelines.
-
Visualizations
Caption: Metabolic pathway of this compound leading to the inhibition of the citric acid cycle.
Caption: Safe experimental workflow for handling this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 8. ccohs.ca [ccohs.ca]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Low Conversion in Fluoroalkylation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during fluoroalkylation reactions, with a focus on resolving issues of low conversion.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. General Issues and Initial Checks
Question: My fluoroalkylation reaction has a very low conversion. Where should I start troubleshooting?
Answer: Low conversion in fluoroalkylation reactions can stem from a variety of factors. A systematic approach to troubleshooting is crucial. Begin by verifying the basics before moving to more complex variables.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for low conversion.
-
Reagent Purity and Stability:
-
Fluoroalkylating Agent: Many fluoroalkylating reagents are sensitive to moisture and can decompose over time. Verify the purity of your reagent by NMR or other appropriate analytical techniques. For instance, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) requires an activator and its effectiveness can be diminished by improper storage.
-
Substrate: Ensure your starting material is pure and free of contaminants that could act as catalyst poisons or participate in side reactions.
-
Catalyst/Initiator: If using a catalyst or initiator, confirm its activity. Photocatalysts can degrade upon prolonged exposure to light, and metal catalysts can oxidize.
-
-
Solvent Quality: Solvents must be anhydrous and deoxygenated, as water and oxygen can quench reactive intermediates. The choice of solvent is also critical as it affects solubility, reaction rates, and even the reaction pathway.[1][2][3]
-
Reaction Setup and Inert Atmosphere:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Use proper techniques (e.g., Schlenk line, glovebox) to exclude air and moisture, especially for reactions involving sensitive organometallic species or radical intermediates.
-
II. Issues Related to Reaction Type and Reagents
Question: I am performing a nucleophilic fluoroalkylation and see significant decomposition of my starting material. What could be the cause?
Answer: Nucleophilic fluoroalkylation reactions are often plagued by the instability of the fluoroalkyl anion, which can undergo side reactions.
-
α-Elimination: Fluorinated carbanions have a tendency to undergo α-elimination, leading to the formation of a carbene and a fluoride (B91410) ion. This is a common issue with reagents that generate "naked" fluoroalkyl anions.[4][5]
-
Protonation: The fluoroalkyl carbanion can be protonated by trace amounts of acid or even the solvent, leading to the formation of the corresponding fluoroalkane and reducing the yield of the desired product.[6]
-
Hard/Soft Acid/Base (HSAB) Mismatch: A mismatch between the "hardness" or "softness" of the fluoroalkyl anion and the electrophile can lead to low reactivity.[7]
Troubleshooting Strategies:
-
Stabilize the Fluoroalkyl Anion:
-
Change the Counter-ion: Using a different metal counter-ion can modulate the reactivity and stability of the fluoroalkyl species.[4][5] For example, silver(I) has been used to stabilize α-CF3-benzyl species.[4]
-
Use a Silyl Reagent: Reagents like TMSCF3 generate the trifluoromethyl anion in situ in the presence of a fluoride source, which can help control its concentration and reactivity.[8]
-
-
Optimize Reaction Conditions:
-
Lower the Temperature: Running the reaction at a lower temperature can often suppress decomposition pathways.
-
Solvent Choice: Aprotic, non-polar solvents are generally preferred to minimize protonation. However, in some cases, polar aprotic solvents like DMF can stabilize the trifluoromethyl anion by forming an adduct.[4][6]
-
Question: My radical fluoroalkylation reaction is inefficient. What factors should I investigate?
Answer: The efficiency of radical fluoroalkylation reactions depends on the successful generation of the fluoroalkyl radical and its subsequent reaction with the substrate.
-
Inefficient Radical Generation: The choice of initiator (photocatalyst, thermal initiator) and its compatibility with the fluoroalkyl source are critical. For photoredox catalysis, the redox potentials of the photocatalyst and the fluoroalkyl source must be well-matched to enable an efficient electron transfer process.[1][3]
-
Undesired Side Reactions: The generated fluoroalkyl radical can participate in unproductive pathways, such as dimerization or reaction with the solvent. The solvent can sometimes act as a hydrogen atom source, leading to the formation of the reduced fluoroalkane.[1][2]
-
Poor Trapping of the Radical: The substrate may not be reactive enough to trap the fluoroalkyl radical efficiently.
Troubleshooting Strategies:
-
Optimize the Catalytic Cycle:
-
Adjust Reactant Concentrations: Increasing the concentration of the radical acceptor (the substrate) can favor the desired reaction pathway over side reactions.
-
Solvent Selection: Choose a solvent that is less likely to participate in side reactions.
Logical Relationship for Radical Fluoroalkylation Troubleshooting
Caption: Troubleshooting logic for radical fluoroalkylation.
III. Optimization of Reaction Parameters
Question: How do I systematically optimize the reaction conditions to improve my yield?
Answer: A systematic optimization of key reaction parameters is often necessary to achieve high conversion. It is recommended to vary one parameter at a time to understand its effect.
Table 1: Key Parameters for Optimization of Fluoroalkylation Reactions
| Parameter | Potential Impact on Low Conversion | Troubleshooting Suggestions |
| Temperature | - Decomposition of reagents or products at high temperatures.- Insufficient activation energy at low temperatures. | - Screen a range of temperatures (e.g., -78 °C to 100 °C).- For thermally sensitive compounds, start at low temperatures.[9] |
| Concentration | - Low concentrations can favor unimolecular decomposition over bimolecular reactions.- High concentrations can lead to solubility issues or side reactions. | - Perform a concentration screen (e.g., 0.05 M, 0.1 M, 0.5 M).- Consider the order of addition of reagents. |
| Solvent | - Poor solubility of reagents.- Unwanted side reactions with the solvent.- Influence on reaction mechanism and rate.[1][10][11][12] | - Screen a variety of anhydrous, deoxygenated solvents with different polarities (e.g., THF, Dioxane, DMF, Acetonitrile, Toluene). |
| Catalyst Loading | - Insufficient catalyst can lead to slow or incomplete reaction.- High catalyst loading can sometimes promote side reactions. | - Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%).[13] |
| Additives/Bases | - May be crucial for catalyst turnover, substrate activation, or quenching byproducts.[1][2] | - If applicable, screen different additives or bases and vary their stoichiometry. |
Experimental Protocols
Representative Protocol for a Photoredox-Catalyzed Trifluoromethylation of an Alkene
This protocol is a generalized example and should be adapted for specific substrates and reagents.
-
Preparation:
-
In a glovebox, add the alkene substrate (1.0 equiv.), the trifluoromethyl source (e.g., CF3I, 1.5 equiv.), and a magnetic stir bar to an oven-dried reaction vial.
-
Add the photocatalyst (e.g., fac-[Ir(ppy)3], 1-2 mol%) and any additives (e.g., a tertiary amine base, 2.0 equiv.).
-
Add anhydrous, deoxygenated solvent (e.g., DMF, to make a 0.1 M solution).
-
-
Reaction:
-
Seal the vial with a septum and remove it from the glovebox.
-
Place the vial in a photoreactor equipped with a cooling fan.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of Na2S2O3 if using an iodine source).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Experimental Workflow Diagram
Caption: General experimental workflow for photocatalytic fluoroalkylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. Controlled Fluoroalkylation Reactions by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Selective fluoroalkylation of organic compounds by tackling the "negative fluorine effect" [pubmed.ncbi.nlm.nih.gov]
- 6. journals.pen2print.org [journals.pen2print.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Solvent effects on reaction rates | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Optimizing temperature control for 2-Fluoroethanol distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature control during the distillation of 2-Fluoroethanol.
Frequently Asked Questions (FAQs)
Q1: What is the atmospheric boiling point of this compound?
A1: The atmospheric boiling point of this compound is approximately 103.5°C.[1][2]
Q2: Is this compound thermally stable during distillation?
A2: this compound is generally stable under standard atmospheric distillation conditions. However, prolonged heating at high temperatures can lead to decomposition. For heat-sensitive applications or to minimize any potential degradation, vacuum distillation is recommended.
Q3: Does this compound form azeotropes?
A3: There is limited specific data available in the public domain regarding azeotropes of this compound with common solvents. However, like many alcohols, it has the potential to form azeotropes, particularly with water or other alcohols. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[3][4][5] The formation of an azeotrope will affect the separation efficiency.
Q4: When should I use vacuum distillation for this compound?
A4: Vacuum distillation is recommended when:
-
The this compound is part of a mixture with other high-boiling point compounds.
-
There is concern about thermal degradation of this compound or other components in the mixture.
-
A lower distillation temperature is desired to save energy or for safety reasons.
Q5: What are the primary safety concerns when distilling this compound?
A5: this compound is toxic and flammable.[2] All distillation procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Ensure the distillation apparatus is properly assembled and free of leaks to prevent the escape of flammable vapors.
Troubleshooting Guides
Issue 1: Distillation Temperature is Higher than Expected
| Possible Cause | Troubleshooting Steps |
| System Pressure is Elevated | Verify that the distillation system is not sealed and is open to the atmosphere (for atmospheric distillation). Check for any blockages in the condenser or receiving flask adapter. |
| Thermometer Misplacement | Ensure the thermometer bulb is positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling. |
| Contamination with a Higher-Boiling Impurity | If the initial product is pure, a gradual increase in temperature may indicate the presence of a higher-boiling contaminant. Consider collecting fractions and analyzing their purity. |
| Formation of a Maximum-Boiling Azeotrope | If the temperature stabilizes at a constant value higher than the boiling points of the individual components, a maximum-boiling azeotrope may have formed. This will prevent further separation by standard distillation. |
Issue 2: Distillation Temperature is Lower than Expected
| Possible Cause | Troubleshooting Steps |
| System Pressure is Reduced | Check if a vacuum has been inadvertently applied to the system. Ensure the distillation is being conducted at the intended pressure. |
| Contamination with a Lower-Boiling Impurity | A lower initial boiling temperature suggests the presence of a more volatile contaminant. Collect the initial fractions separately until the temperature stabilizes at the expected boiling point of this compound. |
| Formation of a Minimum-Boiling Azeotrope | If the temperature remains constant at a value below the boiling points of the pure components, a minimum-boiling azeotrope has likely formed.[3][4][5] This is common for ethanol-water mixtures and could occur with this compound. |
Issue 3: No Distillate is Being Collected
| Possible Cause | Troubleshooting Steps |
| Insufficient Heating | Gradually increase the heating mantle temperature to ensure the solution is boiling vigorously enough for the vapor to reach the condenser. |
| Condenser Water is Too Cold | If the condenser water is excessively cold, the vapor may be condensing and returning to the distillation flask before reaching the collection vessel. Reduce the flow rate of the cooling water. |
| Leak in the System | Check all joints and connections for leaks. A leak can prevent the buildup of vapor pressure necessary for distillation. |
| Blockage in the Apparatus | Ensure there are no obstructions in the distillation path, from the flask to the receiving flask. |
Experimental Protocols
Protocol: Fractional Distillation of this compound at Atmospheric Pressure
Objective: To purify this compound from a mixture containing impurities with different boiling points.
Materials:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Clamps and stands
Methodology:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place a few boiling chips or a magnetic stir bar in the round-bottom flask.
-
Add the crude this compound mixture to the flask, filling it to no more than two-thirds of its volume.
-
Connect the fractionating column to the flask and the distillation head to the top of the column.
-
Insert the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Attach the condenser to the side arm and secure it with clamps. Connect the cooling water inlet to the lower nipple and the outlet to the upper nipple.
-
Place a receiving flask at the outlet of the condenser.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin heating the distillation flask gently with the heating mantle.
-
Observe the mixture for boiling and the subsequent rise of vapor up the fractionating column.
-
Record the temperature at which the first drop of distillate is collected. This is the initial boiling point.
-
Collect any low-boiling impurities as a separate "forerun" fraction until the temperature stabilizes near the boiling point of this compound (approx. 103.5°C).
-
Change the receiving flask to collect the main fraction of purified this compound.
-
Maintain a slow and steady distillation rate by controlling the heating. The temperature should remain constant during the collection of the pure fraction.
-
If the temperature begins to rise significantly above the boiling point of this compound, stop the distillation or begin collecting a final, higher-boiling fraction in a separate flask.
-
Never distill to dryness. Always leave a small amount of liquid in the distillation flask.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool down.
-
Turn off the condenser water.
-
Disassemble the apparatus.
-
Visualizations
Caption: Troubleshooting logic for common distillation issues.
Caption: Workflow for fractional distillation of this compound.
References
Technical Support Center: Handling Hygroscopic 2-Fluoroethanol
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of hygroscopic 2-Fluoroethanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound (CH₂FCH₂OH) is a colorless liquid and one of the simplest stable fluorinated alcohols.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[2][3] This is a significant concern in experimental settings as the presence of water can lead to unintended reactions, alter the physical properties of the compound, and compromise the accuracy and reproducibility of results.[3][4]
Q2: What are the primary hazards associated with this compound?
A2: this compound is a hazardous substance. It is a flammable liquid and vapor.[2][5] More critically, it is fatal if swallowed, inhaled, or in contact with skin.[2][5] In the body, it is metabolized to fluoroacetate, which is highly toxic and can disrupt the citric acid cycle, potentially leading to convulsions, cardiac failure, or respiratory arrest.[1][6]
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity and ensure safety, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][7] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and degradation.[2] Storage in a refrigerator (2–8°C) is also advised.[2][8] Ensure containers are properly sealed, for example with parafilm, to provide an extra barrier against atmospheric moisture.[9]
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: Due to its high toxicity and flammability, comprehensive PPE is mandatory. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields or a full face shield.[5][6]
-
Hand Protection: Chemical-resistant gloves (e.g., Neoprene). It is recommended to use gloves with a high protection class (breakthrough time > 240 minutes).[6][10] Always inspect gloves before use.[5]
-
Body Protection: A flame-retardant lab coat and, for larger quantities or risk of splashing, impervious clothing.[5][7]
-
Respiratory Protection: Work should be conducted in a chemical fume hood.[2] If there is a risk of overexposure, a full-face respirator with an appropriate filter (e.g., Type A-P) must be worn.[5][6]
Q5: What materials are incompatible with this compound?
A5: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, acid anhydrides, and acid chlorides.[2] Contamination with oxidizing agents can result in ignition or explosion.[6]
Troubleshooting Guide
Problem 1: My reaction yield is low or the reaction failed entirely.
-
Possible Cause: Water Contamination. The hygroscopic nature of this compound is a primary suspect. Absorbed water can quench moisture-sensitive reagents (e.g., organometallics, hydrides) or catalyze unwanted side reactions.
-
Solution:
-
Ensure the this compound was handled under a dry, inert atmosphere.
-
Use freshly dried solvents and reagents for the reaction.
-
Consider verifying the water content of the this compound using Karl Fischer titration before use (see Experimental Protocols).
-
Always use oven-dried or flame-dried glassware.
-
Problem 2: I observe inconsistent results when repeating an experiment.
-
Possible Cause: Variable Water Content. The amount of absorbed moisture in this compound can change depending on ambient humidity and handling procedures, leading to poor reproducibility.[4]
-
Solution: Standardize the handling protocol. Use a glovebox or Schlenk line for all transfers. For critical applications, aliquot the this compound into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the main stock bottle to air.[4]
Problem 3: The physical properties (e.g., viscosity, density) of my this compound seem to have changed.
-
Possible Cause: Significant Moisture Absorption. High levels of absorbed water can alter the physical properties of the solvent, potentially affecting reaction kinetics or the accuracy of measurements based on volume.[3]
-
Solution: Discard the suspected bottle and obtain a fresh, unopened container. Implement stricter storage and handling procedures, such as using desiccants in the storage area and minimizing the time the container is open.[8][9]
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂H₅FO | [1] |
| Molar Mass | 64.06 g/mol | [11] |
| Density | 1.091 - 1.104 g/cm³ | [1][6] |
| Boiling Point | 103.5 °C (218.3 °F) | [1] |
| Melting Point | -26.3 °C (-15.3 °F) | [1] |
| Flash Point | 34 °C (93.2 °F) | [1] |
| Vapor Pressure | 15.976 mmHg @ 20 °C | [6] |
| Solubility in Water | Miscible | [1] |
Safety Information for this compound
| Hazard Statement | GHS Code | Source |
| Flammable liquid and vapor | H226 | [2][5] |
| Fatal if swallowed | H300 | [5] |
| Fatal in contact with skin | H310 | [5] |
| Fatal if inhaled | H330 | [5] |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol outlines the volumetric titration method for quantifying water content in a this compound sample. Karl Fischer titration is a highly specific and accurate method for water determination.[12][13]
Apparatus:
-
Automatic Karl Fischer titrator (volumetric)
-
Titration vessel
-
Stirrer
-
Gas-tight syringe (e.g., 1 mL or 5 mL)
-
Analytical balance
Reagents:
-
Karl Fischer titrant (one-component, e.g., 5 mg/mL)
-
Anhydrous methanol (B129727) or a suitable Karl Fischer solvent
-
Certified water standard
Procedure:
-
System Preparation: Fill the titration vessel with fresh, dry Karl Fischer solvent. The instrument will perform a pre-titration to neutralize any ambient moisture in the vessel and solvent. Wait until the titrator indicates a low, stable drift rate (e.g., < 20 µL/min).[13]
-
Titrant Standardization:
-
Accurately weigh a gas-tight syringe.
-
Draw a precise amount of the certified water standard into the syringe.
-
Reweigh the syringe to determine the exact mass of the standard added.
-
Inject the standard into the titration vessel and start the titration.
-
The instrument will automatically determine the titrant concentration (titer). Repeat this process at least twice more to ensure the value is accurate and reproducible.
-
-
Sample Analysis:
-
Accurately weigh a clean, dry, gas-tight syringe.
-
Working quickly to minimize exposure to air, draw approximately 1 mL of the this compound sample into the syringe.
-
Reweigh the syringe to determine the exact mass of the sample.
-
Inject the sample into the conditioned titration vessel and immediately start the titration.
-
The titrator will dispense the titrant until all the water in the sample has reacted.
-
-
Calculation: The instrument's software will calculate the water content automatically based on the volume of titrant used, the titrant concentration, and the mass of the sample. The result is typically expressed as a percentage (%) or parts per million (ppm).
-
Post-Analysis: Perform the analysis in triplicate for statistical validity. After completion, properly dispose of the Karl Fischer waste as hazardous organic waste.[12]
Protocol 2: Safe Handling and Dispensing Under Inert Atmosphere
This protocol describes a standard procedure for transferring this compound from its storage container to a reaction vessel while minimizing exposure to atmospheric moisture.
Apparatus:
-
Schlenk line or glovebox
-
Oven-dried or flame-dried glassware (e.g., reaction flask with septum)
-
Dry, gas-tight syringe with a needle
-
Source of dry inert gas (Argon or Nitrogen)
Procedure:
-
Prepare Glassware: Ensure all glassware is scrupulously dried in an oven (>120 °C) for several hours or by flame-drying under vacuum and allowed to cool to room temperature under a stream of inert gas.
-
Inert Atmosphere: If using a Schlenk line, connect the reaction flask and cycle between vacuum and inert gas at least three times to remove air and moisture. If using a glovebox, ensure the atmosphere is dry (low ppm H₂O).
-
Equilibrate Temperature: Allow the bottle of this compound to warm to ambient temperature before opening to prevent condensation of moisture on the cold surface.[8]
-
Transfer:
-
Carefully remove the cap of the this compound bottle. If it has a septum-sealed cap, pierce the septum with a needle connected to the inert gas supply to maintain positive pressure.
-
Use a dry, gas-tight syringe to draw the required volume of this compound. It is good practice to flush the syringe with inert gas before drawing the liquid.
-
Quickly transfer the liquid to the reaction flask by injecting it through the rubber septum.
-
-
Storage Resealing: Immediately after drawing the required amount, securely reseal the this compound bottle. Purge the headspace with inert gas before tightening the cap. For long-term storage, wrap the cap and neck of the bottle with Parafilm for an additional seal.[9]
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Consequences of Improper Handling of this compound.
Caption: Experimental Workflow for Handling Hygroscopic this compound.
Caption: Troubleshooting Workflow for Reactions Involving this compound.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. carlroth.com [carlroth.com]
- 11. This compound | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. natsep.co.za [natsep.co.za]
- 13. metrohm.com [metrohm.com]
Technical Support Center: 2-Fluoroethanol Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues during experiments involving 2-Fluoroethanol. The following information addresses common problems and offers potential solutions and analytical protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound reaction turning dark?
A dark coloration in a reaction involving this compound, which is a colorless liquid, suggests the formation of impurities or degradation products.[1][2] The discoloration can arise from several factors, including decomposition of the this compound itself, oxidation, the presence of impurities in the starting material, or unintended side reactions with other reagents in the mixture.
Troubleshooting Guide: Investigating the Cause of Discoloration
If your this compound reaction is turning dark, follow this systematic troubleshooting guide to identify the potential cause.
Decomposition of this compound
This compound can decompose under certain conditions, leading to the formation of various byproducts, some of which may be colored or lead to colored products through subsequent reactions.
-
Thermal Decomposition : At high temperatures (above 1000 K), this compound primarily decomposes through the elimination of hydrogen fluoride (B91410) (HF) and water (H2O).[3] This process yields products such as acetaldehyde (B116499) and vinyl fluoride, which can potentially polymerize or undergo further reactions to form colored species.[3] While these temperatures are extreme for standard laboratory reactions, localized heating or prolonged reaction times at elevated temperatures could initiate decomposition.
-
Base-Mediated Decomposition : In the presence of a strong base, this compound can undergo dehydrofluorination to produce acetaldehyde.[1] Aldehydes, particularly in the presence of base, can undergo self-condensation reactions (like an aldol (B89426) condensation) to form larger, conjugated systems that are often colored.
Troubleshooting Steps:
-
Reduce Reaction Temperature: If possible, run the reaction at a lower temperature.
-
Control Localized Heating: Ensure even heating of the reaction mixture.
-
Use a Weaker Base: If a base is required, consider using a milder, non-nucleophilic base.
-
Limit Reaction Time: Extended reaction times can promote decomposition. Monitor the reaction progress and work it up as soon as it is complete.
Table 1: Major Products of this compound Decomposition
| Condition | Major Decomposition Products | Potential for Color Formation |
| High Temperature | Acetaldehyde, Vinyl Fluoride, Methane, Ethylene, CO[3] | High (Acetaldehyde can polymerize or condense) |
| Strong Base | Acetaldehyde[1] | High (Aldol condensation and other reactions) |
Oxidation of this compound
The alcohol functional group in this compound is susceptible to oxidation, similar to other primary alcohols.[4][5] Oxidation can be caused by an oxidizing agent present in the reaction or by exposure to air (auto-oxidation), especially at elevated temperatures or in the presence of metal catalysts.
-
Oxidation to Aldehyde: Mild oxidation of this compound would yield 2-fluoroacetaldehyde.
-
Oxidation to Carboxylic Acid: Stronger oxidation can lead to the formation of fluoroacetic acid.[4][5]
While these immediate oxidation products are colorless, they are reactive and can participate in subsequent reactions that may form colored species. For instance, aldehydes can be a source of discoloration.[6] The use of certain oxidizing agents, like chromium-based reagents, will result in a color change as the oxidant is consumed (e.g., orange Cr(VI) is reduced to green Cr(III)).[7][8][9]
Troubleshooting Steps:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen.
-
Check Reagent Compatibility: Ensure that none of the reagents are strong oxidizing agents unless intended for that purpose.
Impurities in Starting Material
Commercial this compound may contain impurities from its synthesis or degradation during storage.[10] Common synthetic routes, such as the Finkelstein reaction from 2-chloroethanol, could leave residual starting materials or byproducts.[1][11]
Troubleshooting Steps:
-
Check the Purity: Analyze the starting this compound using GC-MS or NMR to check for impurities.[12]
-
Purify the Reagent: If impurities are detected, consider purifying the this compound by distillation.[13]
-
Use a New Bottle: If the this compound has been stored for a long time, it may have degraded. Try the reaction with a fresh bottle from a reputable supplier.
Table 2: Potential Impurities in this compound and their Spectroscopic Signatures
| Potential Impurity | Analytical Technique | Expected Signature |
| Acetaldehyde | ¹H NMR | Aldehyde proton signal (~9.8 ppm), quartet and doublet for ethyl group. |
| IR | Strong C=O stretch (~1730 cm⁻¹). | |
| 2-Chloroethanol | ¹H NMR | Distinct triplets for the two methylene (B1212753) groups. |
| MS | Characteristic isotopic pattern for chlorine. | |
| Ethylene Glycol | ¹H NMR | Singlet for the two equivalent methylene groups (in D₂O) and a signal for the hydroxyl protons. |
Experimental Protocols: Analytical Methods for Identification
To pinpoint the cause of the discoloration, the following analytical methods can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
GC-MS is an effective technique for separating and identifying volatile impurities in the this compound starting material or in the reaction mixture.[12][14]
Methodology:
-
Sample Preparation: Dilute a small sample of the this compound starting material or the reaction mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Separation: Use a suitable GC column (e.g., a polar capillary column like a DB-WAX) and a temperature program that allows for the separation of components with different boiling points. A typical program might start at 40°C and ramp up to 250°C.
-
Detection: As components elute from the GC column, they are introduced into the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio.
-
Analysis: Compare the retention times and mass spectra of the peaks in the chromatogram to a library of known compounds to identify any impurities or byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify impurities or the structure of the colored byproduct if it can be isolated.[11][12]
Methodology:
-
Sample Preparation:
-
For Starting Material: Prepare a sample of the this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
For Byproduct: If the dark material can be isolated (e.g., by chromatography or crystallization), dissolve it in an appropriate deuterated solvent.
-
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Analysis:
-
¹H and ¹³C NMR: Analyze the chemical shifts, integration, and coupling patterns to determine the structure of any impurities or the byproduct.
-
¹⁹F NMR: This is particularly useful for identifying any fluorine-containing byproducts. This compound will have a characteristic triplet of triplets. Any other signals would indicate the presence of other fluorinated species.[12]
-
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present in the dark byproduct.[11]
Methodology:
-
Sample Preparation: If the dark material is a solid, it can be analyzed as a KBr pellet or using an ATR accessory. If it is an oil, it can be analyzed as a thin film between salt plates.
-
Acquisition: Obtain the IR spectrum.
-
Analysis: Look for characteristic absorption bands that might indicate the formation of new functional groups, such as C=O (ketones, aldehydes, carboxylic acids), C=C (alkenes, aromatics), or conjugated systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. innospk.com [innospk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. crab.rutgers.edu [crab.rutgers.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alcohol Reactivity [www2.chemistry.msu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. How can I know the colour change of this reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. ijmr.net.in [ijmr.net.in]
Technical Support Center: 2-Fluoroethanol Spill Management
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who handle 2-fluoroethanol. It offers detailed protocols for safely neutralizing and decontaminating spills to ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: this compound is a highly toxic and flammable liquid.[1][2][3] Its primary danger lies in its metabolism in the body to fluoroacetate, a potent poison that can disrupt the citric acid cycle.[1] It is fatal if swallowed, inhaled, or absorbed through the skin.[2] Symptoms of exposure may be delayed and can include nausea, vomiting, convulsions, and cardiac failure.[4]
Q2: What immediate actions should be taken in case of a this compound spill?
A2: In the event of a spill, the immediate priorities are to ensure personnel safety and contain the spill. Evacuate all non-essential personnel from the area, eliminate all ignition sources, and increase ventilation.[2][5] The person cleaning the spill must wear appropriate Personal Protective Equipment (PPE).
Q3: What is the correct Personal Protective Equipment (PPE) for handling a this compound spill?
A3: Appropriate PPE is critical to prevent exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Tightly fitting safety goggles and a face shield.[6]
-
Respiratory Protection: A full-face respirator with an appropriate organic vapor cartridge is necessary, especially for large spills or in poorly ventilated areas.[1]
-
Protective Clothing: A chemically resistant lab coat or apron, and in some cases, a full chemical suit may be required.[2]
Q4: Can I "neutralize" a this compound spill with a strong acid or base?
A4: The term "neutralize" in the context of an acid-base reaction is not appropriate for this compound, as it is an alcohol. While a basic solution can be used for decontamination, strong acids or bases should be avoided as they can cause vigorous or uncontrolled reactions.
Q5: Is it safe to use bleach (sodium hypochlorite) to clean up a this compound spill?
A5: No, it is not recommended to use bleach for cleaning up this compound spills. Mixing bleach with organic compounds, including alcohols, can lead to the formation of hazardous and toxic byproducts, such as chloroform.[7][8]
Troubleshooting Guide for this compound Spills
| Issue | Probable Cause | Solution |
| Small Spill (less than 100 mL) on a manageable surface. | Accidental dropping of a small container or transfer error. | 1. Ensure proper PPE is worn. 2. Contain the spill with absorbent material (e.g., vermiculite, sand, or a commercial sorbent). 3. Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal. 4. Decontaminate the spill area using the protocol below. |
| Large Spill (greater than 100 mL) or a spill in a confined space. | Major container failure or mishandling. | 1. Immediately evacuate the area. 2. Alert your institution's emergency response team or local hazardous materials team. 3. Do not attempt to clean up a large spill without specialized training and equipment. |
| Skin or Eye Contact with this compound. | Inadequate PPE or accidental splash. | 1. Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[1] 2. Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Odor of this compound detected in the lab. | A small, undetected leak or spill, or inadequate ventilation. | 1. Do not enter the area if the odor is strong. 2. If the odor is faint, and it is safe to do so, check for any small spills or leaking containers. 3. Ensure laboratory ventilation (e.g., fume hood) is functioning correctly. 4. If the source cannot be identified and the odor persists, evacuate and contact your safety officer. |
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₂H₅FO |
| Molar Mass | 64.06 g/mol [9] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 103.3 °C (217.9 °F) |
| Melting Point | -26.5 °C (-15.7 °F) |
| Flash Point | 31 °C (88 °F)[1] |
| Density | 1.108 g/cm³ |
| Solubility in Water | Miscible |
Experimental Protocol: Decontamination of a this compound Spill Area
This protocol details a method for decontaminating a surface after a this compound spill has been contained and the bulk of the material has been absorbed and removed for hazardous waste disposal. This procedure is based on the principle of dehydrofluorination of this compound to the less toxic acetaldehyde (B116499) in a basic solution.[10]
Materials:
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution in water
-
Absorbent pads
-
Personal Protective Equipment (PPE) as described in the FAQs
-
Labeled hazardous waste container
Procedure:
-
Preparation: Ensure all spilled this compound has been absorbed and removed. The area should be free of visible liquid.
-
Application of Decontaminating Solution: Liberally apply the 5% sodium bicarbonate solution to the contaminated surface, ensuring the entire spill footprint is covered.
-
Contact Time: Allow the sodium bicarbonate solution to remain in contact with the surface for at least one hour. This allows for the dehydrofluorination reaction to proceed.
-
Absorption of Solution: Use absorbent pads to soak up the sodium bicarbonate solution.
-
Rinsing: Thoroughly rinse the area with water.
-
Final Absorption: Use fresh absorbent pads to dry the surface.
-
Disposal: All used absorbent pads and any other contaminated materials from the decontamination process must be placed in a clearly labeled hazardous waste container for proper disposal according to institutional and local regulations.[3]
Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: Chemical decontamination pathway for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Chemical inactivation of viruses [krex.k-state.edu]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 8. thechemicalsafetyassociation.org [thechemicalsafetyassociation.org]
- 9. This compound | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
Inconsistent results in experiments with 2-Fluoroethanol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results in experiments involving 2-Fluoroethanol.
Frequently Asked Questions (FAQs)
Q1: Why do my NMR or IR spectra for this compound look different from reference spectra or vary between experiments?
A1: Inconsistent spectroscopic results are a common issue and often stem from the complex conformational nature of this compound. The molecule exists as a mixture of conformers, primarily the gauche and anti forms.[1][2] The relative population of these conformers is highly sensitive to the solvent, temperature, and concentration, leading to variations in peak positions and intensities.[3] Impurities from synthesis or degradation, such as water or acetaldehyde (B116499), can also introduce unexpected peaks.[4][5]
Q2: What is the most stable conformation of this compound?
A2: In the gas phase and in many non-polar solvents, the gauche conformation is significantly more stable than the anti conformation.[1][6] This is an exception to typical steric considerations and is attributed to a stabilizing interaction known as the "gauche effect," which involves a combination of intramolecular hydrogen bonding and hyperconjugation.[2][6][7] However, in more polar solvents, the stability can shift, making the conformational equilibrium a critical factor in experimental consistency.[3]
Q3: My reaction yields using this compound as a reagent or solvent are unexpectedly low. What are the likely causes?
A3: Low yields can be attributed to several factors:
-
Purity: this compound can be difficult to purify completely. Contaminants can interfere with the desired reaction.[8]
-
Side Reactions: In the presence of a base, this compound can undergo dehydrofluorination to form acetaldehyde, consuming your starting material.[4]
-
Volatility: With a boiling point of 103.5 °C, this compound is moderately volatile, and material can be lost during reactions run at elevated temperatures or during workup if not handled carefully.[4]
-
Moisture Content: The presence of water can be detrimental in many organic reactions. Ensure you are using a dry sample, as specified to be ≤0.5% for high-purity grades.[9]
Q4: How can I confirm the identity and purity of my this compound sample?
A4: A combination of analytical techniques is recommended for quality control.[8]
-
NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are powerful tools for confirming the structure and identifying fluorine-containing impurities.[8]
-
Infrared (IR) Spectroscopy: This can identify key functional groups, such as the O-H and C-F bonds.[8]
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound.[8]
Troubleshooting Guides
Problem 1: Inconsistent Spectroscopic Results
Users frequently report shifts in peak positions or the appearance of new peaks in IR or NMR spectra between batches or experiments.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent spectra.
Summary of Corrective Actions
| Issue | Potential Cause | Recommended Action |
| Peak Shifts | Solvent Effects: The polarity of the solvent directly influences the conformational equilibrium between the more stable gauche and the anti forms.[3][7] | Always use the same deuterated solvent for NMR or solvent for IR. Document the solvent used and compare results only to literature data from the same solvent system. |
| Unexpected Peaks | Synthesis Impurities: Side-products from synthesis, such as vinyl fluoride (B91410) or unreacted starting materials, may be present.[5] | Purify the this compound sample, for example, by fractional distillation. Confirm purity using GC-MS or NMR. |
| Degradation: The compound can degrade, especially in basic conditions, to form acetaldehyde.[4] | Check the pH of your sample. If basic, neutralize and repurify. Store in a cool, dry, and neutral environment. | |
| Varying Peak Ratios | Conformational Equilibrium: Changes in temperature or sample concentration can shift the equilibrium between the gauche and anti conformers, altering the relative intensities of their corresponding spectral signals.[1] | Maintain consistent temperature and concentration for all spectroscopic measurements to ensure reproducibility. |
Experimental Protocols
Protocol 1: Purity Verification by ¹H NMR Spectroscopy
This protocol outlines the steps to verify the purity of a this compound sample.
-
Sample Preparation:
-
Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube.
-
Ensure the solvent is free from contaminants that could interfere with the spectrum.
-
-
Instrument Setup:
-
Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Expected Signals: The spectrum of pure this compound should exhibit two main multiplets.
-
A triplet of triplets (or doublet of triplets due to F-H coupling) corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH).
-
A triplet of triplets (or doublet of triplets due to F-H coupling) for the two protons on the carbon bearing the fluorine atom (-CH₂F).
-
-
Integration: The integral ratio of these two multiplets should be 1:1.
-
Impurity Check: Look for any unexpected peaks. Small, sharp singlets may indicate water or other solvent impurities. Peaks corresponding to acetaldehyde (a sharp singlet around 9.8 ppm and a doublet around 2.2 ppm) could indicate degradation.
-
Protocol 2: Synthesis of this compound via Finkelstein Reaction
This method is a common route for synthesizing this compound.[4][9]
-
Reagents and Setup:
-
Combine 2-chloroethanol (B45725) and potassium fluoride in a suitable high-boiling point solvent (e.g., diethylene glycol).
-
Set up a distillation apparatus to collect the product as it forms.
-
-
Reaction:
-
Heat the reaction mixture. The this compound product has a lower boiling point (103.5 °C) than the starting 2-chloroethanol (128.7 °C).[4]
-
The product can be distilled directly from the reaction mixture as it is formed.
-
-
Purification:
-
Collect the distillate, which will be crude this compound.
-
Perform a second fractional distillation of the collected liquid to achieve higher purity (≥99.0%).[9]
-
-
Verification:
-
Verify the identity and purity of the final product using the analytical methods described in the FAQs and Protocol 1.
-
Synthesis Pathway Diagram
Caption: Finkelstein reaction for this compound synthesis.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 371-62-0 | [8][9] |
| Molecular Formula | C₂H₅FO | [4] |
| Molar Mass | 64.059 g·mol⁻¹ | [4] |
| Appearance | Colorless liquid | [4] |
| Density | ~1.104 g/cm³ | [4][9] |
| Melting Point | -26.3 °C | [4] |
| Boiling Point | 103.5 °C | [4] |
| Flash Point | 34 °C (93.2 °F) | [4] |
| Solubility in Water | Miscible | [4] |
Table 2: Conformational Analysis Summary
| Conformation | Dihedral Angle (F-C-C-O) | Relative Stability | Key Stabilizing Factors |
| Gauche | ~60° | More stable in gas phase and non-polar solvents | Intramolecular H-bonding; Hyperconjugation (Gauche Effect)[2][6][10] |
| Anti | 180° | Can become more stable in polar solvents | Minimizes steric hindrance and dipole-dipole repulsion[11] |
Conformational Equilibrium Diagram
Caption: Equilibrium between Gauche and Anti conformers.
References
- 1. The question of intramolecular hydrogen bonding in 2-flouroethanol [authors.library.caltech.edu]
- 2. Question: The correct order of stability of various conformations of 2-Fl.. [askfilo.com]
- 3. Gauche_effect [chemeurope.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Gauche effect - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. innospk.com [innospk.com]
- 10. reddit.com [reddit.com]
- 11. sarthaks.com [sarthaks.com]
Technical Support Center: Storage and Handling of 2-Fluoroethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the proper storage and handling of 2-Fluoroethanol to prevent its decomposition and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition?
A1: Decomposition of this compound can be indicated by:
-
A change in the physical appearance of the liquid, such as discoloration.
-
The presence of a sharp, acrid odor, which may indicate the formation of acetaldehyde (B116499) or hydrogen fluoride (B91410).
-
Inconsistent experimental results where this compound is used as a reactant or solvent.
-
The appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS or HPLC) of your sample.
Q2: What are the main pathways through which this compound decomposes?
A2: this compound can decompose through several pathways, including:
-
Base-catalyzed Dehydrofluorination: In the presence of a base, this compound can eliminate hydrogen fluoride (HF) to form acetaldehyde.[1] This is a common decomposition pathway, especially if the compound comes into contact with basic substances.
-
Thermal Decomposition: At elevated temperatures (typically above 1000 K), this compound can undergo unimolecular elimination of either hydrogen fluoride (HF) to yield vinyl alcohol (which rearranges to acetaldehyde) or water (H₂O) to form vinyl fluoride.[2][3]
-
Oxidative Degradation: Although less specifically documented for this compound, similar alcohols can be susceptible to oxidation, potentially forming aldehydes, carboxylic acids, or other degradation products, especially in the presence of oxidizing agents.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store in a cool, dry, and well-ventilated place.[3] Refrigeration is often recommended.
-
Atmosphere: While not always specified, storage under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
-
Container: Keep the container tightly closed to prevent the ingress of moisture and atmospheric contaminants.[3] Use appropriate containers made of materials compatible with fluorinated alcohols (e.g., glass or specific types of plastic).
-
Incompatibilities: Store away from incompatible materials such as strong bases, oxidizing agents, and strong acids to prevent chemical reactions that lead to decomposition.[3]
Q4: Are there any known stabilizers for this compound?
A4: While specific stabilizers for this compound are not widely documented in the literature, general stabilizers for related compounds can be considered. For instance, small amounts of radical scavengers like butylated hydroxytoluene (BHT) are used to stabilize ethers that are prone to peroxide formation. For other fluorinated compounds, the addition of a small amount of a less volatile alcohol or a polyhydric alcohol has been suggested to prevent degradation. However, the suitability of any stabilizer should be carefully evaluated for your specific application to avoid interference with your experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in GC-MS or HPLC analysis. | Decomposition of this compound. | 1. Confirm the identity of the unexpected peaks by comparing their mass spectra or retention times with known standards of potential degradation products (e.g., acetaldehyde, vinyl fluoride). 2. Review your storage conditions. Ensure the material is stored at the recommended temperature, protected from light, and in a tightly sealed container. 3. Check for any potential contamination in your storage container or during sample handling that could catalyze decomposition (e.g., residual base). |
| Inconsistent reaction yields or kinetics. | Degradation of the this compound reagent. | 1. Verify the purity of your this compound using a suitable analytical method (see Experimental Protocols below) before use. 2. If degradation is confirmed, consider purifying the this compound by distillation. 3. Source fresh, high-purity this compound from a reputable supplier. |
| Visible changes in the stored this compound (e.g., color). | Significant decomposition has occurred. | 1. Do not use the material. 2. Dispose of the degraded material according to your institution's safety guidelines for hazardous chemical waste. 3. Review and improve your storage procedures to prevent future decomposition. |
Data Presentation
Table 1: Thermal Decomposition Products of this compound
| Decomposition Pathway | Major Products | Minor Products | Temperature Range (K) |
| HF Elimination | Acetaldehyde (CH₃CHO) | Methane (CH₄), Ethane (C₂H₆), Carbon Monoxide (CO) | 1000 - 1200 |
| H₂O Elimination | Vinyl Fluoride (C₂H₃F) | 1000 - 1200 |
Data sourced from thermal decomposition studies behind reflected shock waves.[2][3]
Experimental Protocols
Protocol 1: Analysis of this compound Purity and Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify and quantify potential volatile degradation products like acetaldehyde.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Headspace Autosampler (recommended for volatile analysis)
Materials:
-
This compound sample
-
High-purity helium (carrier gas)
-
Reference standards: this compound, Acetaldehyde
GC Conditions (Example):
-
Column: DB-624 or similar phase suitable for volatile organic compounds (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Inlet Temperature: 200°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Split (e.g., 50:1) or Splitless, depending on concentration
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 30-200
Procedure:
-
Sample Preparation:
-
For liquid injection: Dilute a small, accurately weighed amount of the this compound sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) in a sealed GC vial.
-
For headspace analysis: Place a small, accurately measured amount of the this compound sample into a headspace vial and seal it. Incubate at a controlled temperature (e.g., 80°C) for a set time before injection.
-
-
Standard Preparation: Prepare a series of calibration standards of this compound and acetaldehyde in the same solvent or matrix as the sample.
-
Analysis: Inject the prepared samples and standards into the GC-MS system.
-
Data Analysis:
-
Identify the peaks corresponding to this compound and any degradation products by comparing their retention times and mass spectra to the reference standards and library data.
-
Quantify the components by integrating the peak areas and using the calibration curves generated from the standards.
-
Protocol 2: Monitoring this compound Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To monitor the long-term stability of this compound by quantifying its concentration over time. This method is particularly useful for detecting non-volatile degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Refractive Index (RI) detector.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
Reference standard: this compound
HPLC Conditions (Example for a Reversed-Phase Method):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 80:20 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector:
-
RI detector (as this compound has no strong UV chromophore)
-
UV detector at a low wavelength (e.g., 200-210 nm) if sensitivity allows.
-
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: At specified time points during the stability study, withdraw an aliquot of the stored this compound. Accurately dilute the sample with the mobile phase to a concentration within the linear range of the detector.
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase.
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the concentration of this compound by integrating the peak area and using the calibration curve.
-
A decrease in the main peak area over time indicates degradation. The appearance of new peaks may signify the formation of degradation products.
-
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Workflow for ensuring this compound stability.
References
- 1. Appendix I: Chemical Compatibility and Container Information | Environmental Health & Safety | Baylor University [ehs.web.baylor.edu]
- 2. CN1997360B - Stable pharmaceutical composition of fluoroether compound for anesthetic use, method for stabilizing a fluoroether compound, use of stabilizer agent for precluding the degradation of a fluoroether com - Google Patents [patents.google.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
Optimizing Solvent Choice for Reactions with 2-Fluoroethanol: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of 2-Fluoroethanol as a solvent in chemical reactions. The information is presented in a user-friendly question-and-answer format, addressing specific challenges that may be encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and application of this compound.
1.1. General Properties
Q1: What are the key physical and chemical properties of this compound?
A1: this compound (also known as ethylene (B1197577) fluorohydrin) is a colorless liquid and one of the simplest stable fluorinated alcohols.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C2H5FO | [2] |
| Molecular Weight | 64.06 g/mol | [2] |
| CAS Number | 371-62-0 | [2] |
| Boiling Point | 103.5 °C (218.3 °F) | [1] |
| Melting Point | -26.3 °C (-15.3 °F) | [1] |
| Density | 1.1040 g/cm³ | [1] |
| Flash Point | 34 °C (93.2 °F) | [1] |
| pKa | 14.74 (predicted) | [1] |
| Solubility | Miscible with water, soluble in ethanol, ethyl ether, and acetone. | [1][3] |
Q2: What makes this compound a potentially useful solvent?
A2: As a fluorinated alcohol, this compound possesses a unique combination of properties. The presence of the electron-withdrawing fluorine atom increases its polarity and hydrogen-bond donating ability compared to ethanol, while potentially reducing its nucleophilicity. These characteristics can be advantageous in reactions where stabilization of charged intermediates or transition states is crucial, and where the solvent's participation as a nucleophile is undesirable.
1.2. Applications in Synthesis
Q3: In what types of reactions is this compound typically used?
A3: this compound is primarily utilized as a key intermediate and building block in the synthesis of a wide range of fluorinated fine chemicals, particularly in the pharmaceutical and agrochemical industries.[4][5] It serves as a source of a fluorinated C2 unit in various transformations, including fluoroalkylation and etherification reactions.[5] While its use as a primary reaction solvent is less common than more sterically hindered fluorinated alcohols like TFE and HFIP, its unique properties make it a subject of interest for specific applications.
Q4: Can this compound be used as a reagent?
A4: Yes, this compound can act as a reagent, specifically as a nucleophile. For instance, it has been used in glycosylation reactions to study the effect of nucleophilicity on stereoselectivity. It can also be used as a precursor for the synthesis of other fluorinated compounds.[1]
1.3. Safety and Handling
Q5: What are the primary safety concerns associated with this compound?
A5: this compound is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[2] Its toxicity stems from its metabolism in the body to fluoroacetate, a potent inhibitor of the citric acid cycle.[1] It is also a flammable liquid.[1]
Q6: What are the proper procedures for handling and storing this compound?
A6: Due to its high toxicity and flammability, this compound must be handled with extreme caution in a well-ventilated fume hood, away from ignition sources.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.
Q7: How should this compound waste be disposed of?
A7: this compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[6] It should never be poured down the drain. All waste containing this compound should be collected in a designated, properly labeled, and sealed container for hazardous waste pickup.[7][8]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound as a solvent.
2.1. Reaction Optimization
Q8: My reaction is slow or incomplete in this compound. How can I improve the reaction rate?
A8:
-
Temperature: Increasing the reaction temperature can significantly increase the reaction rate. However, be mindful of the boiling point of this compound (103.5 °C) and the thermal stability of your reactants and products.
-
Catalyst: If applicable, consider increasing the catalyst loading or using a more active catalyst.
-
Concentration: Increasing the concentration of the reactants can also lead to a faster reaction rate. However, ensure that all components remain soluble.
-
Co-solvent: Adding a co-solvent might improve the solubility of your reactants or alter the polarity of the reaction medium, thereby influencing the reaction rate.
Q9: I am observing unexpected side products. What could be the cause?
A9:
-
Solvent Reactivity: this compound can act as a nucleophile, especially in the presence of a strong electrophile. This can lead to the formation of fluoroethylated byproducts.
-
Dehydrofluorination: Under basic conditions, this compound can undergo dehydrofluorination to form acetaldehyde (B116499).[1] This can be a significant issue if your reaction requires a basic environment. Consider using a non-nucleophilic base or a different solvent if this is a problem.
-
Decomposition of Reactants or Products: The unique properties of this compound might promote the decomposition of sensitive functional groups. Analyze your side products to identify potential degradation pathways.
2.2. Work-up and Purification
Q10: I am having difficulty with the work-up of my reaction mixture containing this compound. What are some common issues and solutions?
A10:
-
Emulsion Formation: Due to its miscibility with water, extractions with aqueous solutions can lead to the formation of stable emulsions. To break emulsions, you can try adding brine (saturated NaCl solution), adding more of the organic solvent, or filtering the mixture through a pad of Celite.
-
Product Solubility in the Aqueous Layer: If your product has some polarity, it may partition into the aqueous layer along with the this compound. To minimize this, perform multiple extractions with a suitable organic solvent. Back-extraction of the combined aqueous layers with fresh organic solvent can also help recover the product.
-
Difficulty in Removing the Solvent: this compound has a relatively high boiling point (103.5 °C), which can make its removal by rotary evaporation time-consuming. Using a high-vacuum pump and a warm water bath can expedite the process. For small-scale reactions, co-evaporation with a more volatile solvent like toluene (B28343) can be effective.
Q11: How can I effectively purify my product from a reaction mixture containing this compound?
A11:
-
Column Chromatography: This is a common and effective method for purifying products from reactions conducted in this compound. Ensure that the this compound is removed as much as possible before loading the crude product onto the column, as it can interfere with the separation.
-
Distillation: If your product is thermally stable and has a significantly different boiling point from this compound, distillation can be a viable purification method.
-
Crystallization: If your product is a solid, crystallization from an appropriate solvent system can be an excellent purification technique.
Section 3: Experimental Protocols
While specific protocols for using this compound as a primary solvent are not widely published, the following general procedures can be adapted.
3.1. General Anhydrous Reaction Setup
This protocol outlines the general steps for setting up a reaction under anhydrous conditions, which is often necessary when working with reactive intermediates.
Methodology:
-
Dry Glassware: All glassware should be thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator.
-
Assemble Apparatus: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stir bar) while flushing with an inert gas like nitrogen or argon.
-
Add Reagents: Add anhydrous this compound and any solid reactants to the flask under a positive pressure of inert gas. Liquid reactants should be added via syringe through a rubber septum.
-
Reaction Conditions: Bring the reaction mixture to the desired temperature using a suitable heating or cooling bath.
-
Monitor Reaction: Follow the progress of the reaction by periodically taking small aliquots for analysis by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quench Reaction: Once the reaction is complete, cool the mixture to room temperature and carefully quench any reactive species according to the specific reaction protocol.
-
Work-up and Purification: Proceed with the appropriate work-up and purification procedures as outlined in the troubleshooting section.
Section 4: Visualizations
4.1. Potential Side Reaction: Dehydrofluorination
Under basic conditions, this compound can undergo an E2 elimination to form acetaldehyde and fluoride.
4.2. Safety and Handling Workflow
This diagram outlines the critical steps for safely handling this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. innospk.com [innospk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ethz.ch [ethz.ch]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Technical Support Center: Purification of 2-Fluoroethanol by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Fluoroethanol via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound and why is it important for fractional distillation?
A1: The boiling point of this compound is approximately 103.5°C.[1][2][3][4][5] Knowing the precise boiling point is critical for fractional distillation as it allows for the separation of this compound from impurities with different boiling points. The temperature at the top of the distillation column should be monitored closely and maintained at this temperature to ensure the collection of pure this compound.
Q2: What are the common impurities in crude this compound?
A2: Common impurities can include residual starting materials from its synthesis, such as 2-chloroethanol (B45725) or 2-bromoethanol, and high-boiling point solvents like ethylene (B1197577) glycol.[1] Water is also a common impurity, as this compound is miscible with it.[1][3]
Q3: Does this compound form an azeotrope with water?
Q4: How can I determine the purity of the collected this compound fractions?
A4: The purity of the fractions can be assessed using several analytical techniques. Refractive index measurement is a quick method, with pure this compound having a refractive index of approximately 1.365.[2][3][4] Gas chromatography (GC) is a more definitive method for determining purity and identifying any remaining impurities. Spectroscopic methods such as NMR can also be used for structural confirmation and purity assessment.[8]
Q5: What are the key safety precautions when handling this compound?
A5: this compound is highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[4][9] It is also flammable.[1][5] All handling must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Ensure that a safety shower and eyewash station are readily accessible.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Distillation temperature does not reach 103.5°C or is unstable. | 1. Insufficient heating of the distillation flask. 2. Heat loss from the distillation column. 3. Presence of a low-boiling point impurity. | 1. Gradually increase the heating mantle temperature. 2. Insulate the distillation column with glass wool or aluminum foil. 3. Collect the initial distillate (forerun) separately until the temperature stabilizes at the boiling point of this compound. |
| No distillate is being collected, or the distillation rate is very slow. | 1. Insufficient heating. 2. Condenser water is too cold, causing the vapor to solidify. 3. A leak in the distillation apparatus. | 1. Increase the heating mantle temperature. 2. Adjust the flow rate or temperature of the cooling water. 3. Check all joints and connections for a proper seal. Use grease on ground glass joints if necessary.[10] |
| The temperature at the column head is significantly higher than 103.5°C. | 1. Heating is too vigorous, leading to "bumping" or superheating. 2. The thermometer is positioned incorrectly. 3. The presence of a higher-boiling point impurity is co-distilling. | 1. Reduce the heating rate. Ensure boiling chips or a magnetic stirrer is used for smooth boiling. 2. Ensure the top of the thermometer bulb is level with the side arm of the distillation head. 3. Stop the distillation and re-evaluate the purity of the starting material. A more efficient fractionating column may be needed. |
| Purity of the collected distillate is low. | 1. Inefficient fractional distillation column. 2. Distillation was conducted too quickly. 3. Possible azeotrope formation with water. | 1. Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.[10] 3. Dry the crude this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. |
Quantitative Data Summary
| Property | Value | Source(s) |
| Boiling Point | 103.5 °C | [1][2][3][4][5] |
| Melting Point | -26.3 °C | [1][2][3][5] |
| Density (at 25°C) | 1.1040 g/cm³ | [1][2][3] |
| Refractive Index (n20/D) | 1.365 | [2][3][4] |
| Flash Point | 34 °C | [1][5] |
Experimental Protocol: Fractional Distillation of this compound
Objective: To purify crude this compound by removing impurities with different boiling points.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Anhydrous magnesium sulfate (B86663) (optional, for drying)
-
Heating mantle
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask(s)
-
Clamps and stands
-
Tubing for condenser water
Procedure:
-
Preparation:
-
If the crude this compound is suspected to contain water, dry it by adding a small amount of anhydrous magnesium sulfate, swirling, and then filtering to remove the drying agent.
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.
-
-
Charging the Flask:
-
Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
-
Distillation:
-
Begin heating the flask gently with the heating mantle.
-
Monitor the temperature at the distillation head. The temperature will initially rise and then stabilize at the boiling point of the most volatile component.
-
Collect the initial distillate (forerun) in a separate receiving flask until the temperature at the head stabilizes at the boiling point of this compound (approximately 103.5°C).
-
Once the temperature is stable at 103.5°C, switch to a clean, pre-weighed receiving flask to collect the pure this compound fraction.
-
Maintain a slow and steady distillation rate by carefully controlling the heating. A rate of 1-2 drops per second is generally recommended.
-
-
Completion:
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distillation flask. Never distill to dryness. [10]
-
Allow the apparatus to cool completely before disassembling.
-
-
Analysis:
-
Determine the yield of the purified this compound.
-
Assess the purity of the collected fraction using methods such as refractive index measurement or gas chromatography.
-
Visualizations
Caption: Experimental workflow for the purification of this compound by fractional distillation.
Caption: A logical troubleshooting guide for common fractional distillation issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chembk.com]
- 3. This compound | 371-62-0 [amp.chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. rsc.org [rsc.org]
- 7. Azeotrope - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Monitoring 2-Fluoroethanol Reactions by TLC
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for effectively monitoring the progress of reactions involving 2-Fluoroethanol using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why can't I see this compound or other aliphatic alcohols on my TLC plate under UV light?
A1: this compound lacks a chromophore, which is a part of a molecule that absorbs ultraviolet (UV) light.[1][2] TLC plates with a fluorescent indicator (F254) work by showing dark spots where a compound on the plate quenches the fluorescence by absorbing 254 nm UV light.[3][4] Since this compound does not absorb this wavelength, it will be invisible under a UV lamp. Therefore, chemical staining is required for visualization.[2][5]
Q2: What are the best staining methods to visualize this compound and its reaction products?
A2: Alcohols and other oxidizable functional groups can be visualized using a variety of chemical stains. The most common and effective stains for this purpose include:
-
Potassium Permanganate (KMnO₄): This is a highly effective and universal stain for any oxidizable compound, including alcohols. It produces yellow-brown spots on a purple background.[1]
-
P-Anisaldehyde Stain: This is a good general-purpose stain that reacts with many functional groups, including alcohols, to produce a range of colored spots upon heating.[2]
-
Ceric Ammonium Molybdate (CAM) or Phosphomolybdic Acid (PMA): These are also very general and sensitive stains that react with alcohols to produce dark blue or green spots upon heating.[5][6]
-
Vanillin (B372448) Stain: A solution of vanillin in acidic ethanol (B145695) is another excellent option for visualizing alcohols, often yielding a variety of colors that can help differentiate between the starting material and the product.[7]
Q3: My spots are stuck at the baseline (low Rf value). What should I do?
A3: This is a common issue when working with highly polar compounds like this compound, which adsorb strongly to the polar silica (B1680970) gel stationary phase. To increase the Rf value, you need to use a more polar mobile phase (eluent).[8][9][10]
-
Increase Eluent Polarity: You can increase the proportion of the polar solvent in your solvent system. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to 7:3 or 1:1.
-
Change Solvents: Consider using more polar solvents like methanol (B129727) or adding a small amount of acetic acid or triethylamine (B128534) to the eluent, depending on the nature of your compounds.[8][11]
-
Reverse-Phase TLC: For extremely polar compounds, you might consider using a reverse-phase TLC plate (e.g., C18-silica), where the stationary phase is nonpolar. With these plates, you would use a polar eluent, and less polar compounds would have lower Rf values.[8][12]
Q4: How do I properly set up my TLC plate to monitor a reaction?
A4: A three-lane spotting system is the standard and most effective method for monitoring reaction progress.[13]
-
Lane 1 (Starting Material - SM): Spot a dilute solution of your limiting reactant (e.g., this compound). This is your reference.
-
Lane 2 (Co-spot - Co): Apply a spot of the starting material first, and then carefully spot the reaction mixture directly on top of it. This lane is crucial for confirming if the starting material spot in the reaction mixture is truly the starting material, especially if the product has a very similar Rf value.[9][13]
-
Lane 3 (Reaction Mixture - RM): Spot an aliquot of your reaction mixture. By comparing the lanes, you can observe the disappearance of the starting material and the appearance of a new product spot in the reaction mixture lane over time.[14]
Experimental Protocols
Protocol 1: General TLC Procedure for Reaction Monitoring
-
Chamber Preparation: Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, which ensures a uniform solvent front.[15][16] Cover the chamber.
-
Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[7][15] Mark three small dots on this line for your three lanes (SM, Co, RM).
-
Spotting the Plate:
-
Use a capillary tube to apply a small spot of the starting material solution to the 'SM' and 'Co' marks.[13] The spot should be as small as possible (1-2 mm diameter) to prevent streaking.[11]
-
Take a small aliquot from your reaction vessel and spot it on the 'RM' and 'Co' marks.[14]
-
Ensure the solvent from each spot has fully evaporated before proceeding.
-
-
Developing the Plate: Carefully place the TLC plate into the prepared chamber, ensuring the baseline is above the level of the eluent.[11][17] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[14][15]
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.[15]
-
Allow the eluent to fully evaporate from the plate in a fume hood.
-
Dip the plate quickly and smoothly into your chosen staining solution (see table below).
-
Wipe excess stain from the back of the plate and gently heat with a heat gun until spots appear.[1]
-
Circle the spots with a pencil, as some stains may fade over time.
-
Diagram: TLC Reaction Monitoring Workflow
Caption: Workflow for monitoring a chemical reaction using TLC.
Data Presentation: Staining Agents for Alcohols
| Staining Agent | Preparation | Procedure | Result |
| Potassium Permanganate (KMnO₄) | 3g KMnO₄, 20g K₂CO₃, 5mL 5% NaOH in 300mL H₂O. | Dip plate in solution, then heat gently. | Yellow/brown spots appear on a purple/pink background for oxidizable groups like alcohols.[1][18] |
| p-Anisaldehyde | 15g p-Anisaldehyde, 250mL Ethanol, 2.5mL conc. H₂SO₄. | Dip plate, then heat strongly with a heat gun. | Produces a range of colors for different functional groups; good for nucleophiles.[6] |
| Ceric Ammonium Molybdate (CAM) | 10g Ammonium Molybdate, 4g Ceric Ammonium Sulfate in 400mL 10% H₂SO₄. | Dip plate, then heat gently. | A good general stain that produces dark blue/green spots against a light background.[6] |
| Vanillin | 15g Vanillin in 250mL Ethanol, then add 2.5mL conc. H₂SO₄. | Dip plate, then heat. | Excellent general stain that gives a wide range of colors for different compounds.[7] |
Troubleshooting Guide
This troubleshooting guide addresses common issues encountered when monitoring this compound reactions with TLC.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible after staining. | Sample is too dilute: The concentration of the compound is below the detection limit of the stain. | Re-run the TLC after concentrating your sample or by spotting the same lane multiple times (allowing the solvent to dry between applications).[8][17] |
| Compound is volatile: The compound may have evaporated from the plate, especially during heating. | Use less heat or a stain that does not require heating, like an iodine chamber.[1][8] | |
| Incorrect stain used: The chosen stain may not react with your compound. | Try a more universal stain like Potassium Permanganate or CAM. | |
| Spots are streaking or elongated. | Sample is too concentrated: Overloading the plate is the most common cause of streaking.[8][17][19] | Dilute the sample solution and re-spot the plate. |
| Highly polar compound: Very polar compounds can streak. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve spot shape.[8] | |
| Inappropriate solvent system: The solvent may not be effectively separating the components. | Experiment with a different solvent system.[17] | |
| Rf values are inconsistent between runs. | Chamber not saturated: An unsaturated chamber allows the eluent to evaporate from the plate surface as it runs, changing the mobile phase composition. | Always use filter paper in the chamber and keep it covered.[11] |
| Solvent system reused: The composition of a mixed eluent can change with each use due to differential evaporation of the components. | Always use a fresh solvent system for each TLC run.[17] | |
| Reactant and product have very similar Rf values. | Solvent system lacks resolution: The chosen eluent is not capable of separating the two compounds. | Try different solvent systems; sometimes a small change in solvent polarity or using a different solvent class can significantly improve separation.[8][9] |
| Visual confirmation needed: It's difficult to tell if a new spot has formed. | Use the co-spot lane to see if the spot in the reaction mixture is a single spot or an elongated "snowman" shape, which indicates two different compounds.[9] Also, try a stain like p-Anisaldehyde or Vanillin that may give different colors for the reactant and product.[7][9] |
Diagram: TLC Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common TLC issues.
References
- 1. TLC stains [reachdevices.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. silicycle.com [silicycle.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. aga-analytical.com.pl [aga-analytical.com.pl]
- 13. How To [chem.rochester.edu]
- 14. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. coconote.app [coconote.app]
- 17. bitesizebio.com [bitesizebio.com]
- 18. faculty.fiu.edu [faculty.fiu.edu]
- 19. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Addressing Baseline Drift in SPR with 2-Fluoroethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address baseline drift in Surface Plasmon Resonance (SPR) experiments when using 2-Fluoroethanol.
Troubleshooting Guide
Baseline drift is a common issue in SPR that can be exacerbated by the inclusion of organic solvents like this compound. This guide provides a systematic approach to identifying and resolving these issues.
Table 1: Troubleshooting Baseline Drift with this compound
| Problem | Potential Cause | Recommended Solution |
| Continuous, steady baseline drift (positive or negative) | 1. Buffer Mismatch: A difference in the refractive index (RI) between the running buffer and the sample buffer containing this compound is a primary cause of drift.[1][2] 2. Temperature Instability: The refractive index of solutions containing organic solvents can be highly sensitive to temperature fluctuations.[2][3] Even minor temperature changes between the instrument and the sample can cause significant drift. 3. Incomplete System Equilibration: The SPR system, including the fluidics and the sensor chip surface, may not be fully equilibrated with the this compound-containing buffer.[4][5] | 1. Precise Buffer Matching: Ensure the this compound concentration in the running buffer is identical to that in the analyte sample buffer. Prepare both buffers from the same stock solutions to minimize variability. 2. Strict Temperature Control: Allow both the instrument and all solutions to thermally equilibrate to the same temperature before starting the experiment.[2] Insulate any exposed tubing to shield it from environmental temperature fluctuations.[3] 3. Extended Equilibration: Flow the this compound-containing running buffer over the sensor surface for an extended period (e.g., overnight) to ensure complete equilibration of the dextran (B179266) matrix and the system fluidics.[5] Perform several buffer-only injections to stabilize the baseline before introducing the analyte.[5] |
| Irregular or "wavy" baseline drift | 1. Inadequate Degassing: Dissolved gases in buffers containing organic solvents can lead to the formation of microbubbles, causing fluctuations in the baseline.[1] 2. Contamination: Contamination in the buffer, sample, or from the system itself can cause an unstable baseline. 3. Flow Rate Instability: Inconsistent flow rates can cause pressure changes that manifest as baseline noise. | 1. Thorough Degassing: Degas all buffers, especially those containing this compound, immediately before use. An inline degasser is highly recommended.[3] 2. Use High-Purity Reagents: Prepare all solutions with high-purity, filtered water and solvents. Ensure the cleanliness of all labware. 3. Consistent Flow Rate: Maintain a constant flow rate throughout the experiment, including equilibration, injection, and dissociation phases. |
| Drift observed only during and after analyte injection | 1. Analyte-Induced Matrix Effects: The analyte, in the presence of this compound, may be interacting with the sensor surface matrix (e.g., dextran) in a non-specific manner, causing a slow conformational change or swelling/shrinking of the matrix. 2. Ligand Instability: The immobilized ligand may not be stable in the presence of this compound, leading to slow denaturation or leaching from the surface. | 1. Reference Channel Correction: Use a properly prepared reference channel (e.g., a deactivated surface or a surface with an irrelevant immobilized protein) to subtract non-specific binding and matrix effects. 2. Optimize this compound Concentration: If possible, reduce the concentration of this compound to the minimum required for analyte solubility and stability. 3. Ligand Stability Test: Perform a ligand stability test by flowing the this compound-containing buffer over the immobilized surface for an extended period and monitoring for any signal decrease. |
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause baseline drift in my SPR experiments?
A1: this compound can cause baseline drift primarily due to its effect on the refractive index (RI) of the solution. Any mismatch in the concentration of this compound between your running buffer and your analyte solution will result in a bulk RI shift that appears as drift.[1][2] Additionally, the RI of organic solvents is often more sensitive to temperature changes than aqueous buffers, making strict temperature control crucial.[2][3] this compound can also interact with the sensor chip's dextran matrix, causing it to swell or shrink, which also alters the local RI and contributes to drift.
Q2: What is the maximum concentration of this compound I can use?
A2: The maximum tolerable concentration of this compound is system and experiment-dependent. It is recommended to start with the lowest concentration required for your analyte's solubility and stability. High concentrations can negatively impact the integrity of the sensor surface, the stability of the immobilized ligand, and the fluidic system components. Always consult your SPR instrument's manual for solvent compatibility.
Q3: How can I prepare my buffers to minimize drift when using this compound?
A3: To minimize drift, it is critical to ensure that your running buffer and analyte sample buffer are as identical as possible.
-
Use a Single Stock: Prepare a large volume of the aqueous buffer component first. Then, create your final running buffer and sample diluent by adding the exact same proportion of this compound from the same stock bottle to each.
-
Thorough Mixing: Ensure complete mixing of the this compound and the aqueous buffer.
-
Fresh Preparation & Degassing: Prepare buffers fresh for each experiment and degas them thoroughly right before placing them on the instrument.[1]
Q4: Can I use a reference channel to correct for drift caused by this compound?
A4: Yes, a well-prepared reference channel is essential for correcting baseline drift. The reference channel should be treated identically to the active channel, including the immobilization of a non-interacting control molecule or simple deactivation of the surface. This allows for the subtraction of bulk refractive index changes and non-specific binding, which are often exacerbated by the presence of organic solvents.
Q5: My baseline is stable during equilibration with this compound, but drifts during the analyte injection. What should I do?
A5: This suggests that the drift is related to the analyte itself or an interaction between the analyte and the sensor surface in the presence of this compound.
-
Check Analyte Purity: Impurities in your analyte preparation can contribute to non-specific binding and drift.
-
Non-Specific Binding Blockers: Consider adding a small amount of a non-ionic surfactant or BSA to your running buffer to minimize non-specific interactions.
-
Ligand Stability: Verify that your immobilized ligand is stable in the presence of both the analyte and this compound over the course of the experiment.
Experimental Protocol: Minimizing Baseline Drift with this compound
This protocol outlines a general methodology for conducting SPR experiments with this compound, focusing on achieving a stable baseline.
1. Buffer Preparation and Degassing:
- Prepare a single stock of your primary aqueous buffer (e.g., HBS-EP+).
- Create your running buffer by adding the desired final concentration of this compound to an aliquot of the stock aqueous buffer.
- Prepare your analyte dilution buffer by adding the exact same final concentration of this compound to another aliquot of the stock aqueous buffer.
- Ensure thorough mixing of all buffers.
- Filter all buffers through a 0.22 µm filter.
- Degas all buffers for at least 15-20 minutes immediately prior to use.
2. System and Sensor Chip Equilibration:
- Ensure the SPR instrument has reached its operational temperature and is stable.
- Place all prepared buffers inside the instrument's temperature-controlled sample hotel to allow for thermal equilibration.
- Prime the system extensively with the this compound-containing running buffer to ensure all fluidics are filled with the correct buffer.
- Flow the running buffer over the sensor chip at your experimental flow rate for an extended period (a minimum of 1-2 hours, or overnight for best results) to allow the sensor surface to fully equilibrate.
3. Baseline Stabilization:
- Before injecting your analyte, perform at least three "dummy" injections of the running buffer.
- Monitor the baseline after these injections. It should be stable and show no significant drift. If drift persists, continue flowing the running buffer until stability is achieved.
4. Analyte Injection and Data Acquisition:
- Dilute your analyte to the desired concentrations using the this compound-containing analyte dilution buffer.
- Proceed with your analyte injections.
- Ensure that a proper reference channel is used for double-referencing to subtract any remaining baseline drift.
Visualizations
Caption: Troubleshooting workflow for addressing baseline drift.
References
Validation & Comparative
A Comparative Guide to 2-Fluoroethanol and 2,2,2-Trifluoroethanol as Solvents
In the landscape of organic and medicinal chemistry, fluorinated alcohols have carved out a significant niche as versatile solvents and reagents. Their unique properties, imparted by the highly electronegative fluorine atoms, distinguish them from their non-fluorinated counterparts like ethanol (B145695). This guide provides an in-depth comparison of two prominent fluorinated alcohols: 2-Fluoroethanol (2-FE) and 2,2,2-Trifluoroethanol (B45653) (TFE), offering experimental insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Head-to-Head Comparison
The degree of fluorination—a single fluorine atom in 2-FE versus a trifluoromethyl group in TFE—dramatically influences their physical and chemical properties. TFE's three electron-withdrawing fluorine atoms make its hydroxyl proton significantly more acidic (lower pKa) than that of 2-FE.[1] This enhanced acidity and strong hydrogen-bond donating capability are central to TFE's unique solvent effects.[2]
| Property | This compound (2-FE) | 2,2,2-Trifluoroethanol (TFE) |
| Molecular Formula | C₂H₅FO[3] | C₂H₃F₃O[4] |
| Molecular Weight | 64.06 g/mol [5] | 100.04 g/mol [1][4] |
| Boiling Point | 103-103.5 °C[3][6][7] | 74-80 °C[1][4][8] |
| Melting Point | -26.5 °C[3][6][7] | -43.5 to -45 °C[1][4][8] |
| Density | 1.091-1.104 g/cm³ at 25°C[3][5] | 1.383-1.393 g/cm³ at 25°C[1][4][8] |
| Refractive Index (n_D) | 1.365 at 20°C[3] | 1.2907-1.2940 at 20°C[4][8] |
| Acidity (pKa) | ~14.4 (Estimated) | 12.4[4] |
| logP (Octanol-Water) | -0.67[5] | 0.4[4] |
| Solubility in Water | Miscible[6] | Miscible[1][4] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone[5][6] | Miscible with ethanol, acetone, ether, chloroform[4] |
Influence of Fluorination on Solvent Characteristics
The number of fluorine atoms attached to the ethanol backbone directly modulates the molecule's electronic properties and, consequently, its behavior as a solvent. The strong electron-withdrawing inductive effect of the trifluoromethyl group in TFE polarizes the O-H bond, making it a powerful hydrogen bond donor and a stronger acid compared to ethanol or this compound.[1] This characteristic allows TFE to form stable complexes with Lewis bases like THF and pyridine.[1][9]
Performance in Chemical Applications
3.1 Organic Synthesis
2,2,2-Trifluoroethanol (TFE) is widely employed as a specialized solvent that can promote reactions that might otherwise require catalysts or Lewis acids.[10] Its high ionizing power and ability to solubilize diverse substrates make it valuable.[2] For example, oxidations of sulfur compounds using hydrogen peroxide are particularly effective in TFE.[1][9] It has also been shown to improve nucleophile-selectivity in peptide SNAr reactions when compared to traditional solvents like DMF.[11]
This compound (2-FE) is more commonly utilized as a synthetic intermediate and a building block rather than a specialized solvent.[3][12][13] Its primary role is to introduce a fluoroethyl moiety into pharmaceuticals, agrochemicals, and other fine chemicals, which can significantly alter a molecule's stability and biological activity.[3][13]
3.2 Peptide and Protein Chemistry
Here, the distinction between the two solvents is most pronounced. TFE is extensively used as a co-solvent in protein and peptide folding studies.[1] In aqueous solutions, TFE is known to stabilize and induce secondary structures, particularly α-helices, which is invaluable for NMR spectroscopy studies.[14] The mechanism involves TFE molecules preferentially aggregating around the peptide, displacing water.[15][16][17] This creates a low dielectric environment that favors the formation of internal hydrogen bonds.[15][16][17] However, this effect is concentration-dependent; at low concentrations, TFE can stabilize tertiary structures, while at higher concentrations, it acts as a denaturant.[10][14][18]
There is a lack of comparable literature detailing the use of 2-FE in protein folding studies, likely due to its extreme toxicity.
Experimental Protocol: Synthesis of a Pharmacological Chaperone Precursor
The synthesis of Isofagomine and its analogues, which act as pharmacological chaperones for Gaucher disease, often involves multi-step processes where solvent choice is critical for yield and purity.[19][20] The following is a representative protocol for a key step where a solvent like TFE could be advantageous due to its ability to dissolve polar intermediates and facilitate nucleophilic reactions.
Objective: To compare the efficacy of TFE versus a standard polar aprotic solvent in the N-alkylation of an iminosugar intermediate.
Materials:
-
Iminosugar precursor (e.g., a protected isofagomine core)
-
Alkyl halide (e.g., 1-bromooctane)
-
Potassium Carbonate (K₂CO₃)
-
2,2,2-Trifluoroethanol (TFE)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (B1210297), Hexanes, Saturated Sodium Bicarbonate solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Methodology:
-
Reaction Setup: Two identical round-bottom flasks are charged with the iminosugar precursor (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: To Flask A, add TFE to achieve a 0.1 M concentration. To Flask B, add DMF to achieve the same concentration.
-
Reagent Addition: Add the alkyl halide (1.2 eq) to each flask.
-
Reaction Condition: Stir both reactions vigorously at 60°C. Monitor the progress by Thin Layer Chromatography (TLC) every 2 hours.
-
Workup: After completion, cool the reactions to room temperature. Dilute the contents with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Isolation: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product from each reaction via silica gel column chromatography. Characterize the final product by ¹H NMR and Mass Spectrometry to confirm identity and calculate the yield for each solvent system.
Safety and Handling
A critical point of divergence is their toxicological profile. This compound is highly toxic .[3] It is metabolized in the body to fluoroacetate, a potent metabolic poison that inhibits the citric acid cycle.[6] Exposure through inhalation or skin absorption can be fatal.[3] In contrast, 2,2,2-Trifluoroethanol , while still requiring careful handling, is far less dangerous and is not known to metabolize to fluoroacetate.[6]
| Hazard Consideration | This compound (2-FE) | 2,2,2-Trifluoroethanol (TFE) |
| GHS Classification | Acute Toxicity (Oral, Dermal, Inhalation), Flammable Liquid[5][7] | Flammable, Corrosive, Toxic, Health Hazard[21] |
| Primary Hazard | Highly Toxic: Metabolizes to fluoroacetate, a known poison.[3][6] | Harmful/Toxic if swallowed, inhaled, or absorbed.[1] |
| Flash Point | 31-34 °C[3][7] | ~29 °C[21] |
| Handling | Requires stringent controls, including use in a certified fume hood with appropriate personal protective equipment (PPE).[3] | Handle in a well-ventilated area or fume hood with standard PPE.[1] |
Conclusion and Recommendations
This compound and 2,2,2-Trifluoroethanol are not interchangeable solvents; their applications are dictated by their distinct properties, which are a direct consequence of their degree of fluorination.
-
2,2,2-Trifluoroethanol (TFE) should be selected for applications requiring a highly polar, strongly hydrogen-bond-donating, and non-nucleophilic medium. It excels as a co-solvent for stabilizing secondary structures in peptides for biophysical studies and as a promoting solvent for a range of organic transformations.[1][2][14]
-
This compound (2-FE) should primarily be viewed as a reactive chemical intermediate for introducing the -CH₂CH₂F group into target molecules.[13] Its use purely as a solvent is severely limited by its high toxicity and the availability of safer, more effective alternatives like TFE.[6]
For drug development professionals and researchers, TFE offers a unique tool to influence reaction pathways and molecular conformations. In contrast, 2-FE is a valuable, albeit hazardous, building block for synthesizing fluorinated analogues of bioactive compounds. The choice between them is therefore a clear one, based on the intended chemical outcome—specialized solvent effects versus synthetic incorporation.
References
- 1. 2,2,2-Trifluoroethanol [chemeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. innospk.com [innospk.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | 371-62-0 [amp.chemicalbook.com]
- 8. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]
- 9. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UQ eSpace [espace.library.uq.edu.au]
- 18. Can 2,2,2-trifluoroethanol be an efficient protein denaturant than methanol and ethanol under thermal stress? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts by several mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Toxicity of 2-Fluoroethanol and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of 2-Fluoroethanol and its halogenated analogues: 2-Chloroethanol, 2-Bromoethanol, and 2-Iodoethanol. The information presented herein is supported by experimental data to assist researchers in understanding the relative toxicities and mechanisms of action of these compounds.
Quantitative Toxicity Data
The acute toxicity of this compound and its analogues, as indicated by median lethal dose (LD50) values, demonstrates a clear trend related to the halogen substituent. The following table summarizes the available LD50 data for oral administration in rats.
| Compound | Chemical Formula | Oral LD50 (Rat) |
| This compound | FCH₂CH₂OH | 7 - 1500 mg/kg (range) |
| 2-Chloroethanol | ClCH₂CH₂OH | 60 - 150 mg/kg (a specific value of 89 mg/kg has also been reported)[1][2] |
| 2-Bromoethanol | BrCH₂CH₂OH | Moderately toxic (Oral TD50 in mice: 43 mg/kg)[1] |
| 2-Iodoethanol | ICH₂CH₂OH | 50 mg/kg[3] |
Note: TD50 (Toxic Dose, 50%) is the dose at which a toxic effect is observed in 50% of the subjects.
Mechanisms of Toxicity
The toxicity of these haloethanols is largely attributed to their metabolism into more toxic compounds.
This compound: The high toxicity of this compound stems from its metabolic conversion to fluoroacetate. Fluoroacetate then enters the Krebs cycle, where it is converted to fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the Krebs cycle, leading to a disruption of cellular respiration and energy production.
2-Chloroethanol: Similar to its fluorinated counterpart, 2-Chloroethanol is metabolized in the liver by alcohol dehydrogenase to chloroacetaldehyde, which is further oxidized to chloroacetic acid. Both of these metabolites are more toxic than the parent compound and contribute to cellular damage.
2-Bromoethanol: The mechanism of toxicity for 2-Bromoethanol is also believed to involve its metabolic oxidation to bromoacetaldehyde (B98955) and subsequently to bromoacetic acid. These reactive metabolites can then exert their toxic effects within the cell.
2-Iodoethanol: While detailed mechanistic studies are less common, the high acute toxicity of 2-Iodoethanol suggests a potent mechanism of action, likely involving the release of iodide ions and the formation of reactive iodo-containing metabolites.
Experimental Protocols for Cytotoxicity Assessment
Standard in vitro assays are crucial for evaluating the cytotoxic effects of these compounds. The following are detailed methodologies for two commonly used assays: the MTT assay and the Lactate (B86563) Dehydrogenase (LDH) assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogues) and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Principle: LDH is a stable enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells. The assay measures LDH activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.
-
Reaction Mixture Addition: Add the LDH reaction mixture, containing the substrate and cofactor, to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Solution Addition: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum release control, after subtracting the spontaneous release.
Visualizing the Mechanism of this compound Toxicity
The following diagram illustrates the metabolic pathway leading to the toxic effects of this compound.
Caption: Metabolic activation of this compound and inhibition of the Krebs cycle.
References
Verifying 2-Fluoroethanol Purity: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a critical prerequisite for reliable and reproducible results. 2-Fluoroethanol (C₂H₅FO), a valuable fluorinated building block in organic synthesis, is no exception. Its purity can be influenced by starting materials, synthetic byproducts, and degradation products. This guide provides an objective comparison of the primary analytical methods for verifying the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. We present a summary of their performance characteristics, detailed experimental protocols, and a discussion of their respective strengths and weaknesses to aid in the selection of the most appropriate method for your analytical needs.
Method Selection Workflow
The choice of an analytical method for purity determination depends on various factors, including the required level of accuracy, the nature of potential impurities, and the available instrumentation. The following diagram illustrates a general workflow for selecting the most suitable technique.
Confirming the Structure of 2-Fluoroethanol: A Comparative ¹H NMR Analysis
A definitive guide for researchers, this document provides a comprehensive ¹H NMR analysis for the structural confirmation of 2-Fluoroethanol. By comparing its spectral data with that of analogous compounds, ethanol (B145695) and 1,2-dichloroethane (B1671644), we highlight the key spectroscopic features that arise from the introduction of a fluorine atom. This guide includes detailed experimental protocols and presents all quantitative data in clear, comparative tables, alongside a logical workflow for structural elucidation.
Comparative ¹H NMR Data Analysis
The structure of this compound (FCH₂CH₂OH) is readily confirmed by ¹H NMR spectroscopy. The presence of two adjacent, non-equivalent methylene (B1212753) groups (-CH₂-) and a hydroxyl proton (-OH) gives rise to a characteristic spectrum. The key to this analysis lies in understanding the influence of the electronegative fluorine and oxygen atoms on the chemical shifts of the neighboring protons, as well as the spin-spin coupling between adjacent protons and between protons and the fluorine atom.
To illustrate the unique spectral features of this compound, a comparison with ethanol (CH₃CH₂OH) and 1,2-dichloroethane (ClCH₂CH₂Cl) is highly instructive. Ethanol provides a baseline for a simple alcohol, while 1,2-dichloroethane demonstrates the effect of a different halogen on an ethane (B1197151) backbone.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH₂F | ~4.5 | Doublet of Triplets (dt) | ²J(H-F) ≈ 47, ³J(H-H) ≈ 4.5 |
| -CH₂OH | ~3.8 | Doublet of Triplets (dt) | ³J(H-F) ≈ 28, ³J(H-H) ≈ 4.5 | |
| -OH | Variable (typically 2-3) | Broad Singlet | - | |
| Ethanol | -CH₃ | ~1.2 | Triplet (t) | ³J(H-H) ≈ 7 |
| -CH₂OH | ~3.6 | Quartet (q) | ³J(H-H) ≈ 7 | |
| -OH | Variable (typically 2.5-5.0) | Singlet (s) | - | |
| 1,2-Dichloroethane | -CH₂Cl | ~3.76 | Singlet (s) | - |
Note: The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on concentration, solvent, temperature, and the presence of water.
Analysis of this compound Spectrum:
-
-CH₂F Group: The protons on the carbon adjacent to the fluorine atom are significantly deshielded by the highly electronegative fluorine, causing them to resonate at a downfield chemical shift of approximately 4.5 ppm. This signal appears as a doublet of triplets (dt). The large coupling is due to the two-bond (geminal) coupling to the fluorine atom (²J(H-F) ≈ 47 Hz), which splits the signal into a doublet. Each of these doublet peaks is then further split into a triplet by the two neighboring protons of the -CH₂OH group (³J(H-H) ≈ 4.5 Hz).
-
-CH₂OH Group: The protons on the carbon adjacent to the hydroxyl group are also deshielded, appearing around 3.8 ppm. This signal also presents as a doublet of triplets (dt). The splitting pattern arises from coupling to the two adjacent protons of the -CH₂F group (³J(H-H) ≈ 4.5 Hz), creating a triplet, and a longer-range three-bond coupling to the fluorine atom (³J(H-F) ≈ 28 Hz), which splits each triplet line into a doublet.
-
-OH Group: The hydroxyl proton typically appears as a broad singlet. Its chemical shift is variable and this proton does not usually show coupling to the adjacent methylene group due to rapid chemical exchange.
Comparison with Alternatives:
-
Ethanol: The ¹H NMR spectrum of ethanol shows a simple triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂OH), a classic ethyl group pattern.[1] The upfield chemical shift of the methyl group (~1.2 ppm) compared to the methylene protons in this compound highlights the strong deshielding effect of fluorine.
-
1,2-Dichloroethane: In this molecule, the two -CH₂Cl groups are chemically equivalent due to the molecule's symmetry. Consequently, all four protons are equivalent and produce a single sharp peak (a singlet) at approximately 3.76 ppm.[2] This contrasts sharply with the complex, split signals observed for this compound, underscoring the utility of coupling patterns in structure determination.
Experimental Protocol
The following is a standard procedure for acquiring a high-resolution ¹H NMR spectrum of a liquid sample like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
The sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent. This step is crucial for stabilizing the magnetic field.
-
Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.
-
Tune and match the probe to the ¹H frequency to ensure optimal signal detection.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8 or 16 for a concentrated sample), spectral width, and relaxation delay.
-
Acquire the free induction decay (FID) signal.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Logical Workflow for Structure Confirmation
The process of confirming the structure of this compound using ¹H NMR follows a logical progression from sample preparation to final spectral analysis. The following diagram illustrates this workflow.
References
- 1. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H proton nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Study of Fluorinated vs. Non-Fluorinated Ethanols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into small molecules represents a powerful tool in modern medicinal chemistry. By modulating the physicochemical and pharmacokinetic properties of a molecule, fluorination can significantly enhance its drug-like characteristics. This guide provides a comparative analysis of fluorinated ethanols versus the non-fluorinated parent compound, ethanol (B145695), with a focus on properties critical to drug development: acidity (pKa), lipophilicity (logP), metabolic stability, and protein binding. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions during the drug design and lead optimization process.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following table summarizes the key physicochemical and pharmacokinetic parameters of ethanol and its fluorinated analogs. Progressive fluorination of the terminal methyl group markedly influences these properties.
| Compound | Structure | pKa | logP | Metabolic Stability (Qualitative) | Protein Binding (Qualitative) |
| Ethanol | CH₃CH₂OH | ~16.0[1] | -0.18 to -0.31[2][3] | Metabolized by alcohol dehydrogenase (ADH)[4][5] | Low affinity[6] |
| 2-Fluoroethanol | FCH₂CH₂OH | ~14.4 - 14.74[7][8] | -0.67[9] | Metabolized by ADH to toxic fluoroacetate[8] | Data not available |
| 2,2-Difluoroethanol | F₂CHCH₂OH | ~13.0[9][10][11][12][13] | -0.37 (Predicted)[6] | Expected to be a substrate for ADH | Data not available |
| 2,2,2-Trifluoroethanol (B45653) | F₃CCH₂OH | ~12.4[14][15][16] | 0.54[17] | Can interact with and stabilize/denature proteins[18][19] | Interacts with proteins[2][18] |
Key Observations and Implications for Drug Design
-
Acidity (pKa): The introduction of electron-withdrawing fluorine atoms significantly increases the acidity of the hydroxyl proton, lowering the pKa from approximately 16 for ethanol to 12.4 for 2,2,2-trifluoroethanol.[1][5][14][16] This modulation of pKa can be critical for optimizing interactions with biological targets and improving pharmacokinetic properties such as absorption and distribution.
-
Lipophilicity (logP): The impact of fluorination on lipophilicity is not linear. While mono- and difluorination appear to decrease the logP, making the molecule more hydrophilic, trifluorination results in a significant increase in lipophilicity compared to ethanol.[2][3][9][17] This "Teflon-like" effect of the CF₃ group can be exploited to enhance membrane permeability and target engagement within hydrophobic pockets.
-
Protein Binding: Ethanol exhibits low-affinity, reversible binding to plasma proteins such as albumin and hemoglobin.[6][20] In contrast, 2,2,2-trifluoroethanol is known to interact with proteins, with low concentrations stabilizing tertiary structures and higher concentrations leading to denaturation.[18] This property can be leveraged to influence drug-protein interactions and target engagement.
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the experimental processes and conceptual relationships, the following diagrams have been generated using the DOT language.
Caption: Workflow for pKa Determination.
Caption: Methods for logP Determination.
Caption: Metabolic Pathways of Ethanols.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of further studies.
Protocol for pKa Determination by Potentiometric Titration
-
Reagent and Sample Preparation:
-
Prepare a 0.1 M solution of the test compound in deionized water.
-
Standardize 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH).
-
Prepare standard buffer solutions for pH meter calibration (e.g., pH 4, 7, and 10).
-
-
Instrumentation:
-
Calibrate a pH meter with the standard buffer solutions.
-
Use a calibrated burette for the addition of the titrant.
-
-
Titration Procedure:
-
Place a known volume (e.g., 25 mL) of the test compound solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Begin stirring the solution at a constant rate.
-
Add the standardized NaOH solution in small increments (e.g., 0.1-0.5 mL).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly (e.g., to pH 12).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
Determine the equivalence point, which is the point of steepest slope on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of titrant.
-
The pKa is equal to the pH at half the equivalence point volume.
-
Protocol for logP Determination by the Shake-Flask Method
-
Phase Preparation:
-
Mutually saturate n-octanol and water by mixing equal volumes and shaking vigorously for 24 hours. Allow the phases to separate completely.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in the n-octanol phase at a known concentration.
-
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a known volume of the water phase in a flask.
-
Seal the flask and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the flask to ensure complete separation of the two phases.
-
-
Concentration Analysis:
-
Carefully remove an aliquot from both the n-octanol and water phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or for fluorinated compounds, ¹⁹F NMR).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase: P = [Compound]octanol / [Compound]water.
-
The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P).
-
Protocol for In Vitro Metabolic Stability Assessment using Human Liver Microsomes
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH-regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it to the final desired concentration in the incubation buffer.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, pre-warm the HLM and the test compound solution in the incubation buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system solution.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
Protocol for Plasma Protein Binding Assessment by Equilibrium Dialysis
-
Apparatus and Reagent Preparation:
-
Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane (e.g., with a molecular weight cutoff of 12-14 kDa).
-
Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Obtain pooled human plasma and thaw it at 37°C.
-
Prepare a stock solution of the test compound and spike it into the plasma to achieve the desired final concentration.
-
-
Dialysis Procedure:
-
Assemble the dialysis cells according to the manufacturer's instructions.
-
Load one chamber of each cell with the plasma containing the test compound.
-
Load the other chamber with an equal volume of PBS.
-
Seal the apparatus and place it in a temperature-controlled shaker set to 37°C.
-
Incubate for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
-
Sample Analysis:
-
After incubation, carefully collect aliquots from both the plasma and the buffer chambers.
-
Determine the concentration of the test compound in both aliquots using a validated analytical method (e.g., LC-MS/MS). The concentration in the buffer chamber represents the unbound drug concentration.
-
-
Calculation:
-
Calculate the fraction unbound (fu) as: fu = [Drug]buffer / [Drug]plasma.
-
The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100.
-
References
- 1. bioivt.com [bioivt.com]
- 2. Adsorption and diffusion of plasma proteins on hydrophilic and hydrophobic surfaces: effect of trifluoroethanol on protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. Relationship between kinetics of liver alcohol dehydrogenase and alcohol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of ethanol with blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Effects of ethanol on plasma protein shedding in the human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bohr.winthrop.edu [bohr.winthrop.edu]
- 11. mttlab.eu [mttlab.eu]
- 12. Enhancement of hepatic microsomal drug metabolism in vitro following ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigations of the effects of ethanol on warfarin binding to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. This compound | 371-62-0 [chemicalbook.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 2-Fluoroethanol: A Traditional Halogen Exchange Route Versus a Novel Carbonate-Based Approach
For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key fluorinated building blocks like 2-fluoroethanol is of paramount importance. This guide provides a detailed comparison of the traditional Finkelstein reaction-based synthesis of this compound with a promising, more recent route starting from ethylene (B1197577) carbonate. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.
Executive Summary
The synthesis of this compound, a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals, has traditionally been dominated by the Finkelstein reaction, a halogen exchange method. This approach, while well-established, often involves high temperatures and yields that can be variable. A newer, alternative route utilizing ethylene carbonate as the starting material presents a potential for milder reaction conditions and improved safety profile. This guide offers a side-by-side analysis of these two synthetic strategies, covering reaction parameters, yields, and detailed experimental procedures.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes to this compound, allowing for a direct comparison of their performance.
| Parameter | Traditional Route (Finkelstein Reaction) | New Route (from Ethylene Carbonate) |
| Starting Material | 2-Chloroethanol | Ethylene Carbonate |
| Fluorinating Agent | Potassium Fluoride (B91410) (KF) | Potassium Fluoride (KF) |
| Solvent | Ethylene Glycol, Diethylene Glycol | Water |
| Reaction Temperature | 170-180 °C | Not specified, likely elevated |
| Reaction Time | 3 hours (for addition) | 2 hours |
| Reported Yield | 42.5%[1] | up to 90%[2] |
| Key Byproducts | Potassium Chloride (KCl) | Potassium Hydroxide (B78521) (KOH) is a reagent |
| Purity of Product | Requires distillation for purification | Not specified |
Synthetic Pathway Overview
The two synthetic routes to this compound are depicted below. The traditional route involves a direct substitution of a halogen, while the new route proceeds through a ring-opening mechanism of a cyclic carbonate.
Synthetic routes to this compound.
Experimental Protocols
Detailed methodologies for both the traditional and the new synthetic routes are provided below. These protocols are based on published literature and offer a step-by-step guide for laboratory-scale synthesis.
Traditional Route: Finkelstein Reaction
This protocol is adapted from a well-established procedure for the synthesis of this compound via a halogen exchange reaction.[1]
Materials:
-
2-Chloroethanol (322 g)
-
Potassium Fluoride (KF), dry and powdered (350 g)
-
Ethylene Glycol (230 g)
-
Diethylene Glycol (130 g)
-
Sodium Fluoride (for drying)
Procedure:
-
A mixture of dry, powdered potassium fluoride, ethylene glycol, and diethylene glycol is prepared in a reaction vessel equipped with a stirrer and a distillation setup.
-
The mixture is heated to and maintained at a temperature of 170-180 °C with stirring.
-
2-Chloroethanol is added dropwise to the heated mixture over a period of 3 hours.
-
During the addition, this compound distills off continuously and is collected.
-
After the addition is complete, a slow stream of air is passed through the apparatus to ensure the complete removal of the product.
-
The crude product is collected and dried over sodium fluoride to remove any traces of hydrogen fluoride.
-
The dried product is then redistilled to yield pure this compound.
New Route: From Ethylene Carbonate
This proposed route is based on a reported synthesis of this compound from ethylene carbonate.[2] While a detailed, step-by-step protocol with precise conditions is not fully elaborated in the initial literature, the following represents a plausible experimental workflow based on the available information. Further optimization may be required.
Materials:
-
Ethylene Carbonate
-
Potassium Fluoride (KF)
-
Potassium Hydroxide (KOH)
-
Water
Proposed Procedure:
-
Ethylene carbonate is dissolved in water.
-
Potassium fluoride and potassium hydroxide are added to the solution.
-
The reaction mixture is stirred for 2 hours. The optimal temperature for this reaction is not specified and would need to be determined experimentally, but it is likely to be an elevated temperature to facilitate the reaction.
-
After the reaction is complete, the this compound product would need to be isolated from the aqueous solution, likely through distillation.
-
Further purification of the distilled product may be necessary to remove any unreacted starting materials or byproducts.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound by both methods.
General experimental workflow.
Concluding Remarks
The choice between the traditional Finkelstein reaction and the newer ethylene carbonate-based route for the synthesis of this compound will depend on the specific requirements of the researcher and the available laboratory infrastructure. The Finkelstein reaction is a well-documented and reliable method, though it requires high temperatures. The ethylene carbonate route, while potentially offering a higher yield and the use of water as a solvent, requires further investigation and optimization to establish a robust and detailed experimental protocol. This guide provides the foundational information to enable an informed decision and to facilitate the implementation of either synthetic strategy.
References
A Comparative Guide to 2-Fluoroethanol and Ethylene Glycol in Solvent Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the choice of solvent is a critical parameter that can significantly influence experimental outcomes, from reaction kinetics and product purity to the stability of biological macromolecules. This guide provides an objective comparison of two structurally similar yet functionally distinct solvents: 2-Fluoroethanol (2-FE) and Ethylene (B1197577) Glycol (EG). By presenting key physicochemical properties, toxicity data, and their effects in experimental applications, this document aims to assist researchers in making informed decisions for their specific needs.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of a solvent's physical and chemical characteristics is paramount. The following tables summarize the key properties of this compound and Ethylene Glycol.
Table 1: General Physicochemical Properties
| Property | This compound | Ethylene Glycol |
| Molecular Formula | C₂H₅FO | C₂H₆O₂ |
| Molecular Weight ( g/mol ) | 64.06 | 62.07 |
| Density (g/mL at 20°C) | 1.108 | 1.113 |
| Boiling Point (°C) | 103.3 | 197.3[1] |
| Melting Point (°C) | -26.4 | -13[1] |
| pKa | 14.4 | 14.2[2] |
Table 2: Solvent-Specific Parameters
| Parameter | This compound | Ethylene Glycol |
| Viscosity (cP at 20°C) | 1.77 | 19.83 |
| Dielectric Constant (at 20°C) | ~28 (estimated) | 37.7 |
| Kamlet-Taft α (H-bond acidity) | Data not available | 0.90 |
| Kamlet-Taft β (H-bond basicity) | Data not available | 0.52 |
| Kamlet-Taft π (Polarizability)* | Data not available | 0.92 |
Performance in Experimental Applications
The choice between this compound and Ethylene Glycol often depends on the specific application, such as their use as co-solvents in protein folding studies or as vehicles for drug delivery.
Protein Folding and Stability
Both this compound and Ethylene Glycol can influence the secondary and tertiary structures of proteins. Ethylene glycol is known to act as a protein stabilizer at low temperatures, preventing cold-induced denaturation, while at higher temperatures, it can act as a denaturant. This dual behavior is attributed to its preferential interaction with the protein surface.
A common technique to study these effects is Circular Dichroism (CD) Spectroscopy , which monitors changes in the secondary and tertiary structure of a protein in response to varying solvent conditions.
Drug Solubility and Formulation
In drug development, the ability of a solvent to dissolve a particular active pharmaceutical ingredient (API) is a crucial factor. The high polarity of ethylene glycol makes it a good solvent for a range of polar compounds. While less common, this compound's unique properties may offer advantages in specific formulation challenges.
Toxicity Profile
A critical consideration in solvent selection, particularly in drug development and biological studies, is toxicity.
Table 3: Acute Toxicity Data
| Compound | LD₅₀ (Oral, Rat) | Key Toxicity Concerns |
| This compound | ~10 mg/kg | Highly toxic; inhibits the enzyme aconitase in the citric acid cycle. |
| Ethylene Glycol | 4700 mg/kg | Toxic; metabolized to toxic compounds including glycolic acid and oxalic acid, leading to metabolic acidosis and kidney failure. |
As the data indicates, This compound is significantly more toxic than Ethylene Glycol . This is a major factor limiting its widespread use, especially in applications where biocompatibility is a concern.
Experimental Protocols
To provide a practical context for the comparison of these solvents, a detailed experimental protocol for studying their effects on protein stability using Circular Dichroism is outlined below.
Protocol: Comparative Analysis of Solvent Effects on Protein Stability using Circular Dichroism
Objective: To compare the effects of this compound and Ethylene Glycol on the thermal stability of a model protein (e.g., Lysozyme).
Materials:
-
Model protein (e.g., Hen Egg-White Lysozyme)
-
This compound (≥99% purity)
-
Ethylene Glycol (≥99% purity)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Circular Dichroism (CD) Spectropolarimeter with a temperature controller
-
Quartz cuvettes (1 mm path length)
Procedure:
-
Protein Solution Preparation: Prepare a stock solution of the model protein in the phosphate buffer to a final concentration of 0.2 mg/mL.
-
Solvent Mixture Preparation: Prepare a series of protein-solvent mixtures with varying concentrations of this compound and Ethylene Glycol (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v) in separate microcentrifuge tubes. The final protein concentration in each mixture should be 0.1 mg/mL.
-
CD Spectra Acquisition (Secondary Structure):
-
Record far-UV CD spectra (190-260 nm) for each sample at a constant temperature (e.g., 20°C).
-
Use a scan speed of 50 nm/min, a bandwidth of 1 nm, and accumulate 3-5 scans for each sample.
-
Subtract the corresponding solvent blank spectrum from each protein spectrum.
-
-
Thermal Denaturation (Tertiary Structure):
-
Monitor the change in the CD signal at a fixed wavelength corresponding to a feature of the protein's tertiary structure (e.g., 280-290 nm for near-UV CD) or a characteristic secondary structure wavelength (e.g., 222 nm for alpha-helical content).
-
Increase the temperature from a starting point (e.g., 20°C) to a final temperature where the protein is expected to be fully denatured (e.g., 90°C) at a controlled rate (e.g., 1°C/min).
-
Record the CD signal at regular temperature intervals.
-
-
Data Analysis:
-
Analyze the far-UV CD spectra to determine changes in the secondary structure content (e.g., alpha-helix, beta-sheet).
-
Plot the CD signal from the thermal denaturation experiment as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured, for each solvent condition.
-
Compare the Tm values obtained in the presence of this compound and Ethylene Glycol to assess their relative effects on protein stability.
-
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz can effectively illustrate complex workflows and relationships.
Solvent Selection Workflow in Drug Development
The following diagram outlines a typical workflow for selecting a suitable solvent during the development of a pharmaceutical product.
References
Quantifying 2-Fluoroethanol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of reagents and products is paramount to ensuring reaction efficiency, product purity, and overall process control. This guide provides a comprehensive comparison of analytical methodologies for quantifying 2-fluoroethanol in a reaction mixture, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) and its alternatives, including High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical technique hinges on various factors, including sensitivity, selectivity, sample throughput, and the complexity of the reaction matrix. Below is a summary of the typical performance characteristics for GC-MS, HPLC-RID, and qNMR for the quantification of short-chain alcohols, serving as a proxy for this compound.
| Feature | GC-MS | HPLC-RID | qNMR |
| Limit of Detection (LOD) | ~0.1 - 2 µg/mL | ~10 - 170 µg/mL | ~100 - 500 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 6 µg/mL | ~30 - 560 µg/mL | ~300 - 1500 µg/mL |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.999 |
| Precision (%RSD) | < 5% | < 5% | < 2% |
| Selectivity | High (Mass Analyzer) | Moderate | High (Chemical Shift) |
| Sample Throughput | High | High | Moderate |
| Need for Reference Standard | Yes (Identical) | Yes (Identical) | No (Internal Standard) |
GC-MS stands out for its high sensitivity and selectivity, making it an ideal choice for detecting and quantifying trace amounts of this compound, even in complex reaction mixtures. The mass spectrometer provides definitive identification, which is crucial for impurity profiling.
HPLC-RID offers a viable alternative, particularly when derivatization is not desirable. While less sensitive than GC-MS, it is a robust and reliable technique for quantifying major components in a mixture.[1][2]
Quantitative NMR (qNMR) presents a unique advantage as it does not require an identical reference standard of this compound for quantification. Instead, a certified internal standard of a different compound can be used, making it a powerful tool when a pure standard of the analyte is unavailable. It offers high precision and structural confirmation.
Experimental Protocol: Quantification of this compound by GC-MS
This section details a standard protocol for the quantitative analysis of this compound in a reaction mixture using GC-MS.
1. Sample Preparation
-
Internal Standard (IS) Selection: Choose an internal standard that is chemically similar to this compound but does not co-elute with any components in the reaction mixture. A suitable choice would be a deuterated analog or another short-chain alcohol with a distinct retention time, such as 1-propanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking a known concentration of the internal standard and varying concentrations of a certified this compound standard into a solvent that mimics the reaction matrix (if possible) or a suitable volatile solvent like methanol (B129727) or acetonitrile.
-
Sample Treatment:
-
Accurately pipette a known volume (e.g., 100 µL) of the reaction mixture into a GC vial.
-
Add a precise volume of the internal standard stock solution.
-
Dilute the sample with a suitable solvent to bring the expected this compound concentration within the calibration range.
-
Cap the vial and vortex thoroughly.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: A polar capillary column, such as a DB-WAX or ZB-BAC, is recommended for the analysis of alcohols. (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
This compound ions: m/z 64 (molecular ion), 45, 33.
-
Internal Standard ions: (e.g., for 1-propanol) m/z 60, 31, 29.
-
-
3. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.
-
Determine the concentration of this compound in the reaction mixture samples by using the regression equation from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
References
The Fluorine Factor: A Comparative Guide to 2-Fluoroethanol's Impact on Molecular Lipophilicity
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. Among the various fluorinated building blocks, 2-Fluoroethanol (C2H5FO) presents a unique case study in the nuanced effects of fluorination on lipophilicity. This guide provides a comprehensive comparison of this compound with its non-fluorinated and halogenated analogs, supported by experimental data, to elucidate its role in molecular design.
Quantitative Comparison of Physicochemical Properties
The lipophilicity of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (logP) is the most widely used metric for lipophilicity. A lower logP value indicates higher hydrophilicity, while a higher logP value signifies greater lipophilicity.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | logP | pKa |
| Ethanol (B145695) | C2H6O | 46.07 | -0.18[1], -0.31 | 15.9[1] |
| This compound | C2H5FO | 64.06 | -0.67 [2] | 14.74 (predicted) [3][4] |
| 2-Chloroethanol | C2H5ClO | 80.51 | -0.06, -0.107 | 14.02 (predicted)[5][6] |
| 2-Bromoethanol | C2H5BrO | 124.96 | 0.2[7] | 13.82 (predicted)[8][9] |
Data Summary: The experimental data reveals a counterintuitive trend. While the introduction of a halogen is often associated with an increase in lipophilicity, this compound (logP = -0.67) is significantly more hydrophilic than its parent molecule, ethanol (logP ≈ -0.2 to -0.3). Furthermore, it is considerably more hydrophilic than its heavier halogenated counterparts, 2-Chloroethanol (logP ≈ -0.1) and 2-Bromoethanol (logP = 0.2). This highlights the unique impact of the highly electronegative fluorine atom on the molecule's overall polarity.
The Gauche Effect and Intramolecular Hydrogen Bonding
The increased hydrophilicity of this compound can be attributed to the "gauche effect" and the potential for intramolecular hydrogen bonding. The gauche conformation, where the fluorine and hydroxyl groups are in close proximity (dihedral angle of approximately 60°), is unusually stable in this compound. This stability is a subject of ongoing discussion, with explanations ranging from hyperconjugation to the formation of a weak intramolecular hydrogen bond between the fluorine and the hydroxyl proton. This intramolecular interaction can reduce the availability of the hydroxyl proton for intermolecular hydrogen bonding with water, yet the overall high polarity of the C-F bond contributes to its hydrophilicity.
Experimental Protocol: Determination of Octanol-Water Partition Coefficient (logP)
The logP values presented in this guide are determined using the Shake-Flask Method , a well-established and reliable technique outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 107.[10][11]
Principle: The shake-flask method directly determines the partition coefficient by measuring the concentration of the test substance in two immiscible phases, n-octanol and water, at equilibrium.[10][12]
Apparatus and Reagents:
-
Glassware: Separatory funnels, centrifuge tubes with stoppers, volumetric flasks, pipettes.
-
Analytical Instrument: A suitable analytical instrument for quantifying the test substance in both phases (e.g., UV-Vis spectrophotometer, gas chromatograph, or high-performance liquid chromatograph).
-
n-Octanol: Analytical grade, saturated with water.
-
Water: Distilled or deionized, saturated with n-octanol.
-
Test Substance: Pure form of the compound to be tested.
Procedure:
-
Preparation of Solvents: n-Octanol is saturated with water by stirring with a sufficient amount of water for 24 hours at the experimental temperature, followed by phase separation. Similarly, water is saturated with n-octanol.
-
Preparation of Test Solution: A stock solution of the test substance is prepared in either n-octanol or water. The concentration should be low enough to remain in the linear range of the analytical method and not to exceed 0.01 mol/L in either phase.[13]
-
Partitioning:
-
A known volume of the stock solution and the other solvent are added to a separatory funnel or centrifuge tube. The volume ratio of the two phases depends on the expected logP value.
-
The vessel is securely stoppered and shaken for a predetermined period (e.g., 5 minutes) at a constant temperature (typically 25 °C). The shaking should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.
-
The mixture is then allowed to stand for a sufficient time for the two phases to separate completely. Centrifugation may be required to break up any emulsions.[13]
-
-
Analysis:
-
A sample is carefully withdrawn from each phase for analysis.
-
The concentration of the test substance in each phase is determined using the chosen analytical method.
-
-
Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase (C_octanol) to its concentration in the water phase (C_water) at equilibrium: P = C_octanol / C_water The logarithm to the base 10 of the partition coefficient is the logP value: logP = log10(P)
Data Quality and Interpretation: The determination should be performed in triplicate, and the mean logP value and standard deviation should be reported. The pH of the aqueous phase should be measured and reported, especially for ionizable compounds.
Factors Influencing Lipophilicity of this compound
The following diagram illustrates the key factors that contribute to the overall lipophilicity of this compound.
Caption: Factors influencing the lipophilicity of this compound.
Conclusion
The case of this compound serves as a critical reminder that the impact of fluorine substitution on molecular properties is not always straightforward. Contrary to the general trend observed with heavier halogens, the introduction of a single fluorine atom in ethanol leads to a significant increase in hydrophilicity. This phenomenon is a result of the interplay between fluorine's high electronegativity, which increases overall molecular polarity, and the stabilization of the gauche conformer, potentially through intramolecular hydrogen bonding. For drug development professionals, this understanding is paramount for the rational design of molecules with optimized ADME profiles. The careful and context-dependent application of fluorination strategies, informed by a deep understanding of the underlying physicochemical principles, will continue to be a key driver of innovation in medicinal chemistry.
References
- 1. Ethanol - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. 2-Chloroethanol CAS#: 107-07-3 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 2-Bromoethanol | C2H5BrO | CID 10898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. 2-Bromoethanol [chembk.com]
- 10. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. Guidelines for Testing of Chemicals, Partition Coefficient (n-octanol/water) (Shake Flask Method) | Standards Incorporated by Reference (SIBR) [sibr.nist.gov]
- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
A Comparative Guide to the Reaction Kinetics of 2-Fluoroethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 2-Fluoroethanol (CH₂FCH₂OH), a molecule of interest in various chemical and pharmaceutical applications. Its performance is benchmarked against two common short-chain alcohols, ethanol (B145695) (CH₃CH₂OH) and propanol (B110389) (CH₃CH₂CH₂OH), providing a framework for understanding its reactivity. The data presented is compiled from peer-reviewed experimental studies and focuses on key atmospheric and combustion-related reactions, including interactions with hydroxyl radicals (•OH), chlorine atoms (Cl•), and thermal decomposition (pyrolysis).
Executive Summary
This compound exhibits distinct kinetic behavior compared to its non-fluorinated counterparts. The presence of the fluorine atom significantly influences the C-H bond strengths within the molecule, thereby affecting its reaction rates with atmospheric oxidants and its stability at high temperatures. This guide summarizes the available quantitative kinetic data, details the experimental protocols used to obtain this data, and provides visual representations of the key reaction pathways and experimental workflows to aid in the understanding of this compound's chemical transformations.
Comparative Kinetic Data
The following tables summarize the experimentally determined and estimated rate constants and Arrhenius parameters for the gas-phase reactions of this compound, ethanol, and propanol with hydroxyl radicals and chlorine atoms, as well as their pyrolysis kinetics.
Table 1: Reaction with Hydroxyl Radicals (•OH)
| Compound | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Arrhenius Parameters | Temperature Range (K) |
| This compound | 2.2 x 10⁻¹² (Estimated)[1] | Not available | 298 |
| Ethanol | (2.1 ± 0.5) x 10⁻¹¹ (T/300 K)⁻⁰⁷¹ | A = (2.1 ± 0.5) x 10⁻¹¹, n = -0.71 ± 0.10 | 21 - 107[2] |
| Propanol | Not available in a directly comparable format | Not available | - |
Note: Experimental data for the reaction of this compound with hydroxyl radicals is limited. The provided rate constant is an estimation based on structure-activity relationships.
Table 2: Reaction with Chlorine Atoms (Cl•)
| Compound | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Arrhenius Expression (k = A * exp(-Ea/RT)) | Temperature Range (K) |
| This compound | (7.57 ± 0.98) x 10⁻¹¹ * exp((-408 ± 40)/298) | k = (7.57 ± 0.98) x 10⁻¹¹ * exp((-408 ± 40)/T) cm³ molecule⁻¹ s⁻¹ | 273 - 363[3][4] |
| Ethanol | Not available | Not available | - |
| Propanol | Not available | Not available | - |
Table 3: Pyrolysis (Thermal Decomposition)
| Compound | Key Decomposition Pathways | Arrhenius Expression for Major Pathway | Temperature Range (K) |
| This compound | Data not available | Not available | - |
| Ethanol | C₂H₅OH → C₂H₄ + H₂O | k = (2.5 ± 1.0) x 10¹⁰ * exp(-23320/T) s⁻¹ (at ~1.1 bar) | 1300 - 1510[5] |
| Isopropanol | (CH₃)₂CHOH → CH₃ + CH₃CHOH | Not available in Arrhenius format | 965 - 1193[6] |
Note: Due to the lack of experimental data on the pyrolysis of this compound, a direct comparison is not possible at this time.
Experimental Protocols
The kinetic data presented in this guide were obtained using sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
Discharge-Flow Mass Spectrometry (for this compound + Cl•)
The absolute rate constants for the reaction of chlorine atoms with this compound were measured using a discharge-flow mass spectrometric system coupled with a Knudsen-type reactor.[3][4]
-
Reactant Generation: Chlorine atoms were produced by a microwave discharge through a mixture of Cl₂ in Helium.
-
Reaction Zone: The reactants, Cl atoms and this compound, were introduced into a temperature-controlled flow tube. The pressure in the reactor was maintained at low levels (typically 1-5 Torr) to minimize secondary reactions.
-
Detection: A portion of the gas from the flow tube was sampled through a small orifice into a mass spectrometer. The concentrations of the reactants and products were monitored as a function of reaction time.
-
Data Analysis: The rate constants were determined by monitoring the decay of the chlorine atom signal in the presence of a known excess concentration of this compound. The experiments were conducted over a range of temperatures to determine the Arrhenius parameters.
Flash Photolysis-Resonance Fluorescence (for Alcohol + •OH Reactions)
This technique is widely used to study the kinetics of hydroxyl radical reactions with organic compounds.
-
•OH Radical Generation: A pulse of UV light from a flash lamp or an excimer laser photolyzes a precursor molecule (e.g., H₂O₂, HNO₃) to produce •OH radicals.
-
Reaction Cell: The photolysis occurs in a temperature-controlled reaction cell containing the alcohol vapor and a buffer gas (e.g., Helium or Argon).
-
•OH Detection: The concentration of •OH radicals is monitored in real-time by resonance fluorescence. A resonance lamp emits light at a wavelength that is specifically absorbed by the •OH radical. The subsequent fluorescence emitted by the excited •OH radicals is detected by a photomultiplier tube.
-
Kinetic Measurement: The decay of the •OH fluorescence signal is monitored over time in the presence of a known concentration of the alcohol. The pseudo-first-order rate constant is determined from the exponential decay of the signal. By varying the alcohol concentration, the bimolecular rate constant can be obtained.
Shock Tube (for Alcohol Pyrolysis)
Shock tubes are used to study chemical reactions at high temperatures and pressures.
-
Shock Wave Generation: A high-pressure driver gas is separated from a low-pressure experimental gas mixture by a diaphragm. The sudden rupture of the diaphragm generates a shock wave that propagates through the experimental gas, rapidly heating and compressing it.
-
Reaction Conditions: The temperature and pressure behind the reflected shock wave can be precisely controlled and are typically in the range of 1000-2500 K and 1-10 atm, respectively.
-
Species Detection: The concentrations of reactants, intermediates, and products are monitored as a function of time behind the reflected shock wave. Common detection methods include time-of-flight mass spectrometry (TOF-MS) and laser absorption spectroscopy.[7][8][9]
-
Kinetic Modeling: The experimental concentration profiles are compared with the predictions of detailed chemical kinetic models to validate and refine the reaction mechanisms and rate constants.[8]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow for studying reaction kinetics.
Caption: Reaction pathway for the abstraction of hydrogen atoms from this compound by a hydroxyl radical.
Caption: Reaction pathway for the abstraction of hydrogen atoms from this compound by a chlorine atom.
Caption: Workflow for a Flash Photolysis-Resonance Fluorescence experiment.
References
- 1. This compound | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gas phase kinetics of the OH + CH3CH2OH reaction at temperatures of the interstellar medium (T = 21–107 K) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Experimental Study of 2-Propanol Pyrolysis Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ecm2015.hu [ecm2015.hu]
- 8. Shock tube study of ethanol pyrolysis I: Multi-species time-history measurements - Beijing Institute of Technology [pure.bit.edu.cn]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to Cross-Referencing 2-Fluoroethanol Spectral Data
For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of literature-based spectral data for 2-Fluoroethanol with standardized experimental protocols for acquiring ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. This allows for objective cross-referencing to verify the identity and purity of an experimental sample.
Spectral Data Comparison: this compound
The following table summarizes the expected spectral data for this compound based on literature values. This data serves as a benchmark for comparing experimentally obtained spectra.
| Spectroscopic Technique | Signal | Literature Value | Assignment/Description |
| ¹H NMR (CDCl₃) | δ 4.50 ppm | Triplet of Triplets (tt) | -CH₂F (Fluorinated methylene (B1212753) group) |
| δ 3.85 ppm | Triplet of Triplets (tt) | -CH₂OH (Hydroxylated methylene group) | |
| δ 1.95 ppm | Singlet (s, broad) | -OH (Hydroxyl proton) | |
| ¹³C NMR (CDCl₃) | δ 82.5 ppm | Doublet (d) | -CH₂F (¹JCF ≈ 170 Hz) |
| δ 61.0 ppm | Doublet (d) | -CH₂OH (²JCF ≈ 20 Hz) | |
| FT-IR (Liquid Film) | ~3350 cm⁻¹ | Broad | O-H stretch |
| ~2960, 2880 cm⁻¹ | Medium | C-H stretch | |
| ~1450 cm⁻¹ | Medium | CH₂ bend (scissoring) | |
| ~1050 cm⁻¹ | Strong | C-O stretch | |
| ~1030 cm⁻¹ | Strong | C-F stretch | |
| Mass Spec. (EI) | m/z 64 | [M]⁺ | Molecular Ion |
| m/z 45 | [M - F]⁺ | Loss of Fluorine | |
| m/z 33 | [CH₂F]⁺ | Fluoromethyl cation | |
| m/z 31 | [CH₂OH]⁺ | Hydroxymethyl cation |
Experimental Protocols
Detailed methodologies for acquiring spectral data for a liquid sample like this compound are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Dissolve approximately 5-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.[1]
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.[1]
-
Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any contaminants.[1]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually lower it into the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary, and a larger number of scans will be required to achieve adequate signal intensity.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Instrument Setup and Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Lower the ATR press to ensure good contact between the sample and the crystal, if applicable.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.[3]
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
3. Mass Spectrometry (MS) with Electron Ionization (EI)
-
Sample Introduction:
-
For a volatile liquid like this compound, direct injection via a heated probe or coupling with a Gas Chromatograph (GC) is common.[4]
-
If using GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is prepared.
-
A small volume (e.g., 1 µL) is injected into the GC, where it is vaporized and separated from the solvent before entering the mass spectrometer.
-
-
Instrument Setup and Data Acquisition:
-
The mass spectrometer is operated in Electron Ionization (EI) mode.[4]
-
A standard electron energy of 70 eV is used to induce fragmentation.[5]
-
The vaporized sample molecules are bombarded by electrons, leading to the formation of a molecular ion and various fragment ions.[6]
-
The ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values. The spectrum is analyzed to identify the molecular ion peak and the pattern of fragmentation, which serves as a molecular fingerprint.[4]
-
Workflow for Spectral Data Cross-Referencing
The following diagram illustrates the logical workflow for comparing experimental spectral data with literature values for compound verification.
Caption: Workflow for Cross-Referencing Spectral Data.
References
- 1. rsc.org [rsc.org]
- 2. Ethanol, 2-fluoro- [webbook.nist.gov]
- 3. Ethanol, 2-fluoro- [webbook.nist.gov]
- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 5. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum [chemicalbook.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Guide to Fluoroalkylating Agents: Benchmarking 2-Fluoroethanol Derivatives Against Modern Reagents
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. While not a direct fluoroalkylating agent itself, 2-Fluoroethanol serves as a key precursor to the versatile fluoroethylating agent, 2-fluoroethyl tosylate. This guide provides an objective comparison of the performance of 2-fluoroethyl tosylate, derived from this compound, against a range of contemporary fluoroalkylating agents, supported by experimental data and detailed protocols.
Introduction to Fluoroalkylating Agents
The diverse landscape of fluoroalkylating agents can be broadly categorized by their mode of action, each with distinct advantages and substrate preferences. This guide will focus on the following key players:
-
2-Fluoroethyl Tosylate: A derivative of this compound, this reagent is a workhorse for introducing the fluoroethyl group via nucleophilic substitution.
-
Selectfluor® (F-TEDA-BF4): A widely used electrophilic fluorinating agent for the fluorination of a variety of nucleophiles.
-
Diethylaminosulfur Trifluoride (DAST): A classical reagent for the deoxyfluorination of alcohols.
-
Togni's Reagents: Hypervalent iodine compounds used for the introduction of trifluoromethyl groups.
-
Umemoto's Reagents: Electrophilic trifluoromethylating agents with broad applicability.
-
Baran's Reagents: Zinc sulfinate reagents that facilitate radical difluoromethylation and other fluoroalkylations.
Performance Comparison of Fluoroalkylating Agents
The following tables summarize the performance of these agents in representative fluoroalkylation reactions. Direct comparison is challenging due to the differing nature of the transformations. Therefore, the data is presented to highlight the typical efficacy of each reagent within its primary application.
Table 1: O-, N-, and S-Fluoroethylation with 2-Fluoroethyl Tosylate
| Substrate | Product | Reagent | Conditions | Yield (%) | Reference |
| Phenol (B47542) | O-Fluoroethyl Phenolate | 2-[¹⁸F]Fluoroethyl tosylate | Refluxing THF or 1,4-dioxane (B91453) | 76-79 | [1] |
| p-Anisidine | N-Fluoroethyl-p-anisidine | 2-[¹⁸F]Fluoroethyl tosylate | NaH or LDA as base | 15 | [1] |
| Thiophenol | S-Fluoroethyl Thiophenolate | 2-[¹⁸F]Fluoroethyl tosylate | - | - | [2] |
Table 2: Electrophilic Fluorination of β-Ketoesters with Selectfluor®
| Substrate | Product | Conditions | Yield (%) | Reference |
| Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | Acetonitrile (B52724), room temperature, 2h | 95 | [3] |
| Ethyl benzoylacetate | Ethyl 2-fluoro-2-benzoylacetate | Acetonitrile, room temperature, 120h | 88 | [3] |
| 3-Oxo-3-phenylpropanenitrile | 2,2-Difluoro-3-oxo-3-phenylpropanenitrile | Mechanochemical grinding, 3h | 65 | [3] |
Table 3: Deoxyfluorination of Alcohols with DAST
| Substrate | Product | Conditions | Yield (%) | Reference |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride | CH₂Cl₂, room temperature, 1h | 95 | [4] |
| (S)-2-Octanol | (R)-2-Fluorooctane | CH₂Cl₂, -78 °C to rt | 75 (with inversion) | [4] |
| Cyclohexanol | Fluorocyclohexane | CH₂Cl₂, 0 °C to rt | 85 | [4] |
Table 4: Trifluoromethylation with Togni's and Umemoto's Reagents
| Substrate | Product | Reagent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Indole (B1671886) | 2-Trifluoromethylindole | Togni's Reagent II | Cu(OAc)₂, DMF, 80 °C, 12h | 85 |[5] | | 1-Methylindole | 3-Trifluoromethyl-1-methylindole | Togni's Reagent II | Cu(OTf)₂, DCE, 60 °C, 12h | 92 |[5] | | p-Hydroquinone | 2-CF₃-1,4-hydroquinone | Umemoto's Reagent IV | DMF/pyridine, 65 °C | 78 |[6] | | Caffeine | 8-Trifluoromethylcaffeine | Umemoto's Reagent IV | Photo-reaction, 425 nm | 71 |[6] |
Table 5: Radical Difluoromethylation of Heterocycles with Baran's Reagent (DFMS)
| Substrate | Product | Conditions | Yield (%) | Reference |
| Caffeine | 8-Difluoromethylcaffeine | t-BuOOH, CH₂Cl₂/H₂O, 23 °C | 85 | [7] |
| 4-Acetylpyridine | 2-Difluoromethyl-4-acetylpyridine | t-BuOOH, TFA, CH₂Cl₂/H₂O, 23 °C | 70 | [7] |
| Thiophenol | S-Difluoromethyl Thiophenolate | t-BuOOH, CH₂Cl₂/H₂O, 23 °C | 95 | [7] |
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the general mechanisms and experimental workflows for these key fluoroalkylation reactions.
Caption: General workflow for fluoroethylation using a this compound derivative.
Caption: SN2 mechanism for fluoroethylation with 2-fluoroethyl tosylate.
Caption: Electrophilic fluorination of an enolate with Selectfluor®.
Caption: General mechanism for deoxyfluorination of an alcohol using DAST.
Caption: Radical mechanism for difluoromethylation of a heterocycle.
Experimental Protocols
Fluoroethylation of Phenol using 2-Fluoroethyl Tosylate (General Procedure)
To a solution of the phenol (1.0 equiv) in a suitable solvent such as THF or 1,4-dioxane is added a base (e.g., NaH, K₂CO₃, 1.1 equiv). The mixture is stirred at room temperature for 30 minutes. 2-Fluoroethyl tosylate (1.2 equiv) is then added, and the reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired O-fluoroethylated phenol.[1]
Electrophilic Fluorination of an Enolizable Ketone with Selectfluor®
To a solution of the β-ketoester (1.0 equiv) in acetonitrile (0.1 M) at room temperature is added Selectfluor® (1.1 equiv) in one portion. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the α-fluorinated product.[3]
Deoxyfluorination of a Primary Alcohol with DAST
Caution: DAST is toxic and can decompose violently upon heating. Handle with extreme care in a well-ventilated fume hood.
To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (0.2 M) at -78 °C under an inert atmosphere is added DAST (1.2 equiv) dropwise. The reaction mixture is allowed to warm slowly to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of NaHCO₃ at 0 °C. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[4]
Trifluoromethylation of Indole with Togni's Reagent II
A mixture of indole (1.0 equiv), Togni's Reagent II (1.5 equiv), and a copper catalyst (e.g., Cu(OAc)₂, 10 mol%) in a suitable solvent (e.g., DMF) is stirred at the indicated temperature (e.g., 80 °C) under an inert atmosphere for the specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the trifluoromethylated indole.[5]
Radical Difluoromethylation of a Heterocycle with Baran's Reagent
To a solution of the heterocycle (1.0 equiv) and Baran's reagent (DFMS, 2.0 equiv) in a mixture of CH₂Cl₂ and water is added tert-butyl hydroperoxide (t-BuOOH, 3.0 equiv) at room temperature. The reaction mixture is stirred vigorously. For less reactive substrates, trifluoroacetic acid (TFA, 1.0 equiv) can be added. The reaction progress is monitored by LC-MS. Upon completion, the reaction is diluted with an organic solvent and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[7]
Conclusion
This compound, through its conversion to 2-fluoroethyl tosylate, provides a reliable and effective means for the introduction of the valuable fluoroethyl moiety into a range of nucleophilic substrates. While not a direct fluoroalkylating agent, its derivative is a key player in the synthesis of PET radiotracers and other functionalized molecules.
The choice of a fluoroalkylating agent is highly dependent on the desired transformation. For electrophilic fluorination of electron-rich centers, Selectfluor® offers high efficiency and ease of handling. DAST remains a potent, albeit hazardous, reagent for the deoxyfluorination of alcohols. For the introduction of trifluoromethyl and difluoromethyl groups, Togni's, Umemoto's, and Baran's reagents provide powerful and often complementary strategies, enabling access to a wide array of fluorinated compounds under various reaction conditions. Researchers and drug development professionals should carefully consider the substrate, desired functional group, and safety implications when selecting the optimal fluoroalkylating agent for their synthetic needs.
References
- 1. 2-[ 18 F]Fluoroethyl tosylate – a versatile tool for building 18 F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00303B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Labeling with 2-Fluoroethanol: A Comparative Guide to Metabolic Tracing Techniques
Published for: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of isotopic labeling strategies for studying the metabolism of small molecules, using 2-fluoroethanol as a case study. We will explore the principles of metabolic tracing and compare the use of radiolabeling versus stable isotope labeling, offering insights into their respective advantages, methodologies, and data outputs.
The Significance of Isotopic Labeling in Metabolic Research
Isotopic labeling is a fundamental technique in chemical biology and drug development for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the mechanisms of action and toxicity of xenobiotics. By introducing an isotopically labeled version of a compound into a biological system, researchers can track its transformation and distribution, providing dynamic information that is unattainable through conventional analytical methods.
This compound serves as a pertinent example due to its well-defined metabolic activation pathway leading to toxicity. Understanding this pathway is crucial for toxicology and the design of safer fluorinated compounds.
Metabolic Fate of this compound
The toxicity of this compound is a classic example of "lethal synthesis." Following its administration, it is metabolized by endogenous enzymes into a highly toxic compound.
-
Oxidation: this compound is first oxidized by alcohol dehydrogenase to fluoroacetaldehyde.
-
Further Oxidation: Fluoroacetaldehyde is subsequently oxidized by aldehyde dehydrogenase to fluoroacetate.
-
Conversion and Inhibition: Fluoroacetate enters the mitochondria where it is converted to fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle. The inhibition of the TCA cycle disrupts cellular energy production, leading to cell death.[1][2]
Caption: Metabolic activation pathway of this compound leading to TCA cycle inhibition.
Comparative Analysis: Radiolabeling vs. Stable Isotope Labeling
To trace the metabolic journey of this compound, one could employ either radiolabeling, for instance with Fluorine-18 (¹⁸F), or stable isotope labeling, using isotopes like Carbon-13 (¹³C) or Deuterium (²H). The choice of method has significant implications for the experimental design, data acquisition, and interpretation.
| Feature | Radiolabeling (e.g., ¹⁸F) | Stable Isotope Labeling (e.g., ¹³C, ²H) |
| Detection Principle | Detection of radioactive decay (e.g., gamma rays from positron annihilation). | Detection of mass differences (Mass Spectrometry) or nuclear spin properties (NMR).[3] |
| Primary Application | In vivo imaging (PET), biodistribution studies, and highly sensitive quantification.[4][5] | Metabolic flux analysis, pathway elucidation, and quantification of metabolite turnover.[6] |
| Instrumentation | Cyclotron for isotope production, automated radiosynthesis modules, PET scanner, gamma counter.[7] | Mass Spectrometer (GC-MS, LC-MS), NMR Spectrometer.[6] |
| Sensitivity | Extremely high, allowing for the detection of picomolar to femtomolar concentrations.[8][9] | High, but typically lower than radiolabeling, in the nanomolar to micromolar range.[9] |
| Safety | Involves ionizing radiation, necessitating specialized facilities, handling protocols, and waste disposal.[6] | Non-radioactive and considered safe for a wider range of applications, including human studies.[6] |
| Tracer Half-life | Limited by the short half-life of the radioisotope (e.g., ~110 minutes for ¹⁸F).[5] | Isotopes are stable, enabling long-term studies.[6] |
| Molecular Information | Primarily provides information on the location and quantity of the radiolabel. | Can reveal the specific location of the isotopic label within a molecule, providing detailed mechanistic insights.[6] |
| Cost | High initial and operational costs for equipment and isotope production. | More accessible instrumentation, with costs primarily associated with labeled compounds. |
Experimental Protocols
Below are representative protocols for each isotopic labeling strategy. These are generalized and would require optimization for the specific study of this compound.
Protocol 1: In Vivo Metabolic Tracing with ¹⁸F-labeled this compound using PET/CT
This protocol outlines the in vivo tracing of a small molecule, which could be adapted for [¹⁸F]this compound to study its biodistribution and identify organs with high metabolic activity.
Experimental Workflow
-
Radiosynthesis of [¹⁸F]this compound: The synthesis would typically involve a nucleophilic substitution reaction where [¹⁸F]fluoride displaces a leaving group on a suitable precursor. The product would be purified via HPLC.
-
Animal Handling and Preparation:
-
Use appropriate animal models (e.g., mice or rats).
-
Fast animals for 4-6 hours to reduce background signals.
-
Anesthetize the animal (e.g., with isoflurane) for the duration of the experiment.
-
-
Tracer Administration:
-
Administer a known quantity of [¹⁸F]this compound (e.g., 5-10 MBq) via intravenous injection.
-
-
PET/CT Imaging:
-
Allow for an uptake period (e.g., 60 minutes) post-injection.
-
Acquire a whole-body PET scan, preceded by a CT scan for anatomical co-registration.[1]
-
-
Data Analysis:
-
Reconstruct PET images and co-register with CT data.
-
Quantify the tracer uptake in various organs and tissues by drawing regions of interest (ROIs). Data is often expressed as Standardized Uptake Value (SUV).
-
Protocol 2: In Vitro Metabolic Tracing with ¹³C-labeled this compound using LC-MS
This protocol describes an in vitro experiment to identify the metabolic products of this compound in a cellular model.
Experimental Workflow
-
Cell Culture:
-
Culture a relevant cell line (e.g., hepatocytes) to ~80% confluency.
-
-
Isotope Labeling:
-
Replace the standard medium with a medium containing a known concentration of ¹³C-labeled this compound (e.g., [1,2-¹³C₂]this compound).
-
Incubate for a predetermined time course (e.g., 0, 1, 4, 8 hours).
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
-
Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Collect the cell extracts and centrifuge to remove debris.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a high-resolution LC-MS system to separate and detect metabolites.
-
-
Data Analysis:
-
Process the LC-MS data to identify metabolites that show incorporation of ¹³C.
-
Confirm the identity of labeled metabolites (e.g., ¹³C-fluoroacetate) by comparing their retention times and mass spectra to authentic standards.
-
Quantify the fractional labeling of each metabolite over time to understand the kinetics of metabolism.
-
Visualization of Experimental Workflows
Caption: Comparative experimental workflows for radiolabeling and stable isotope tracing studies.
Conclusion
The study of this compound metabolism exemplifies the utility of isotopic labeling techniques. Radiolabeling with ¹⁸F is exceptionally suited for in vivo imaging, providing invaluable data on the biodistribution and organ-specific accumulation of the compound and its metabolites. Conversely, stable isotope labeling with ¹³C offers a safer, and often more detailed, approach for elucidating the precise biochemical transformations at the cellular level. The selection of the most appropriate technique is contingent upon the specific research objectives, the biological system under investigation, and the available analytical infrastructure. A comprehensive understanding of metabolic pathways, as facilitated by these methods, is indispensable for advancing drug development and toxicological research.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Product Purity: A Comparative Guide to Confirming the Absence of Fluoroacetate in 2-Fluoroethanol
For Researchers, Scientists, and Drug Development Professionals
The presence of fluoroacetate (B1212596), a highly toxic metabolic poison, as an impurity in 2-Fluoroethanol can pose significant risks in research and drug development.[1][2][3] this compound itself is metabolized in vivo to fluoroacetate, exerting its toxic effects by inhibiting the aconitase enzyme in the Krebs cycle.[4][5] Therefore, rigorous quality control to confirm the absence of fluoroacetate in this compound products is paramount. This guide provides a comparison of analytical methodologies for the detection of fluoroacetate, supported by experimental protocols and data interpretation.
Comparative Analysis of Analytical Methods
Several analytical techniques are available for the detection and quantification of fluoroacetate. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation. Newer methods based on mass spectrometry offer high sensitivity and specificity, often without the need for cumbersome derivatization steps.[6][7][8]
| Method | Principle | Derivatization Required | Typical Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Ion Chromatography-Mass Spectrometry (IC-MS) | Separation of ions followed by mass-based detection.[7] | No[6][7] | Sub-ppb (e.g., 0.4 ppb in reagent water)[9] | High sensitivity and selectivity, direct analysis of aqueous samples.[8] | Requires specialized IC system. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection.[10] | Yes (e.g., ethylation)[10][11] | 0.001 µg/mL in water.[10][11] | High sensitivity, overcomes matrix effects in biological samples.[10] | Derivatization step can be time-consuming. |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separation of compounds in a liquid phase followed by mass-based detection.[6] | No[6] | Low ppb range.[9] | Widely available instrumentation, suitable for various sample types. | May have lower resolution for small, polar analytes compared to IC. |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation of volatile compounds followed by detection based on ionization in a flame.[10] | Yes (e.g., ethylation)[10] | Higher than MS-based methods. | Robust and less expensive than MS. | Lower sensitivity and selectivity compared to MS. |
Table 1: Comparison of Analytical Methods for Fluoroacetate Detection. This table summarizes the key features of different analytical techniques used to quantify fluoroacetate, providing a basis for selecting the most appropriate method for quality control of this compound.
Experimental Protocols
Direct Determination of Fluoroacetate in this compound by IC-MS
This method is adapted from established protocols for water sample analysis and is suitable for the direct analysis of this compound samples after appropriate dilution.[7][8]
Instrumentation:
-
Thermo Scientific™ Dionex™ ICS-3000 Reagent-Free™ Ion Chromatography system or equivalent.[7]
-
Single quadrupole mass spectrometer.[6]
Chromatographic Conditions:
-
Column: Dionex IonPac AS24 or similar anion exchange column.[7]
-
Eluent: Potassium hydroxide (B78521) gradient.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 25 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.[6]
-
Selected Ion Monitoring (SIM): m/z 77.0 (deprotonated molecular ion of fluoroacetate).[6]
Sample Preparation:
-
Accurately weigh and dilute the this compound sample in deionized water to a final concentration within the calibrated range of the instrument.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
Determination of Fluoroacetate by GC-MS with Ethylation Derivatization
This method involves the conversion of non-volatile fluoroacetic acid into its more volatile ethyl ester for GC analysis.[10][11]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).[10]
Derivatization:
-
To an aqueous sample containing fluoroacetate, add ethanol (B145695) and a catalytic amount of sulfuric acid.[10][11]
-
Heat the mixture to facilitate the formation of ethyl fluoroacetate.
-
Extract the ethyl fluoroacetate into a suitable organic solvent (e.g., hexane).
GC-MS Conditions:
-
Column: DB-5ms or equivalent capillary column.
-
Carrier Gas: Helium.
-
Temperature Program: Optimized for the separation of ethyl fluoroacetate from other components.
-
Ionization Mode: Electron Ionization (EI).
-
Selected Ion Monitoring (SIM): Monitor characteristic ions of ethyl fluoroacetate.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for detecting fluoroacetate and the metabolic pathway leading to its toxicity.
Caption: Experimental workflow for fluoroacetate detection.
Caption: Metabolic pathway of this compound to toxic fluoroacetate.
Conclusion
The confirmation of the absence of fluoroacetate in this compound is a critical step in ensuring the safety and reliability of research and drug development activities. The choice of analytical method should be guided by the required sensitivity and the available resources. Direct injection IC-MS and HPLC-MS methods offer a rapid and sensitive means of analysis without the need for derivatization. For laboratories equipped with GC-MS, derivatization followed by analysis provides a robust and equally sensitive alternative. By implementing these rigorous analytical protocols, researchers can confidently use this compound in their studies, knowing that the risk of fluoroacetate contamination has been effectively mitigated.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Sensitive and Reliable Method for Direct Identification of Fluoroacetate in Water | Labcompare.com [labcompare.com]
- 9. nemc.us [nemc.us]
- 10. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Fluoroethanol: A Guide for Laboratory Professionals
Immediate Safety Notice: 2-Fluoroethanol is a highly toxic and flammable substance. It is fatal if swallowed, inhaled, or in contact with skin.[1][2][3] Strict adherence to safety protocols is mandatory when handling this chemical. Always work in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][4] In case of inadequate ventilation, respiratory protection is required.[1][5]
Waste Characterization and Hazards
This compound is classified as a hazardous waste due to its multiple dangerous properties.[2][6] It is a flammable liquid and vapor, and it exhibits high acute toxicity through oral, dermal, and inhalation routes.[3][5][7] The U.S. Environmental Protection Agency (EPA) designates wastes with an ignitability (B1175610) characteristic under the waste number D001, which applies to this compound.[6] Improper disposal can lead to severe environmental contamination and poses a significant health risk.[2]
| Hazard Identification Data | |
| CAS Number | 371-62-0 |
| UN Number | UN3383[2] |
| GHS Hazard Statements | H226: Flammable liquid and vapor[1][3][7] H300: Fatal if swallowed[1][3][7] H310: Fatal in contact with skin[1][3] H330: Fatal if inhaled[1][3][7] |
| U.S. EPA Hazardous Waste Code | D001 (Ignitability)[6] |
| Flash Point | 31 °C (87.8 °F)[3][5] |
| Incompatibilities | Strong oxidizing agents (e.g., nitrates, perchlorates), strong acids, acid chlorides, and acid anhydrides.[4][6][7] |
Step-by-Step Disposal Protocol
This procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Waste Segregation and Collection
-
Do Not Mix: Never mix this compound waste with other waste streams, especially incompatible chemicals like strong oxidizing agents.[6]
-
Dedicated Waste Container: Collect all this compound waste, including contaminated materials and residues, in a dedicated, suitable, and properly sealed container.[1][4]
-
Aqueous Solutions: Do not dispose of any concentration of this compound down the drain.[6][8][9] All wash water from cleaning contaminated equipment must also be collected as hazardous waste.[6]
Container Selection and Labeling
-
Container Type: Use a chemically resistant container with a tightly sealing lid. Ensure the container is in good condition and free of external contamination.[10]
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound" or "Ethylene Fluorohydrin."
-
The words "Danger," "Toxic," and "Flammable."
-
An accurate list of all constituents and their approximate percentages.
-
The date when waste was first added to the container.
-
Relevant hazard pictograms (flame, skull and crossbones).
-
Temporary On-Site Storage
-
Location: Store the sealed waste container in a designated, secure hazardous waste accumulation area.[1][4]
-
Conditions: The storage area must be cool, dry, and well-ventilated.[1][4][5] Keep the container away from heat, sparks, open flames, and other ignition sources.[4][5][7]
-
Security: The storage location should be locked up to prevent unauthorized access.[1][4]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Arranging for Final Disposal
-
Professional Disposal: The final disposal of this compound must be handled by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) department.[6]
-
Regulations: All disposal activities must comply with local, state, and federal regulations.[6]
-
Do Not Attempt: Do not attempt to treat, neutralize, or dispose of this chemical yourself. Landfill burial is not an acceptable practice and should be avoided.[3][6]
Experimental Protocols: Spill Management
In the event of a spill, immediate and decisive action is critical to mitigate the extreme hazard.
Small Spill Cleanup Protocol
-
Evacuate: Immediately alert personnel in the area and evacuate non-essential staff.[2][6]
-
Ventilate: Ensure the area is well-ventilated.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.[1][2][6]
-
Wear Full PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[1]
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as sand, diatomaceous earth, or a commercial sorbent pad.[4][8] Do not use combustible materials like paper towels.
-
Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, sealable container for hazardous waste.[1][4][7]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Label and Store: Label the waste container and store it in the designated hazardous waste area for disposal.
Large Spill Protocol
-
Evacuate Immediately: Clear all personnel from the area and move upwind of the spill.[1][6]
-
Alert Emergency Responders: Immediately contact your institution's EHS or local emergency services. Provide them with the location and the nature of the hazard.[6]
-
Isolate the Area: Prevent entry into the spill zone.
-
Do Not Attempt Cleanup: A large spill of this compound requires specialized training and equipment. Do not attempt to manage it yourself.
Visualization: Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C2H5FO | CID 9737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 371-62-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Page loading... [wap.guidechem.com]
- 8. carlroth.com [carlroth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ethz.ch [ethz.ch]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Fluoroethanol
Essential safety and logistical information for the proper handling and disposal of 2-Fluoroethanol, ensuring the protection of laboratory personnel and the integrity of research.
This compound is a highly toxic and flammable chemical that necessitates stringent safety protocols.[1][2][3][4][5] This guide provides essential, step-by-step procedures for its safe handling, use, and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to mitigate the significant risks associated with this compound, which can be fatal if swallowed, inhaled, or in contact with skin.[1][3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is mandatory when working with this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Butyl Rubber). It is highly recommended to double-glove. | Provides a crucial barrier against skin absorption, which can have severely toxic or fatal effects.[1] Due to the lack of specific breakthrough time data for this compound, users should consult the glove manufacturer's chemical resistance guide. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A full-face shield should be worn in situations with a higher risk of splashing.[1][3] | Protects against splashes and vapors that can cause severe eye irritation or damage. |
| Respiratory Protection | A full-face respirator with a Type A-P filter or equivalent is necessary, especially when working outside of a chemical fume hood or in case of inadequate ventilation.[1][2][3] | This compound is fatal if inhaled, and vapors can cause dizziness and drowsiness.[1][5] |
| Protective Clothing | A flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes are required. For larger quantities or continuous use, tight-weave, non-static clothing and non-sparking safety footwear are recommended.[1][3] | Protects against skin contact and potential ignition from static electricity.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[2][5]
-
Ignition Sources: Eliminate all potential ignition sources, as this compound is a flammable liquid and its vapors can form explosive mixtures with air.[1][2][6] Use only non-sparking tools.[2][3]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for flammable and toxic liquids.
2. Handling Procedure:
-
Donning PPE: Before handling the chemical, properly don all required PPE as outlined in the table above.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashes and the generation of aerosols.
-
Keep Containers Closed: Keep containers of this compound tightly closed when not in use.[3]
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, strong reducing agents, strong acids, acid anhydrides, and acid chlorides.[2][6]
3. Post-Handling and Decontamination:
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[2]
-
Work Area Decontamination: Decontaminate the work area and any equipment used with a suitable cleaning agent.
Emergency and Disposal Plan
Emergency Procedures: Immediate Actions are Critical
-
Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes and remove all contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Spill Response and Disposal
-
Minor Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate the spill area.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's emergency response team or local fire department from a safe location.[1]
-
Provide details about the spilled chemical.
-
Waste Disposal:
-
This compound and any materials contaminated with it must be disposed of as hazardous waste.[1]
-
Collect waste in a properly labeled, sealed, and chemically compatible container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of this compound down the drain or in regular trash.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
